5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-trimethylsilylpent-2-en-4-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUAYJZYDPJLJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C#C/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Strategic Utilization of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol in Advanced Organic Synthesis
Executive Summary
In the landscape of complex molecule synthesis and drug development, the strategic selection of bifunctional building blocks is paramount. 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol stands out as a highly versatile, orthogonally protected enyne scaffold. By masking the reactive terminal alkyne with a robust trimethylsilyl (TMS) group while leaving a primary allylic alcohol exposed, this molecule allows chemists to execute highly chemoselective transformations. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, orthogonal reactivity profiles, and field-proven, self-validating protocols for its application in advanced organic synthesis.
Structural Anatomy & Physicochemical Profiling
The utility of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is rooted in its highly specific structural motifs: a primary allylic alcohol, a conjugated alkene spacer, and a TMS-protected alkyne. The bulky, electron-donating TMS group sterically shields the alkyne from premature electrophilic attack and transition-metal coordination, enabling aggressive functionalization at the alcohol terminus[1].
Below is a consolidated profile of its core quantitative and physicochemical properties:
| Property | Value | Structural Significance |
| Chemical Name | 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol | Bifunctional enyne system |
| Molecular Formula | C₈H₁₄OSi | Contains orthogonal reactive sites[2] |
| Molecular Weight | 154.28 g/mol | Low molecular weight, highly volatile[3] |
| CAS Registry (trans/E) | 97514-97-1 | Preferred for linear conjugated extensions[2] |
| CAS Registry (cis/Z) | 56053-90-8 | Utilized in medium-sized cyclic ether synthesis[3] |
Orthogonal Reactivity & Mechanistic Pathways
The true power of this scaffold lies in its orthogonal reactivity. The primary allylic alcohol can be oxidized, halogenated, or esterified without disturbing the conjugated enyne system. Conversely, the TMS group can be selectively cleaved under specific fluoride-mediated conditions that leave the rest of the carbon framework entirely intact[1].
Orthogonal reactivity map of the TMS-enyne scaffold highlighting site-specific transformations.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust methodologies must be self-validating—meaning the thermodynamic principles and workup procedures inherently verify the reaction's success and purity.
Protocol A: Chemoselective Allylic Bromination
To convert the scaffold into a potent electrophile for downstream coupling (e.g., in the synthesis of the natural product Laurencin), the allylic alcohol is converted to a bromide[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 eq) in anhydrous diethyl ether (3 mL/mmol).
-
Acid Scavenging: Add anhydrous pyridine (0.1 eq) to the solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.
-
Halogenation: Add phosphorus tribromide (PBr₃, 0.35 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 75 minutes[4].
-
Quench & Isolation: Dilute with excess ether, wash sequentially with distilled water, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated brine. Dry over MgSO₄ and concentrate under reduced pressure[4].
Causality & Self-Validation:
-
Why Pyridine? PBr₃ substitution generates hydrobromic acid (HBr). Pyridine acts as a localized base to scavenge HBr, preventing the destructive electrophilic hydrobromination of the highly reactive enyne system[4].
-
Why Ice-Cooling? The initial formation of the phosphite ester is violently exothermic. Cooling controls the kinetic rate, preventing thermal degradation and minimizing unwanted allylic rearrangement.
-
Self-Validating Check: The reaction is validated during the workup phase. The phosphorous acid byproducts are entirely water-soluble and are aggressively neutralized by the NaHCO₃ wash. If the organic layer is cleanly separated, the resulting product is the highly pure, non-polar allylic bromide, requiring no further chromatographic purification[4].
Protocol B: Thermodynamic TMS Deprotection
Once the allylic terminus has been elaborated into the desired complex framework, the TMS group must be removed to reveal the terminal alkyne for subsequent Sonogashira cross-coupling or click chemistry[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the TMS-protected enyne intermediate in anhydrous Tetrahydrofuran (THF).
-
Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.
-
Propagation: Stir the mixture for 30–60 minutes, monitoring via TLC until the starting material is consumed.
-
Quench: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
Causality & Self-Validation:
-
Thermodynamic Driving Force: The causality of this deprotection relies entirely on bond dissociation energies. The Si–F bond (~582 kJ/mol) is vastly stronger than the Si–C bond (~318 kJ/mol). This massive energy differential forces the equilibrium irreversibly toward the desilylated product[1].
-
Self-Validating Check: The primary byproduct of this reaction is fluorotrimethylsilane (TMS-F). Because TMS-F is a highly volatile gas/liquid (boiling point ~16 °C), it spontaneously evaporates from the reaction mixture. According to Le Chatelier's principle, this physical removal of the byproduct continuously drives the reaction to 100% completion, ensuring a pristine terminal alkyne[1].
Sequential synthetic workflow for elaborating the TMS-enyne scaffold into complex targets.
Applications in Complex Molecule Synthesis
The strategic value of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is most prominently showcased in the total synthesis of complex natural products. For instance, in the synthesis of (±)-Laurencin—a representative halogenated compound featuring a medium-sized cyclic ether—the cis-isomer of this TMS-enyne is utilized to precisely install the critical enyne appendage characteristic of the natural product[4]. By leveraging the orthogonal stability of the TMS group, chemists can perform aggressive ring-closing and substitution reactions on the allylic end without compromising the delicate alkyne functionality[1].
References
-
[3] Title: (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 56053-90-8 - 摩熵化学 Source: molaid.com URL:
-
[2] Title: Cas 97514-97-1,TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL | lookchem Source: lookchem.com URL:
-
[4] Title: PDF: b): Into an ice-cooled solution of 5-trimethylsilyl-2- penten-4-yn-1-ol... (Synthesis of (±)-Laurencin) Source: oup.com URL:
-
[1] Title: Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH Source: nih.gov URL:
Sources
(E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
This guide provides a comprehensive analysis of the methodologies and logical framework required for the unequivocal structure elucidation of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to structural confirmation.
Introduction: The Imperative of Structural Certainty
In the fields of chemical synthesis and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates function, reactivity, and biological activity. The molecule (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a versatile building block, incorporating a primary alcohol, a stereodefined (E)-alkene, an alkyne, and a trimethylsilyl (TMS) protecting group. Each of these features presents unique spectroscopic signatures. This guide details a multi-faceted analytical workflow, integrating spectroscopic analysis with synthetic strategy to build an unassailable case for its structure.
Molecular Overview and Isomeric Considerations
The primary objective is to confirm the constitution, connectivity, and stereochemistry of the target molecule.
-
Molecular Formula: C₈H₁₄OSi
-
Molecular Weight: 154.28 g/mol [1]
-
Key Structural Features:
-
A five-carbon chain (pentane backbone).
-
A primary alcohol (-CH₂OH) at position 1.
-
A carbon-carbon double bond (ene) between C2 and C3.
-
A carbon-carbon triple bond (yne) between C4 and C5.
-
A trimethylsilyl (-Si(CH₃)₃) group at position 5.
-
Defined (E)- or trans-stereochemistry at the double bond.
-
The critical point of elucidation is not just confirming the presence of these groups, but their exact placement and the trans geometry of the alkene, which distinguishes it from its (Z)-isomer.
Caption: Structure of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol with atom numbering.
Spectroscopic Verification: A Triad of Techniques
No single technique is sufficient for complete structure elucidation. The synergy between Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of evidence.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is the first line of inquiry, used to rapidly confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]
Expected Absorptions and Their Significance:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape | Rationale and Confirmation |
| 3200–3600 | O–H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding and is a definitive indicator of the alcohol functional group.[3] |
| ~3020–3080 | C(sp²)–H stretch (alkene) | Medium, Sharp | Confirms the presence of vinylic protons, a key feature of the ene moiety. |
| 2850–2960 | C(sp³)–H stretch (alkane) | Medium-Strong, Sharp | Corresponds to the C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups of the TMS moiety.[4] |
| ~2170 | C≡C stretch (alkyne) | Medium-Weak, Sharp | This absorption confirms the alkyne group. Its position is influenced by conjugation with the alkene and the attached silicon atom.[3][5] |
| ~1640 | C=C stretch (alkene) | Medium-Weak | Confirms the presence of the carbon-carbon double bond. |
| ~1250 & ~840 | Si–CH₃ | Strong, Sharp | These are characteristic, strong absorptions for the trimethylsilyl group, providing clear evidence of its presence. |
| 1050–1150 | C–O stretch (primary alcohol) | Strong | A strong band in this region is indicative of a primary alcohol, corroborating the O-H stretch.[2] |
The combined observation of these bands provides strong initial evidence for the proposed molecular constitution. The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹, for instance, confidently rules out aldehyde or ketone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
The ¹H NMR spectrum confirms the number of distinct proton environments, their integration (relative numbers), and their spatial relationships through spin-spin coupling. The key to confirming the (E)-stereochemistry lies in the coupling constant (J) between the vinylic protons.
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |
| -Si(CH₃)₃ | ~0.2 | Singlet (s) | 9H | The high magnetic shielding by silicon results in a characteristic upfield singlet, integrating to nine protons. This is a hallmark of the TMS group.[6] |
| -OH | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H | The proton on the hydroxyl group is exchangeable, resulting in a broad signal with a variable chemical shift. |
| -CH₂-OH (H1) | ~4.2 | Doublet (d) | 2H | These protons are adjacent to the vinylic proton H2, leading to a doublet. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |
| =CH-CH₂ (H2) | ~6.0 | Doublet of Triplets (dt) | 1H | This proton is coupled to both H3 across the double bond (J ≈ 16 Hz) and the two H1 protons (J ≈ 5-6 Hz). The large coupling constant is definitive proof of a trans relationship with H3. |
| =CH-C≡ (H3) | ~6.5 | Doublet (d) | 1H | This proton is coupled only to H2 across the double bond (J ≈ 16 Hz). Its downfield shift is due to its proximity to the deshielding anisotropic field of the alkyne. |
The Causality of Stereochemical Assignment: The magnitude of the vicinal coupling constant (³JHH) between alkene protons is stereochemically dependent. A typical value for a trans relationship is 12-18 Hz, while a cis relationship is 6-12 Hz. The observation of a large coupling constant (~16 Hz) between the signals at ~6.0 and ~6.5 ppm is the most compelling piece of evidence for the (E)-configuration.[7]
The ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the carbon backbone of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| -Si(CH₃)₃ | ~ -1.0 | The TMS carbons are highly shielded, appearing upfield of the reference TMS signal itself. |
| -CH₂-OH (C1) | ~62 | Typical chemical shift for a primary alcohol carbon. |
| -C≡C-Si (C4) | ~95 | The alkyne carbon attached to the silicon atom. |
| -C≡C-Si (C5) | ~105 | The alkyne carbon adjacent to the double bond. |
| =CH-CH₂ (C2) | ~115 | The alkene carbon adjacent to the alcohol-bearing methylene group. |
| =CH-C≡ (C3) | ~145 | The alkene carbon adjacent to the alkyne, shifted downfield due to conjugation. |
The presence of six distinct signals in the ¹³C NMR spectrum (excluding the solvent) is consistent with the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Silylation is a common technique used to increase the volatility of compounds for analysis, making this molecule well-suited for GC-MS.[6][8][9][10]
Key Observations in Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 154 would correspond to the molecular ion. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition as C₈H₁₄OSi.
-
Silicon Isotopic Pattern: The presence of silicon would be confirmed by observing small M+1 (from ¹³C and ²⁹Si) and M+2 (from ³⁰Si) peaks in the correct natural abundance ratios.[11]
-
Characteristic Fragmentation: TMS-containing compounds exhibit predictable fragmentation patterns. The most common is the loss of a methyl radical, leading to a strong [M-15]⁺ peak at m/z = 139. This is a highly diagnostic fragment for a TMS group.[11] Another expected fragment would be the loss of the entire alcohol-containing side chain.
Caption: Key fragmentation pathway for (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol.
Synthetic Strategy as Corroborative Proof
A well-designed synthesis, whose mechanism preserves or dictates stereochemistry, provides powerful indirect proof of the final structure. The Sonogashira coupling is the premier method for constructing C(sp²)-C(sp) bonds and is ideally suited for synthesizing enynes.[7][12][13]
Proposed Synthesis: Sonogashira Cross-Coupling
The most logical synthesis involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a vinyl halide. The key is that the Sonogashira reaction proceeds with retention of stereochemistry of the vinyl halide.[7]
Reaction: (E)-3-iodo-2-propen-1-ol + Trimethylsilylacetylene → (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Caption: Synthetic scheme via stereoretentive Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (E)-3-iodo-2-propen-1-ol (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add degassed solvent (e.g., THF/Et₃N, 2:1 v/v).
-
Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting vinyl iodide is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure enyne alcohol.
The successful synthesis of the target molecule from a starting material with known (E)-geometry provides strong, corroborating evidence for the final product's stereochemistry.
Integrated Workflow for Structure Elucidation
The logical flow from synthesis to final confirmation is a closed loop where each step validates the others.
Caption: A self-validating workflow for structure elucidation.
Conclusion
The structure of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is unequivocally confirmed through a synergistic application of analytical techniques. IR spectroscopy validates the presence of the required alcohol, alkene, and alkyne functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Critically, ¹H NMR spectroscopy, through the large (~16 Hz) coupling constant between the vinylic protons, provides definitive proof of the (E)-stereochemistry. This spectroscopic data is powerfully corroborated by a logical synthetic route—the stereoretentive Sonogashira coupling—which mechanistically favors the formation of the observed (E)-isomer. This integrated approach, where each piece of evidence supports the others, represents the gold standard for structure elucidation in modern chemical science.
References
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Organic Letters. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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PMC. (n.d.). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available at: [Link]
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ACS Publications. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2015). One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction. Available at: [Link]
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Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]
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Wikipedia. (n.d.). Silylation. Available at: [Link]
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PubMed. (2003). Derivatization in mass spectrometry--1. Silylation. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. Available at: [Link]
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LookChem. (n.d.). Cas 97514-97-1, TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL. Available at: [Link]
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University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Available at: [Link]
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
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MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Available at: [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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SpectraBase. (n.d.). (E)-Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate - Optional[13C NMR]. Available at: [Link]
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HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures. Available at: [Link]
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PubChem. (n.d.). 5-(Trimethylsilyl)pent-2-en-4-ynenitrile. Available at: [Link]
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Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available at: [Link]
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PubChem. (n.d.). (e)-Pent-2-en-4-yn-1-one. Available at: [Link]
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The Physicochemical and Synthetic Profiling of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are the cornerstone of efficient molecular assembly. 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is a highly versatile, conjugated enyne alcohol that provides chemists with a rigid, electron-rich scaffold[1]. Characterized by an allylic alcohol moiety, a conjugated double bond, and a sterically shielded trimethylsilyl (TMS) protected alkyne, this compound serves as a critical lynchpin for transition-metal catalyzed cross-couplings, asymmetric allylations, and the total synthesis of complex natural products[1][2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity nodes, and self-validating experimental protocols designed for high-fidelity synthetic workflows.
Physicochemical Profiling
Understanding the physical characteristics of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is essential for proper stoichiometric calculations, handling, and reaction design. The compound exists primarily as a colorless to pale yellow liquid and is commercially available or synthesized in both (E)- and (Z)- stereoisomers[1][3].
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol | [1] |
| CAS Registry Number | 97514-97-1 (Trans/E), 56053-90-8 (Cis/Z) | [1][3] |
| Molecular Formula | C8H14OSi | [1] |
| Molecular Weight | 154.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Structural Motifs | Allylic alcohol, conjugated alkene, TMS-protected alkyne | [2] |
Structural Analysis & Reactivity Nodes
The synthetic power of this molecule lies in its three orthogonal reactivity nodes, which can be manipulated independently without cross-interference:
-
The Allylic Alcohol: Acts as a primary nucleophile or can be oxidized to an electrophilic aldehyde[1]. It can also be converted into a highly reactive leaving group (e.g., an allylic bromide) for SN2 or SN2′ alkylations[2].
-
The Conjugated Enyne System: Provides a rigid π -system that can participate in cycloadditions, enyne metathesis, or cobalt-catalyzed diastereo- and enantioselective reductive allyl additions[1].
-
The TMS-Protected Alkyne: The bulky TMS group provides steric shielding, preventing unwanted side reactions (e.g., Glaser coupling or premature hydration) at the terminal alkyne during upstream transformations. It can be cleaved orthogonally using fluoride sources[2].
Fig 1. Divergent synthetic reactivity map of the enyne scaffold.
Validated Experimental Protocols
In drug development and complex synthesis, protocols must be self-validating. The following workflows detail the causality behind reagent selection and the In-Process Controls (IPCs) required to ensure systemic integrity.
Workflow A: Allylic Bromination via PBr3
-
Causality: The reaction of the allylic alcohol with phosphorus tribromide (PBr3) generates hydrobromic acid (HBr) as a byproduct. In a highly conjugated enyne system, free HBr can cause hydrohalogenation across the π -bonds or induce unwanted allylic rearrangements. The addition of pyridine acts as an acid scavenger, neutralizing HBr and ensuring the reaction proceeds strictly via nucleophilic substitution at the carbinol carbon[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 equiv) in anhydrous diethyl ether (approx. 3 mL per mmol). Add pyridine (0.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath[2].
-
Reagent Addition: Dissolve PBr3 (1.1 equiv) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic phosphite ester formation[2].
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 75 minutes[2].
-
Quenching & Extraction: Dilute the mixture with additional ether (50 mL), then sequentially wash with distilled water, 5% aqueous sodium bicarbonate (to neutralize residual acid), and saturated brine[2].
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure to yield the corresponding allylic bromide[2].
-
Validation (IPC): Analyze via TLC (Hexanes/EtOAc). The resulting bromide will exhibit a significantly higher Rf value than the starting alcohol. 1H NMR must confirm the downfield shift of the allylic CH2 protons from ~4.2 ppm to ~3.9-4.0 ppm.
Fig 2. Mechanistic pathway of allylic bromination with PBr3.
Workflow B: Chemoselective Oxidation to 5-(Trimethylsilyl)pent-2-en-4-ynal
-
Causality: Strong oxidants (like Jones reagent or KMnO4 ) risk cleaving the conjugated double bond or over-oxidizing the substrate. Manganese dioxide ( MnO2 ) is selected because its heterogeneous nature provides mild, chemoselective oxidation of allylic alcohols to aldehydes without disrupting the sensitive enyne system.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting alcohol in anhydrous dichloromethane (DCM) at room temperature.
-
Reagent Addition: Add activated MnO2 (10-15 equiv) in a single portion. The large excess is required due to the surface-dependent, heterogeneous nature of the reaction.
-
Propagation: Stir vigorously at room temperature for 4-12 hours.
-
Validation (IPC): Monitor reaction progress via TLC. The aldehyde product will be UV-active and stain strongly with 2,4-dinitrophenylhydrazine (2,4-DNP), indicating the presence of a carbonyl group.
-
Workup: Filter the dark suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and concentrate the filtrate under reduced pressure.
Workflow C: Orthogonal TMS Deprotection
-
Causality: The Si-C bond is exceptionally susceptible to nucleophilic attack by fluoride ions due to the high thermodynamic stability of the resulting Si-F bond (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) provides a mild, anhydrous fluoride source that selectively cleaves the TMS group, leaving the allylic and alkene moieties completely intact.
Step-by-Step Methodology:
-
Preparation: Dissolve the TMS-protected enyne in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise.
-
Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Validation (IPC): Monitor via GC-MS or TLC. 1H NMR of an aliquot will show the complete disappearance of the large 9-proton singlet at ~0.15 ppm (TMS group) and the emergence of a terminal alkyne proton at ~2.8-3.1 ppm.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ). Extract with diethyl ether, wash with water and brine, dry over Na2SO4 , and concentrate.
Applications in Total Synthesis and Drug Development
The structural motifs of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol make it indispensable in the synthesis of complex bioactive molecules. For instance, its brominated derivatives are utilized as critical intermediates in the total synthesis of (+)-laurencin, a halogenated cyclic ether natural product[2]. Furthermore, the compound's framework is leveraged in the development of lipoxin analogs and inthomycins, utilizing its capacity for stereoselective polyene construction and radical-mediated allyl additions[1].
References
-
Title: TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) | Source: lookchem.com | URL: 1
-
Title: (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 56053-90-8 | Source: molaid.com | URL: 3
-
Title: Synthetic Studies on Laurencin Intermediates | Source: oup.com | URL: 2
Sources
Commercial availability of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL
An In-depth Technical Guide to TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL: Synthesis, Properties, and Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a foundational understanding of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL. We will explore the causality behind its synthesis, the utility of its unique structure, and its practical application in complex molecular design, grounded in established chemical principles.
Introduction: A Versatile Bifunctional Building Block
TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS No. 97514-97-1) is a linear C8 molecule featuring a strategic arrangement of functional groups: a primary allylic alcohol, a trans (E)-configured double bond, and a terminal alkyne protected by a trimethylsilyl (TMS) group.[1] This configuration makes it an exceptionally useful intermediate in multi-step organic synthesis.
The TMS group serves as a robust protecting group for the otherwise reactive terminal alkyne, preventing unwanted side reactions during transformations elsewhere in the molecule.[2] This silyl group can be selectively removed under mild conditions to liberate the alkyne for subsequent coupling reactions. The primary allylic alcohol and the alkene provide additional sites for functionalization, making this compound a versatile linchpin for convergent synthetic strategies, particularly in the synthesis of natural products and complex pharmaceuticals.[1][2]
Commercial Availability & Procurement
While not a bulk commodity chemical, TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL is available through specialized chemical synthesis laboratories and suppliers that focus on building blocks for research and development.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity | Notes |
| LookChem | 97514-97-1 | Varies | Acts as a directory for multiple suppliers.[1] |
| Enamine | ENAH90821FEF | >95% | Listed as 5-(trimethylsilyl)pent-1-en-4-yn-3-ol, a constitutional isomer. Researchers should verify the exact structure.[3] |
| Santa Cruz Biotechnology | sc-260383 | N/A | Lists the related compound 5-Trimethylsilyl-4-pentyn-1-ol.[4] |
Note: Availability and catalog details are subject to change. Direct inquiry with suppliers is recommended for current stock and lead times.
Recommended Synthesis and Purification Protocol
For laboratories preferring to synthesize the compound in-house, a reliable method involves the stereoselective reduction of the corresponding α,β-unsaturated aldehyde, (2E)-5-(trimethylsilyl)pent-2-en-4-ynal. This approach offers excellent control over the trans geometry of the double bond.
Diagram 1: Synthetic Workflow
Caption: Workflow for the reduction of the parent aldehyde to the target alcohol.
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve (2E)-5-(trimethylsilyl)pent-2-en-4-ynal (1.0 equiv.) in anhydrous methanol (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (NaBH₄, 1.1 equiv.) slowly in small portions over 15 minutes.
-
Expertise & Experience: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes in the presence of less reactive functional groups like alkenes and alkynes. Using methanol as the solvent is advantageous as it protonates the intermediate alkoxide to yield the alcohol directly. Portion-wise addition is a critical safety and selectivity measure to control the exothermic reaction.
-
-
Monitoring: After addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes, until all the starting aldehyde is consumed.
-
Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Trustworthiness: This self-validating step ensures that any excess borohydride is safely neutralized. The use of a buffered quench like NH₄Cl prevents the pH from becoming too basic, which could potentially compromise the TMS group.
-
-
Extraction: Reduce the volume of methanol on a rotary evaporator. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of 5% to 30% ethyl acetate in hexanes. The pure product is typically a colorless or pale yellow oil.
Physicochemical & Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized material.
Table 2: Key Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₄OSi |
| Molecular Weight | 154.28 g/mol [1] |
| Appearance | Colorless to pale yellow liquid/oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (dt, 1H), 5.85 (dt, 1H), 4.20 (d, 2H), 1.5-1.7 (br s, 1H, -OH), 0.18 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.1, 110.5, 103.2, 91.5, 62.8, -0.2 |
| Infrared (IR, neat) | ν 3350 (br, O-H), 2960 (C-H), 2175 (C≡C, weak), 1250 (Si-C) cm⁻¹ |
Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They serve as a reference and may vary based on solvent and concentration.
Synthetic Applications & Reaction Pathways
The utility of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential transformations.
Diagram 2: Key Transformation Pathways
Caption: Potential synthetic transformations of the title compound.
-
Reactions at the Allylic Alcohol: The primary alcohol can be readily oxidized to the aldehyde using reagents like manganese dioxide (MnO₂), or converted to various esters and ethers to introduce new functionalities or link to other molecular fragments.
-
Reactions at the Alkyne:
-
Desilylation: The TMS group is typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or mild basic conditions like potassium carbonate in methanol. This unmasks the terminal alkyne.[5]
-
Coupling: The resulting terminal alkyne is a key precursor for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides to construct complex conjugated enyne systems.[6] These motifs are prevalent in natural products and materials science.
-
This stepwise functionalization capability is crucial in convergent syntheses, where different parts of a target molecule are built separately before being joined together.
Safety & Handling
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, nitrile gloves, and a flame-resistant lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents. The related compound 5-(trimethylsilyl)-4-pentyn-1-ol is stored at refrigerated temperatures (2-8 °C).
-
Hazards: While specific hazard data is limited, compounds of this class are generally considered combustible liquids and may cause skin and eye irritation. Always consult the supplier's Safety Data Sheet (SDS) before use.
Conclusion
TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL is a high-value synthetic intermediate whose utility is derived from its unique combination of reactive sites and the strategic placement of a key protecting group. Its accessibility through commercial suppliers or a straightforward laboratory synthesis makes it a practical tool for chemists engaged in the construction of complex molecular architectures. Understanding the principles behind its synthesis and the logic of its reaction pathways empowers researchers to leverage this building block to its full potential in drug discovery and materials science.
References
-
TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) Overview. LookChem. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
-
Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. PMC (PubMed Central). [Link]
-
Synthesis and Applications of Silyl 2-Methylprop-2-ene-1-sulfinates in Preparative Silylation. ResearchGate. [Link]
-
Synthetic uses of ynolates. Kyushu University Pure Portal Site. [Link]
-
Silyl enol ether synthesis by silylation. Organic Chemistry Portal. [Link]
-
(z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses Procedure. [Link]
-
Regioselective Synthesis of 2‐Trimethylsilyl‐4H‐pyran‐4‐ones from 1‐Ethoxy(hydroxy). Wiley Online Library. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. 5-(trimethylsilyl)pent-1-en-4-yn-3-ol | 5272-35-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Strategic Utility of Silyl-Protected Enynes in Complex Molecule Synthesis: Reactivity, Catalysis, and Protocols
Executive Summary
The strategic deployment of silyl-protected enynes represents a cornerstone methodology in modern synthetic organic chemistry, particularly in the construction of complex polycyclic frameworks and natural product total synthesis. Enynes—molecules containing both an alkene and an alkyne—are highly susceptible to transition-metal-catalyzed cycloisomerizations, metathesis, and cycloadditions. However, the inherent hyper-reactivity of terminal alkynes often leads to undesired oligomerization, competitive cross-reactivity, or poor regiocontrol.
By capping the terminal alkyne with a trialkylsilyl group (e.g., Trimethylsilyl [TMS], Triisopropylsilyl[TIPS], or tert-Butyldimethylsilyl [TBS]), chemists can fundamentally alter the molecule's reactivity profile. The silyl group acts not merely as a passive protecting group, but as a critical steric and electronic directing element . This whitepaper investigates the initial reactivity profiles of silyl-protected enynes, focusing on two field-proven paradigms: Ruthenium-catalyzed enyne metathesis and Cobalt-mediated intramolecular Pauson-Khand reactions (IPKR).
Mechanistic Foundations: The Dual Role of the Silyl Group
The installation of a silyl group on an enyne system induces two primary effects that dictate subsequent reactivity:
-
Steric Shielding: Bulky silyl groups (like TIPS) create a significant steric umbrella over the alkyne. In transition-metal catalysis (such as Ru-catalyzed metathesis), this steric bulk prevents the metal center from initiating at the alkyne, forcing highly regioselective initiation at the less hindered alkene.
-
Electronic Modulation: Silicon is electropositive relative to carbon. The σ -donating ability of the C-Si bond (and hyperconjugative effects) stabilizes adjacent positive charges (the β -silicon effect) and modulates the π -electron density of the alkyne, altering its binding affinity to transition metals like Cobalt, Gold, and Ruthenium.
Core Reactivity Domain 1: Ruthenium-Catalyzed Enyne Metathesis
Ring-closing enyne metathesis (RCEM) is a powerful tool for generating cyclic dienes. When utilizing a silyl-protected enyne, the reaction pathway is strictly governed by the steric bulk of the silyl group. In the total synthesis of complex marine natural products like (+)-Laureatin[1], silyl-protected enyne metathesis is employed to construct the core structural motifs before a highly specific deprotection step.
The bulky silyl group forces the Ruthenium alkylidene (e.g., Grubbs 2nd Generation catalyst) to undergo initial [2+2] cycloaddition exclusively at the alkene. Subsequent cycloreversion and intramolecular alkyne insertion yield a ruthenacyclobutene, which opens to form a silyl-substituted diene.
Ruthenium-catalyzed enyne metathesis pathway directed by silyl steric bulk.
Standard Protocol: Enyne Metathesis and Deprotection
The following self-validating protocol details the metathesis and subsequent terminal alkyne revelation, adapted from established methodologies for (+)-Laureatin synthesis[1].
Step 1: Ruthenium-Catalyzed Metathesis
-
Preparation: Dissolve the silyl-protected enyne (1.0 eq) in anhydrous dichloromethane or toluene to achieve a 0.01–0.05 M concentration. Causality: High dilution is critical in ring-closing metathesis to favor intramolecular cyclization over intermolecular oligomerization.
-
Catalyst Addition: Under an argon atmosphere, add Grubbs 2nd Generation catalyst (0.05 eq). Stir at room temperature or elevated temperatures depending on ring strain.
-
Quenching: Upon consumption of the starting material (monitored via TLC), add excess ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form an inactive Fischer carbene, strictly preventing post-reaction double-bond migration or isomerization during concentration.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Step 2: Silyl Deprotection (TBAF Method)
-
Reaction: Dissolve the purified silyl-diene (1.0 eq) in anhydrous THF (0.1 M). Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir at room temperature for 1 hour.
-
Mechanism: The fluoride ion acts as a hard nucleophile, selectively attacking the silicon atom due to the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol), effectively releasing the terminal alkyne.
-
Workup: Quench with deionized water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4 , and concentrate for final purification.
Core Reactivity Domain 2: Cobalt-Mediated Intramolecular Pauson-Khand Reaction (IPKR)
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Silyl-protected enynes are exceptionally privileged substrates for IPKR. The silyl group prevents competitive alkyne trimerization and dictates the diastereoselectivity of the resulting bicyclic system.
Recent landmark applications include the one-stop synthetic solution for iridolactones (e.g., isoboonein, scholarein A) utilizing a silyl-protected enyne ether derived from commercially available solketal[2][3].
Intramolecular Pauson-Khand reaction workflow for iridoid lactone synthesis.
Standard Protocol: TMNO-Promoted IPKR
Traditional thermal Pauson-Khand reactions require harsh conditions (>100 °C) which can degrade sensitive substrates. The use of Trimethylamine N-oxide (TMNO) allows the reaction to proceed at room temperature[4].
-
Complexation: Dissolve the silyl-protected enyne ether (1.0 eq) in anhydrous dichloromethane. Add Dicobalt octacarbonyl ( Co2(CO)8 , 1.1 eq) at room temperature. Stir for 2 hours until the evolution of CO gas ceases and a dark red/brown solution indicates full formation of the alkyne-hexacarbonyldicobalt complex.
-
Oxidative Promotion: Cool the reaction to 0 °C. Add TMNO (6.0 eq) portion-wise. Causality: TMNO acts as a mild oxidant, selectively oxidizing one CO ligand to CO2 . This dissociation creates an open coordination site on the cobalt center, drastically lowering the activation energy barrier for alkene insertion.
-
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction yields the highly functionalized cyclopenta[c]pyran-3-one core (typical yields ~68%, with high cis:trans selectivity)[4].
-
Workup: Filter the crude mixture through a short pad of Celite to remove cobalt salts, concentrate, and purify via column chromatography.
Comparative Data Analysis
To aid in experimental design, the following table summarizes the key operational differences and outcomes of the two primary reactivity modes discussed.
| Parameter | Ru-Catalyzed Enyne Metathesis | Cobalt-Mediated IPKR |
| Primary Catalyst/Reagent | Grubbs 2nd Gen (Ru) | Co2(CO)8 / TMNO |
| Role of Silyl Group | Steric block; forces alkene initiation | Prevents alkyne trimerization; directs stereocenter |
| Reaction Transformation | Enyne → Silyl-diene | Enyne + CO → Cyclopentenone |
| Typical Solvents | DCM, Toluene (High Dilution) | DCM (Standard Concentration) |
| Key Intermediate | Ruthenacyclobutene | Alkyne-hexacarbonyldicobalt complex |
| Target Natural Products | (+)-Laureatin, Macrolides | Iridolactones (Isoboonein, Scholarein A) |
| Typical Yields | 75% - 90% | 60% - 85% |
Conclusion
The initial investigation into silyl-protected enyne reactivity reveals a highly programmable system. By leveraging the steric and electronic parameters of the silyl group, synthetic chemists can reliably direct complex cascade reactions, avoiding the pitfalls of unprotected terminal alkynes. Whether utilizing Ruthenium for ring-closing metathesis or Cobalt for [2+2+1] cycloadditions, the protocols outlined herein provide a robust, self-validating foundation for the total synthesis of complex therapeutics and natural products.
References
- Benchchem. "Laureatin | 18762-30-6 - Benchchem" (Details the synthesis of (+)-Laureatin via silyl-protected enyne metathesis and TBAF deprotection).
- ResearchGate. "Total Syntheses of several Iridolactones and the Putative Structure of Noriridoid Scholarein A: An Intramolecular Pauson-Khand Reaction based One-stop Synthetic Solution" (Details the IPKR of solketal-derived silyl-protected enyne ethers).
- ResearchGate. "Naturally Occurring Secoiridoids and Bioactivity of Naturally Occurring Iridoids and Secoiridoids. A Review, Part 2" (Discusses the TMNO-promoted IPKR conditions for silyl-protected enyne ethers).
- ResearchGate. "Organic & Biomolecular Chemistry Total syntheses of several iridolactones and the putative structure of noriridoid scholarein A" (Highlights the retrosynthetic strategy and structural utility of solketal-derived enynes).
Sources
Methodological & Application
Application Note: Synthesis of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol
Document Type: Detailed Protocol & Mechanistic Guide Target Audience: Researchers, synthetic chemists, and drug development professionals
Introduction
The compound 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (CAS: 97514-97-1 for the (E)-isomer)[1] is a highly versatile enynol building block. It is widely utilized in the total synthesis of complex polyene macrolides, furanoterpenes, and conjugated drug scaffolds. The presence of the robust trimethylsilyl (TMS) protecting group is a critical strategic choice: it prevents unwanted homocoupling of the terminal alkyne during complex fragment assemblies. Meanwhile, the primary alcohol provides an essential functional handle for subsequent oxidations (to aldehydes or carboxylic acids) or halogenations[2].
This application note details two field-proven synthetic routes to access this scaffold:
-
Direct Sonogashira Cross-Coupling: A highly atom-economical route directly coupling a haloallyl alcohol with TMS-acetylene.
-
Ester Reduction: A two-step sequence involving the Sonogashira coupling of an acrylate derivative followed by a controlled DIBAL-H reduction.
Mechanistic Rationale & Catalyst Dynamics
The core of this synthesis relies on the Palladium/Copper-cocatalyzed Sonogashira cross-coupling. Understanding the causality behind the reagent choices is critical for reaction optimization and troubleshooting[3].
-
Oxidative Addition (Stereoretention): The reaction is initiated by the oxidative addition of the active Pd(0) species into the C–I or C–Br bond of the vinyl halide. Crucially, this step proceeds with complete retention of stereochemistry, allowing the selective synthesis of either the (E)- or (Z)-enynol depending strictly on the geometry of the starting haloallyl alcohol.
-
Alkyne Activation: Simultaneously, the Cu(I) co-catalyst coordinates with the terminal alkyne (TMS-acetylene). The amine base (e.g., diisopropylamine) deprotonates the activated alkyne to form a copper(I) acetylide.
-
Transmetallation & Elimination: Transmetallation transfers the acetylide to the Pd(II) complex. Subsequent reductive elimination yields the conjugated enyne while regenerating the Pd(0) catalyst.
Causality Check: Why strictly degas the solvents? The presence of atmospheric oxygen rapidly oxidizes the copper(I) acetylide, triggering the Glaser homocoupling pathway. This side-reaction not only consumes the valuable TMS-acetylene but also generates a highly lipophilic diyne byproduct (TMS-C≡C-C≡C-TMS) that severely complicates chromatographic purification.
Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol A: Direct Sonogashira Coupling
This protocol outlines the direct coupling of 3-iodoprop-2-en-1-ol with TMS-acetylene. It is the preferred route due to its step economy[3].
Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 20 mmol scale) | Role |
| (E)- or (Z)-3-Iodoprop-2-en-1-ol | 183.98 | 1.0 eq | 3.68 g (20.0 mmol) | Electrophile |
| (Trimethylsilyl)acetylene | 98.22 | 2.0 eq | 5.6 mL (40.0 mmol) | Nucleophile |
| Diisopropylamine | 101.19 | 7.6 eq | 21.3 mL (152 mmol) | Base / Co-solvent |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 eq (2 mol%) | 280 mg (0.4 mmol) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.07 eq (7 mol%) | 266 mg (1.4 mmol) | Co-catalyst |
| Tetrahydrofuran (THF) | 72.11 | N/A | 100 mL | Solvent |
Step-by-Step Methodology
-
Solvent Preparation: Add THF (100 mL) and diisopropylamine (21.3 mL) to a flame-dried Schlenk flask. Degas the mixture by sparging with ultra-pure Argon for at least 30 minutes.
-
Catalyst Loading: Under a positive flow of Argon, quickly add PdCl₂(PPh₃)₂ (280 mg) and CuI (266 mg) to the degassed solution. The solution will typically adopt a pale yellow/orange hue.
-
Reagent Addition: Add the 3-iodoprop-2-en-1-ol (3.68 g) followed immediately by (trimethylsilyl)acetylene (5.6 mL).
-
Reaction Phase: Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 2 to 16 hours. Monitor the consumption of the vinyl iodide via TLC (Hexanes/EtOAc 4:1, UV active).
-
Quench & Extraction: Once complete, quench the reaction by pouring it into an ice-cold saturated aqueous NH₄Cl solution (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).
-
Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to yield the pure enynol.
Step-by-step experimental workflow for the synthesis of the enynol.
Protocol B: Ester Reduction via DIBAL-H
If direct coupling of the free alcohol yields poor results due to catalyst poisoning, an alternative is to couple methyl 3-iodoprop-2-enoate and subsequently reduce the ester[2].
Causality Check: Why DIBAL-H at -78 °C? Diisobutylaluminium hydride (DIBAL-H) is an electrophilic reducing agent. At cryogenic temperatures (-78 °C), it selectively coordinates to the carbonyl oxygen and reduces the ester to the primary alcohol without over-reducing the electron-rich conjugated enyne system. More aggressive nucleophilic hydrides (like LiAlH₄) risk reducing the alkyne or alkene functionalities.
Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl (2E)-5-(TMS)pent-2-en-4-ynoate | 182.29 | 1.0 eq | 1.0 g (5.50 mmol) | Substrate |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 2.0 eq | 11.0 mL (11.0 mmol) | Reducing Agent |
| Dichloromethane (DCM) | 84.93 | N/A | 28 mL | Solvent |
Step-by-Step Methodology
-
Preparation: Dissolve methyl (2E)-5-(trimethylsilyl)pent-2-en-4-ynoate (1.0 g) in dry DCM (28 mL) in a flame-dried flask under Argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C.
-
Reduction: Add DIBAL-H (11.0 mL of a 1.0 M solution in hexanes) dropwise via syringe pump over 15 minutes to prevent localized heating.
-
Monitoring: Stir at -78 °C for 1–2 hours. Monitor via TLC until the ester is fully consumed.
-
Fieser-style Quench: Carefully quench the reaction at -78 °C by adding methanol (2 mL) dropwise to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL).
-
Work-up: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the biphasic mixture becomes clear (breaking the aluminum emulsion). Extract with DCM, dry over Na₂SO₄, and concentrate to yield the target enynol[2].
Analytical Characterization
For the (E)-isomer of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, expect the following key spectral features to validate your product:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.20–6.35 (m, 1H, alkene proton adjacent to alkyne).
-
δ ~5.90–6.05 (m, 1H, alkene proton adjacent to alcohol).
-
δ ~4.20 (br s, 2H, -CH₂OH).
-
δ 0.19 (s, 9H, -Si(CH₃)₃).
-
-
IR (neat): ~3350 cm⁻¹ (broad, O-H stretch), ~2140 cm⁻¹ (C≡C stretch).
Troubleshooting & Safety Guidelines
-
Pyrophoric Hazards: DIBAL-H is highly reactive and pyrophoric in concentrated forms. Always handle solutions via air-tight syringes under an inert atmosphere.
-
Emulsion Formation: The reduction protocol frequently forms stubborn aluminum gel emulsions during the quench. Vigorous stirring with Rochelle's salt for extended periods (up to 4 hours) is mandatory to ensure accurate phase separation and prevent yield loss.
-
Catalyst Degradation: PdCl₂(PPh₃)₂ is sensitive to prolonged light and air exposure. If the catalyst powder appears dark brown or black instead of yellow, it has degraded to inactive Pd-black and should be replaced.
References
-
Title: TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) Source: LookChem Chemical Database URL: [Link]
-
Title: Supporting Information: Total Synthesis of Polyene Natural Products (Sonogashira Protocol) Source: Wiley-VCH URL: [Link]
-
Title: Synthesis of Polyene Natural Products (DIBAL-H Reduction Protocol) Source: Durham E-Theses URL: [Link]
Sources
Application Note: 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol as a Strategic Building Block in Complex Total Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic utility, mechanistic causality, and validated protocols for complex enyne applications.
Executive Summary & Chemical Profile
5-(Trimethylsilyl)pent-2-en-4-yn-1-ol (CAS: 97514-97-1) is a highly versatile, bifunctional enyne building block utilized extensively in the total synthesis of complex natural products. Featuring an allylic alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, this molecule offers strictly orthogonal reactivity. The allylic alcohol serves as a handle for oxidation, homologation, or cross-coupling, while the TMS-alkyne remains inert until selective deprotection or transition-metal-catalyzed activation is required.
Physicochemical Summary
| Property | Value / Description |
| Chemical Name | (E/Z)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |
| CAS Number | 97514-97-1 |
| Molecular Formula | C8H14OSi |
| Molecular Weight | 154.28 g/mol |
| Key Structural Features | Allylic alcohol, conjugated enyne system, TMS-protected alkyne |
Mechanistic Rationale & Strategic Utility
As a Senior Application Scientist, it is critical to understand why a TMS-protected enyne is chosen over a standard terminal alkyne. The causality behind this structural choice dictates the success of downstream synthetic cascades:
-
Suppression of Parasitic Pathways: In the presence of transition metal catalysts or basic conditions, terminal alkynes are highly prone to Glaser homocoupling or premature cyclization. For instance, in the total synthesis of the nor-neolignan natural product egonol, highly functionalized terminal alkynes underwent competitive rearrangement/cyclization instead of the desired carbene coupling. The implementation of a silylated alkyne completely subverted this parasitic process, allowing the benzofuran core to form cleanly.
-
Regiocontrol via Steric Bulk: In ruthenium-catalyzed alkene-alkyne couplings, the bulky TMS group directs the formation of the intermediate ruthenacycle. The steric clash between the TMS group and the catalyst ligands ensures that carbon-carbon bond formation occurs with high regioselectivity, positioning the new substituent distal to the silicon atom[1].
Landmark Applications in Total Synthesis
Case Study 1: Amphidinolide P (Ru-Catalyzed Coupling)
Amphidinolide P is a potent cytotoxic macrolide. Trost and co-workers utilized a derivative of 5-TMS-pent-2-en-4-yn-1-ol to construct the 1,4-diene backbone of the natural product[1]. The critical step involved a highly chemo- and regioselective Ru-catalyzed alkene-alkyne coupling. The cationic [CpRu(MeCN)3]PF6 catalyst coordinated the alkyne and a separate alkene partner, forming a ruthenacycle that underwent reductive elimination to yield the diene architecture[2].
Fig 1. Ru-catalyzed alkene-alkyne coupling in Amphidinolide P synthesis.
Case Study 2: Fostriecin (Z,Z,E-Triene Assembly)
Fostriecin is a potent protein phosphatase inhibitor. Gao and O'Doherty achieved its total synthesis in 24 steps, utilizing the enyne core to install the highly reactive Z,Z,E-triene moiety[3]. The synthesis leveraged a late-stage Suzuki-Miyaura cross-coupling of a remarkably stable Z-vinyl boronate derived from the enyne precursor[4]. The pre-installed geometry of the starting enyne was critical for maintaining the strict stereochemical fidelity required for biological activity[5].
Fig 2. Strategic workflow for Fostriecin Z,Z,E-triene assembly.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure experimental integrity.
Protocol A: Ruthenium-Catalyzed Alkene-Alkyne Coupling
Causality & Validation: This protocol utilizes a cationic Ru(II) complex. The absence of coordinating counter-ions (using PF6⁻) ensures the metal center remains coordinatively unsaturated, which is strictly required for the simultaneous binding of both the alkene and the alkyne.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkene partner (1.0 equiv) and the TMS-enyne partner (3.5 equiv) in anhydrous, degassed acetone (0.1 M). Rationale: Excess alkyne is used to drive the bimolecular coupling over competitive alkene isomerization.
-
Catalyst Addition: Add [CpRu(MeCN)3]PF6 (10 mol%) in one portion. The solution will typically turn from pale yellow to a deep orange/red, visually indicating the formation of the active ruthenacycle intermediate.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (typically requires 10-15 hours). The complete disappearance of the alkene spot (limiting reagent) validates reaction completion.
-
Quenching & Workup: Quench the reaction by exposing it to air and adding a drop of triethylamine to deactivate the catalyst. Concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the 1,4-diene product.
Protocol B: TMS Deprotection and Suzuki-Miyaura Cross-Coupling
Causality & Validation: Fluoride-mediated deprotection is chosen over basic hydrolysis to prevent base-catalyzed isomerization of the conjugated diene/enyne system. The strong Si-F bond formation provides the thermodynamic driving force for quantitative cleavage.
-
TMS Cleavage: Dissolve the TMS-enyne (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.
-
In-Process Control: Stir for 30 minutes. TLC should show quantitative conversion to a lower Rf spot (terminal alkyne). Quench with saturated aqueous NH4Cl to neutralize the basic fluoride species. Extract with Et2O, dry over MgSO4, and concentrate.
-
Cross-Coupling: Transfer the crude terminal alkyne to a new flask. Add the corresponding vinyl halide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in degassed diethylamine/THF (1:1, 0.1 M).
-
Validation: The immediate formation of a white precipitate (amine hydrohalide salt) upon addition of the catalyst mixture visually validates that the oxidative addition and transmetalation cycles have successfully initiated.
-
Isolation: Stir for 4 hours at room temperature, filter through a short pad of Celite to remove copper salts, and purify via chromatography.
Quantitative Data Summary
| Target Molecule | Synthetic Role of TMS-Enyne | Key Reaction | Catalyst / Reagents | Yield / Outcome |
| Amphidinolide P | 1,4-Diene backbone precursor | Alkene-Alkyne Coupling | [CpRu(MeCN)3]PF6 (10 mol%) | 75% (Regioselective) |
| Fostriecin | Z,Z,E-Triene core assembly | Suzuki-Miyaura Coupling | Pd(PPh3)4, Boronate | >80% (Stereoretentive) |
| Egonol | Benzofuran ring construction | Carbene-Alkyne Coupling | Cr/Mo Carbene Complexes | >70% (No cyclization byproducts) |
References
-
Ru-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P. Journal of the American Chemical Society (PubMed - NIH). URL:[Link]
-
Total synthesis of fostriecin: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence. Organic Letters (PubMed - NIH). URL:[Link]
-
Total and formal syntheses of fostriecin. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
-
Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence. Organic Letters (ACS Publications). URL:[Link]
-
Synthesis of benzofurans through coupling of dienylacetylenes with carbene complexes: total synthesis of egonol. Tetrahedron. URL:[Link]
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- 4. Total and formal syntheses of fostriecin - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of Trimethylsilyl Groups in Enyne Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of TMS-Protected Enynes in Modern Synthesis
Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1] They also serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures such as polysubstituted aromatic compounds and conjugated dienes.[1] The trimethylsilyl (TMS) group is a cornerstone of enyne synthesis, offering robust protection of the terminal alkyne. This protection is crucial for preventing undesired side reactions, such as the dimerization of terminal alkynes, during preceding synthetic steps.[2] The facile and selective removal of the TMS group to unveil the terminal alkyne is a critical final step in many synthetic pathways. This guide provides a comprehensive overview of the most effective methods for TMS deprotection in enyne systems, detailing the underlying mechanisms, offering field-proven protocols, and discussing the rationale for method selection based on substrate-specific considerations.
Core Deprotection Methodologies: A Comparative Overview
The cleavage of the silicon-carbon bond in TMS-protected alkynes can be achieved through several distinct chemical pathways. The choice of the optimal deprotection strategy is dictated by the overall functional group tolerance of the enyne substrate, with considerations for pH sensitivity and the presence of other labile protecting groups being paramount. The three primary categories of TMS deprotection are:
-
Fluoride-Mediated Cleavage: This is the most prevalent and often most efficient method, driven by the exceptionally high affinity of the fluoride ion for silicon.
-
Base-Catalyzed Solvolysis: A milder, economical, and widely used alternative, particularly suitable for substrates sensitive to fluoride ions.
-
Specialized and Catalytic Methods: These include transition-metal-catalyzed and other mild procedures that offer high chemoselectivity in complex molecular settings.
The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these approaches.
Section 1: Fluoride-Mediated Deprotection
The exceptional strength of the silicon-fluoride bond is the thermodynamic driving force behind this highly effective deprotection method.[3][4] Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent due to its excellent solubility in organic solvents.[5]
Mechanism of Action
The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a transient, pentacoordinate silicon intermediate which subsequently fragments, cleaving the C-Si bond and generating a terminal alkynide anion and trimethylsilyl fluoride. A protic workup then neutralizes the alkynide to yield the desired terminal enyne.[5][6]
Caption: Mechanism of Fluoride-Mediated TMS Deprotection.
Experimental Protocol: General Procedure for TBAF Deprotection
This protocol provides a reliable starting point for the deprotection of TMS-protected enynes.
Materials:
-
TMS-protected enyne
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TMS-protected enyne (1.0 equivalent) in anhydrous THF to a concentration of 0.1-0.2 M.[7]
-
To the stirred solution at room temperature, add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[7]
Note on Basicity: TBAF is a basic reagent and may cause decomposition of base-sensitive substrates.[5] For such cases, buffering the reaction mixture with a mild acid like acetic acid can be beneficial.
Section 2: Base-Catalyzed Solvolysis
A milder and more economical approach to TMS deprotection involves base-catalyzed solvolysis, typically using potassium carbonate in methanol. This method is particularly advantageous for substrates containing base-sensitive functional groups that are incompatible with the higher basicity of TBAF.[2]
Mechanism of Action
The mechanism is believed to involve the generation of a methoxide ion from the reaction of potassium carbonate with methanol. The methoxide then acts as the nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which subsequently cleaves the C-Si bond.
Caption: Workflow for Base-Catalyzed TMS Deprotection.
Experimental Protocol: Potassium Carbonate in Methanol
This protocol is a widely used and reliable method for the mild deprotection of TMS-alkynes.[2][7]
Materials:
-
TMS-protected enyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected enyne (1.0 equivalent) in methanol.[2]
-
Add a catalytic amount of anhydrous potassium carbonate (0.1-0.2 equivalents).[2]
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2]
-
Once the reaction is complete, remove the methanol under reduced pressure.[2]
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal enyne.[2]
-
Purification can be performed by column chromatography if necessary.[2]
Section 3: Specialized and Catalytic Methods
For highly sensitive substrates or instances where exceptional chemoselectivity is required, several milder and more specialized methods have been developed.
Silver-Catalyzed Deprotection
Silver salts, such as silver nitrate (AgNO₃) or silver triflate (AgOTf), can catalytically deprotect TMS acetylenes with high chemoselectivity.[8] A significant advantage of this method is its orthogonality to silyl ethers, which remain unaffected under these conditions.[8]
Copper-Catalyzed Deprotection
A very mild and efficient method utilizes a combination of copper(II) sulfate (CuSO₄) and sodium ascorbate.[9][10] This system offers rapid deprotection at room temperature with broad functional group tolerance.[9][10]
Comparative Data of Deprotection Conditions
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Common and effective, but TBAF can be basic.[7] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[2][7] |
| Copper-Catalyzed | Copper (II) sulfate (CuSO₄), Sodium ascorbate | Ethanol/Water | Room Temperature | 5 - 15 minutes | 90 - 98 | Rapid and very mild conditions.[7][9] |
| Silver-Catalyzed | Silver Nitrate (AgNO₃) | MeOH/H₂O/DCM | Room Temperature | 1 - 5 hours | 85 - 95 | Highly chemoselective, preserves silyl ethers.[8] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Short reaction time. | 1. Increase the equivalents of the deprotecting agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or LC-MS.[11] |
| Low Yield | 1. Degradation of starting material or product.2. Formation of side products.3. Difficult purification. | 1. Use milder deprotection conditions (e.g., K₂CO₃/MeOH instead of TBAF).2. Optimize reaction parameters to minimize side reactions.3. Employ alternative purification techniques.[11] |
| Formation of Side Products | 1. Cleavage of other protecting groups.2. Undesired reactions due to basicity or acidity of reagents. | 1. Choose a more selective deprotection method (e.g., silver-catalyzed for preserving silyl ethers).2. For TBAF, consider buffering with a mild acid.[11] |
Conclusion
The deprotection of the trimethylsilyl group is a critical transformation in the synthesis of enyne-containing molecules. The choice of deprotection methodology is a strategic decision that must take into account the stability of the substrate and the presence of other functional groups. While TBAF remains a robust and general method, the milder conditions offered by base-catalyzed and other catalytic systems provide valuable alternatives for complex and sensitive substrates. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field, enabling the efficient and high-yielding synthesis of terminal enynes.
References
-
Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters. [Link]
-
TBAF Deprotection Mechanism. YouTube. [Link]
-
Recent Advances in Silyl Protection of Alcohols. Synthetic Communications. [Link]
-
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]
-
Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. National Institutes of Health. [Link]
-
Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. [Link]
-
Copper-catalyzed functionalization of enynes. Royal Society of Chemistry. [Link]
-
1,4-Difunctionalization of 1,3-enynes: new opportunities for the synthesis of allenes via photochemistry and electrochemistry. Royal Society of Chemistry. [Link]
-
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. ScienceDirect. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Oxford Academic. [Link]
-
TMS Deprotection low yields :(. Reddit. [Link]
-
Copper-catalyzed functionalization of enynes. National Institutes of Health. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. MDPI. [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. [Link]
-
The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. ResearchGate. [Link]
-
Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange. [Link]
-
Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Iranian Journal of Chemistry and Chemical Engineering. [Link]
-
The trimethylsilyl (TMS) group, used as a protecting group for al... Pearson+. [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society. [Link]
-
Silicon-Based Protecting Agents. Gelest. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]
-
Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. Royal Society of Chemistry. [Link]
-
Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Royal Society of Chemistry. [Link]
-
Carboxylate catalyzed silylation of alkynes. ChemRxiv. [Link]
-
Lewis Acid Catalyzed trans-Allylsilylation of Unactivated Alkynes. ACS Publications. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. [Link]
-
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]
-
Enyne Metathesis (Enyne Bond Reorganization). ACS Publications. [Link]
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- 3. youtube.com [youtube.com]
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- 8. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
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Application Note: Advanced Protocols for Sonogashira Cross-Coupling Utilizing Silylated Alkynes
Executive Summary & Strategic Rationale
The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, utilizing gaseous acetylene directly presents severe operational challenges, including poor stoichiometric control, specialized equipment requirements, and the unavoidable formation of symmetrical di-coupled byproducts (Ar-C≡C-Ar).
To circumvent these issues, silylated alkynes —most prominently trimethylsilylacetylene (TMS-acetylene)—are employed as liquid, easy-to-handle mono-alkyne surrogates[1]. The bulky silyl group acts as a robust protecting moiety that completely suppresses secondary coupling events. Once the initial coupling is complete, the silyl group can be cleaved to reveal a terminal alkyne for subsequent functionalization, or it can be removed in situ (desilylative Sonogashira coupling) to trap highly volatile or unstable terminal alkyne intermediates immediately[1].
This application note provides a comprehensive, self-validating guide to designing, executing, and optimizing Sonogashira couplings with silylated alkynes, emphasizing mechanistic causality and empirical troubleshooting.
Mechanistic Causality & Reaction Design
The Sonogashira coupling operates via two interlocking catalytic cycles: the Palladium Cycle and the Copper Cycle . When utilizing silylated alkynes in a one-pot desilylative approach, a preliminary chemical deprotection step is integrated directly into the reaction matrix.
-
The Deprotection Step: A nucleophilic fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃/MeOH) attacks the silicon atom, cleaving the C-Si bond to generate the terminal alkyne in situ[1].
-
The Copper Cycle: The newly formed terminal alkyne coordinates with Cu(I) to form a π -alkyne complex. The amine base deprotonates this complex to yield a highly nucleophilic copper acetylide.
-
The Palladium Cycle: Concurrently, the Pd(0) active species undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne ligand to the Pd(II) complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.
Figure 1: Interlocking Pd and Cu catalytic cycles in one-pot desilylative Sonogashira coupling.
Strategic Reagent Selection
The success of a silylated alkyne coupling relies heavily on matching the desilylation kinetics with the cross-coupling rate. If desilylation is too fast, the transient terminal alkyne accumulates and undergoes oxidative dimerization (Glaser homocoupling). If it is too slow, the Pd catalyst may degrade into inactive "Pd-black" before transmetalation can occur[2].
Quantitative Comparison of Desilylating Agents
| Desilylating Agent | Solvent Compatibility | Cleavage Rate | Mechanism | Strategic Pros & Cons |
| TBAF (1.0 M in THF) | THF, DMF, DCM | Very Fast (<10 min) | Fluoride-induced | Pro: Extremely mild; ideal for one-pot reactions[1].Con: Hygroscopic; excess fluoride can poison certain Pd complexes. |
| K₂CO₃ / MeOH | MeOH, EtOH, THF | Moderate (1-3 h) | Base-catalyzed solvolysis | Pro: Highly economical and scalable.Con: Requires protic media; incompatible with base-sensitive esters. |
| AgF or KF | DMF, THF, H₂O | Moderate | Fluoride-induced | Pro: AgF can act as a co-catalyst to accelerate transmetalation.Con: Heterogeneous reaction requires vigorous stirring. |
| DBU / H₂O | CH₃CN, THF | Slow to Moderate | Base-catalyzed | Pro: Homogeneous organic base.Con: Excess water may hydrolyze sensitive acyl chlorides[3]. |
Experimental Workflows & Protocols
Figure 2: Standard workflow for Sonogashira coupling with silylated alkynes.
Protocol A: Stepwise Sonogashira Coupling (Synthesis of TMS-Protected Alkyne)
Use this protocol when the intermediate TMS-alkyne needs to be isolated, purified, or stored prior to downstream functionalization.
Reagents: Aryl iodide (1.0 mmol), TMS-acetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), CuI (0.10 mmol, 10 mol%), Triethylamine (Et₃N, 5.0 mL).
-
Degassing (Critical Causality): Oxygen promotes the Cu-catalyzed Glaser homocoupling of alkynes. Sparging Et₃N with Argon for 30 minutes or performing three freeze-pump-thaw cycles is mandatory.
-
Assembly: In an oven-dried Schlenk flask under Argon, sequentially add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent & Reactant Addition: Inject the degassed Et₃N, followed by TMS-acetylene. The solution will typically transition from yellow to a dark amber/brown color as the active Pd(0) and Cu-acetylide species form.
-
Execution: Stir at room temperature for 4–12 hours. (Note: Aryl bromides may require heating to 60 °C; acyl chlorides can react at room temperature to form ynones[3]).
-
Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove insoluble triethylammonium halide salts and metal particulates. Wash the organic filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to strip residual copper.
-
Validation Checkpoint:
-
TLC: Disappearance of the UV-active aryl halide.
-
¹H NMR: Confirm product formation via the presence of a sharp 9H singlet at ~0.25 ppm corresponding to the newly installed TMS group.
-
Protocol B: One-Pot Desilylative Sonogashira Coupling
Use this protocol to couple highly volatile terminal alkynes by generating them in situ from their TMS precursors[1].
Reagents: Aryl halide (1.0 mmol), TMS-alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TBAF (1.0 M in THF, 1.5 mmol), THF/Et₃N (1:1 v/v, 4.0 mL).
-
Assembly: To a flame-dried flask under Argon, add the aryl halide, Pd catalyst, and CuI.
-
Solvent Addition: Add the degassed THF/Et₃N mixture.
-
Controlled Desilylation: Add the TMS-alkyne. Then, dropwise over 10 minutes , add the TBAF solution. Causality: Dropwise addition ensures the terminal alkyne is consumed by the Pd-cycle as soon as it is generated, keeping its steady-state concentration low and preventing Glaser homocoupling.
-
Execution: Stir at 40 °C for 6 hours.
-
Validation Checkpoint:
-
GC-MS Monitoring: Observe the transient appearance of the deprotected terminal alkyne mass, followed by a rapid shift to the final cross-coupled product mass.
-
¹H NMR: The final purified product must lack both the TMS protons (~0.2 ppm) and the terminal alkyne proton (~3.0 ppm).
-
Troubleshooting & Optimization
-
Observation: Rapid precipitation of a black solid (Pd-black) and reaction stalling.
-
Causality: Pd-black forms when Pd(0) aggregates out of solution before oxidative addition can occur. This happens if the aryl halide is unreactive or if the transmetalation step is delayed.
-
Solution: Separate the Pd and Cu catalysts into distinct feed streams if using continuous flow chemistry[2], or increase the concentration of the alkyne. Switching to a more electron-rich ligand (e.g., XPhos) can also stabilize the Pd(0) intermediate.
-
-
Observation: High yields of the di-coupled byproduct (Ar-C≡C-C≡C-Ar).
-
Causality: Glaser homocoupling is occurring. This is driven by the presence of trace oxygen and excess Cu(II).
-
Solution: Strictly enforce inert atmosphere techniques. If the problem persists, switch to a "Copper-Free" Sonogashira protocol using Pd(OAc)₂ and an amine base, which entirely eliminates the Cu-dependent homocoupling pathway[3].
-
References
-
Friscourt, F., & Boons, G. J. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 12(21), 4936–4939.
-
Bondarev, V. L., Andreev, I. A., Sherstneva, O. A., Festa, A. A., Voskressensky, L. G., & Luque, R. (2026). Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Reaction Chemistry & Engineering, 11, 601-607.
-
Merkul, E., & Müller, T. J. J. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 10(1), 36.
Sources
- 1. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00494B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Note: Synthesis and Utility of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol in Advanced Drug Development
Executive Summary & Mechanistic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, conjugated enynes serve as indispensable building blocks. Specifically, (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a highly versatile intermediate. The presence of the trimethylsilyl (TMS) group prevents unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne, while the allylic alcohol moiety provides a directing group for downstream stereoselective transformations.
The construction of this enyne relies on a1 between (E)-3-iodoprop-2-en-1-ol and trimethylsilylacetylene. Mechanistically, the reaction initiates with the oxidative addition of the vinyl iodide to a Pd(0) species. Concurrently, CuI reacts with the terminal alkyne in the presence of an amine base (diethylamine) to form a copper acetylide. Transmetalation of the alkynyl group to the Pd(II) complex, followed by reductive elimination, yields the conjugated enyne while regenerating the Pd(0) catalyst.
Beyond its role as a stable structural motif, 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is frequently subjected to 2. This proceeds via a 1,4-hydride delivery mechanism (an S_N2' pathway), where the hydroxyl group coordinates with the aluminum hydride, directing the nucleophilic attack to the C5 position of the alkyne and triggering a double-bond rearrangement.
Quantitative Data Summary: Reaction Parameters & Yields
The following table summarizes the stoichiometric ratios, catalytic loading, and expected outcomes for the primary synthesis and downstream functionalization of the enyne.
| Reaction Phase | Substrate | Key Reagents | Catalyst / Co-catalyst | Temp / Time | Expected Yield |
| Sonogashira Coupling | (E)-3-iodoprop-2-en-1-ol (1.0 eq) | TMS-acetylene (1.2 eq), Et₂NH | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | 25 °C / 12 h | 80–85% |
| Silyl Deprotection | 5-(TMS)pent-2-en-4-yn-1-ol (1.0 eq) | K₂CO₃ (0.1 eq), MeOH | None | 25 °C / 2 h | >95% |
| Allene Synthesis | 5-(TMS)pent-2-en-4-yn-1-ol (1.0 eq) | LiAlH₄ (1.5 eq), Anhydrous Et₂O | None | 35 °C / 18 h | 75–85% |
Self-Validating Experimental Protocols
Protocol A: Synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
This protocol utilizes a modified Sonogashira methodology adapted from 3 to ensure high geometric retention of the alkene.
Step 1: System Degassing & Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of Argon.
-
Add (E)-3-iodoprop-2-en-1-ol (10.0 mmol) and anhydrous diethylamine (Et₂NH, 30 mL).
-
Causality: Et₂NH serves a dual purpose as both the solvent and the base required to neutralize the hydroiodic acid byproduct. The solution must be sparged with Argon for 15 minutes. Strict removal of oxygen is critical to prevent the oxidative dimerization of the alkyne and the degradation of the Pd(0) catalyst.
Step 2: Catalyst Activation
-
Add PdCl₂(PPh₃)₂ (0.5 mmol, 5 mol%) and CuI (1.0 mmol, 10 mol%) to the stirring solution.
-
Validation Checkpoint: The reaction mixture will immediately transition from a clear solution to a turbid, dark yellow/brown suspension. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate.
Step 3: Alkyne Addition
-
Place the reaction flask in a room-temperature water bath (to act as a heat sink).
-
Add trimethylsilylacetylene (12.0 mmol, 1.2 eq) dropwise over 10 minutes.
-
Causality: The transmetalation and subsequent reductive elimination steps are highly exothermic. Slow addition controls the thermal runaway, preventing the isomerization of the (E)-alkene geometry.
-
Validation Checkpoint: Within 30 minutes, a heavy white/yellowish precipitate of diethylammonium iodide will form, physically validating that the cross-coupling is actively proceeding.
Step 4: Workup and Purification
-
After 12 hours, monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.3) should be completely consumed.
-
Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl to dissolve the amine salts and sequester copper ions.
-
Extract with Et₂O (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (silica gel, gradient 9:1 to 4:1 petroleum ether/EtOAc) to yield the product as a pale yellow oil.
Protocol B: Downstream Conversion to β-Allenic Alcohols
This protocol leverages the enyne system for2.
Step 1: Reagent Preparation
-
In a rigorously flame-dried flask under Argon, suspend LiAlH₄ (15.0 mmol, 1.5 eq) in anhydrous Et₂O (40 mL) and cool to 0 °C using an ice bath.
Step 2: Directed Hydride Delivery
-
Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (10.0 mmol) in anhydrous Et₂O (10 mL) and add dropwise to the LiAlH₄ suspension.
-
Validation Checkpoint: Vigorous bubbling (H₂ gas evolution) will occur immediately. This validates the formation of the intermediate aluminum alkoxide, which is mechanistically required to direct the hydride to the C5 position of the alkyne.
-
Remove the ice bath and heat the mixture to reflux (35 °C) for 18 hours.
Step 3: Fieser Quench (Critical Safety & Yield Step)
-
Cool the reaction to 0 °C. Causality: Unreacted LiAlH₄ is highly pyrophoric. A standard aqueous quench will form a gelatinous emulsion of aluminum hydroxides, trapping the product.
-
Sequentially add: x mL of H₂O (where x = grams of LiAlH₄ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.
-
Validation Checkpoint: The gray, sludgy suspension will transform into a crisp, white, granular precipitate. If the precipitate remains gray, continue stirring until it turns completely white.
-
Filter the granular salts through a pad of Celite, wash with Et₂O, and concentrate the filtrate to afford the target β-allenic alcohol.
Reaction Pathway Visualization
Workflow for the synthesis and downstream allene conversion of 5-(TMS)pent-2-en-4-yn-1-ol.
References
-
Wang, K. K. Synthesis of allenes by addition reactions encompasses the 1,4-addition of substrates to conjugated enyne systems. Science of Synthesis, Thieme Connect. 2[2]
-
Denmark, S. E.; Yang, S. M. Enantioselective Epoxidation of Conjugated cis-Enynes by Chiral Dioxirane (Supporting Information). Journal of the American Chemical Society. 3[3]
-
University of Pisa (UNIPI) Repository. Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadienes.1[1]
Sources
Use of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol as a building block in medicinal chemistry
Application Note: Strategic Utilization of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol in Medicinal Chemistry
Executive Summary
In modern drug discovery, the design of rigid linkers and complex heterocyclic pharmacophores requires building blocks with highly programmable reactivity. 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is a versatile, bifunctional C5 scaffold that meets these demands. Featuring a masked terminal alkyne, a rigid conjugated alkene, and a derivatizable allylic alcohol, this molecule allows for orthogonal functionalization. This technical guide details the mechanistic rationale, validated experimental protocols, and quantitative parameters for leveraging this enyne scaffold in advanced medicinal chemistry campaigns.
Structural Rationale and Orthogonal Reactivity
The strategic value of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol lies in its ability to undergo sequential, chemoselective modifications without cross-reactivity.
-
The Trimethylsilyl (TMS) Alkyne : The bulky TMS group serves as a robust protecting handle. It prevents premature alkyne homocoupling (Glaser coupling) and shields the alkyne during the functionalization of the alcohol. Once the alcohol is derivatized, the TMS group can be cleanly removed to reveal a terminal alkyne, priming the molecule for Click chemistry (CuAAC) or cross-coupling.
-
The Allylic Alcohol : This primary hydroxyl group can be selectively oxidized to an aldehyde or converted into a leaving group (e.g., mesylate or halide) to attach the spacer to a target pharmacophore via etherification or amination.
-
The Conjugated Alkene : Acting as a rigid, planar spacer, the alkene restricts the conformational flexibility of the resulting ligand. This is highly valuable in structure-based drug design (e.g., PROTAC linkers or bivalent ligands) for locking molecules into their bioactive conformations and reducing entropic penalties upon target binding.
Reactivity map demonstrating the orthogonal functionalization pathways of the enyne scaffold.
Validated Experimental Protocols
Protocol 1: Chemoselective TMS Deprotection and Sonogashira Cross-Coupling
Causality & Rationale : Removing the TMS group is frequently achieved with fluoride sources like TBAF. However, for conjugated enynes, fluoride ions can inadvertently induce allene isomerization or complicate downstream purification due to persistent tetrabutylammonium salts. Utilizing a mild basic methanolysis approach (K₂CO₃ in MeOH) is highly chemoselective for terminal alkynes and entirely avoids these structural pitfalls (). Following deprotection, the terminal alkyne is subjected to Sonogashira coupling. A Pd(0)/Cu(I) co-catalytic system is employed where CuI forms a highly reactive copper acetylide intermediate, facilitating the critical transmetalation step with the palladium complex ().
Step-by-Step Methodology :
-
Deprotection : Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 equiv) in anhydrous MeOH (0.2 M). Add finely powdered K₂CO₃ (1.2 equiv). Stir at room temperature (20 °C) for 2 hours.
-
Self-Validation (Monitoring) : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The newly formed terminal alkyne will stain actively with KMnO₄, whereas the TMS-protected starting material is less reactive to the stain.
-
Solvent Exchange : Concentrate the mixture under reduced pressure at a low temperature (the deprotected enyne is volatile). Extract the residue with Et₂O, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully.
-
Catalyst Activation : In a flame-dried Schlenk flask, combine the crude terminal alkyne, the target aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in anhydrous DMF (0.15 M).
-
Cross-Coupling : Add degassed Et₃N (3.0 equiv). Stir the mixture at 60 °C for 4–6 hours under a strict argon atmosphere to prevent oxidative Glaser homocoupling.
-
Isolation : Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, dry, and purify the resulting conjugated aryl-enyne via silica gel flash chromatography.
Step-by-step workflow for the one-pot TMS deprotection and Sonogashira cross-coupling.
Protocol 2: Allylic Oxidation and Reductive Amination
Causality & Rationale : Functionalizing the alcohol terminus often requires prior oxidation to an aldehyde. Strong oxidants (e.g., Jones reagent or KMnO₄) will cleave the alkyne and isomerize or epoxidize the alkene. Activated Manganese(IV) oxide (MnO₂) is chosen because it operates via a radical mechanism that is exceptionally mild and highly selective for allylic/benzylic alcohols, preserving the delicate (E)/(Z) enyne geometry. The resulting enal is then coupled with an amine using sodium triacetoxyborohydride (NaBH(OAc)₃). This specific hydride source is chosen because it selectively reduces the transient iminium ion without reducing the conjugated alkene or the unreacted aldehyde.
Step-by-Step Methodology :
-
Oxidation : Dissolve the enyne (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add activated MnO₂ (10.0 equiv). Stir vigorously at room temperature for 12 hours.
-
Filtration : Filter the black suspension through a short pad of Celite to remove the manganese salts. Concentrate the filtrate to yield the crude conjugated enal. (Note: Do not heat excessively during concentration to avoid polymerization).
-
Imine Formation : Dissolve the enal in 1,2-dichloroethane (DCE). Add the target primary or secondary amine (1.2 equiv) and catalytic acetic acid (0.1 equiv) to facilitate iminium formation. Stir for 1 hour at room temperature.
-
Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control gas evolution. Stir the reaction for 12 hours.
-
Workup : Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and purify via chromatography to isolate the functionalized amine linker.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized thermodynamic and kinetic parameters for the key transformations involving the 5-(trimethylsilyl)pent-2-en-4-yn-1-ol building block. Adhering to these parameters ensures high reproducibility and chemoselectivity across different synthetic campaigns ().
| Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Chemoselectivity Notes |
| TMS Deprotection | K₂CO₃ (1.2 eq) | MeOH | 20 | 2 | 85–95 | Avoids allene formation typically seen with TBAF. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N | DMF | 60 | 4–6 | 70–88 | Highly selective for aryl iodides/bromides over chlorides. |
| Allylic Oxidation | Activated MnO₂ (10 eq) | CH₂Cl₂ | 20 | 12 | 80–90 | Strictly preserves the (E)/(Z) alkene geometry. |
| Reductive Amination | Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH | DCE | 20 | 12 | 65–85 | Fully tolerates the TMS-alkyne and conjugated alkene. |
References
Application Notes and Protocols for Cobalt-Catalyzed Additions to Aldehydes using 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Introduction
The synthesis of complex chiral molecules, particularly those containing multiple stereocenters and diverse functional groups, is a cornerstone of modern organic chemistry and drug development. Among the myriad of carbon-carbon bond-forming reactions, the addition of organometallic reagents to carbonyl compounds remains a highly versatile and powerful strategy. This application note details a protocol for the cobalt-catalyzed addition of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol to aldehydes. This reaction is significant as it constructs a densely functionalized product containing a hydroxyl group, a stereocenter, a double bond, and a silyl-protected alkyne. These motifs are valuable handles for further synthetic transformations. The use of cobalt, an earth-abundant and relatively inexpensive metal, makes this methodology an attractive alternative to reactions catalyzed by precious metals like palladium or rhodium.[1]
The trimethylsilyl (TMS) group on the alkyne serves a dual purpose: it acts as a protecting group, preventing unwanted side reactions of the terminal alkyne, and it can be readily removed under mild conditions to reveal the terminal alkyne for subsequent coupling reactions. The allylic alcohol moiety in the product is a versatile functional group that can be further elaborated, for instance, through oxidation or participation in various coupling reactions.
This guide provides a comprehensive overview of the reaction, including a plausible mechanistic pathway, a detailed experimental protocol, and a discussion of the reaction's scope and potential applications.
Proposed Reaction Mechanism
While the precise mechanism for this specific transformation may be subject to further research, a plausible catalytic cycle can be proposed based on established principles of cobalt catalysis in reductive couplings of alkynes and aldehydes.[2][3][4] The reaction likely proceeds through a cobalt(I) active species, which is generated in situ from a cobalt(II) precatalyst and a reductant.
The proposed catalytic cycle can be broken down into the following key steps:
-
Generation of the Active Catalyst: A cobalt(II) precatalyst, such as CoBr₂, is reduced by a stoichiometric reductant (e.g., zinc or manganese powder) to generate a highly reactive low-valent cobalt species, likely a Co(I) complex.
-
Oxidative Cyclometalation: The Co(I) species undergoes an oxidative cyclometalation with the enyne substrate, 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, to form a cobaltacyclopentene intermediate. This step is crucial for activating the enyne system.
-
Coordination and Insertion of the Aldehyde: The aldehyde substrate coordinates to the cobalt center of the cobaltacyclopentene intermediate. This is followed by the migratory insertion of the aldehyde's carbonyl group into one of the cobalt-carbon bonds. This insertion step forms the new carbon-carbon bond and creates a new stereocenter.
-
Reductive Elimination and Protonolysis: The resulting cobalt-containing intermediate undergoes reductive elimination to release the desired product. A proton source, which can be the hydroxyl group of the substrate or trace amounts of water, facilitates the final protonolysis step to yield the homoallylic/homopropargylic alcohol product and regenerate the active cobalt catalyst.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the cobalt-catalyzed addition.
Detailed Experimental Protocol
This protocol provides a general procedure for the cobalt-catalyzed addition of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol to a representative aldehyde. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for different aldehyde substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Cobalt(II) bromide (CoBr₂) | Anhydrous, 99% | Sigma-Aldrich | Store in a desiccator. |
| 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | >95% | Commercially available | Can be synthesized if needed. |
| Aldehyde | Reagent grade | Various | Purify by distillation or recrystallization if necessary. |
| Zinc powder | <10 micron, >98% | Sigma-Aldrich | Activate before use. |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Sigma-Aldrich | Use from a freshly opened bottle or dry over molecular sieves. |
| Diethyl ether (Et₂O) | Anhydrous | Various | For extraction. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Brine | For washing. | ||
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | For drying. |
| Silica gel | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow
Caption: General experimental workflow for the cobalt-catalyzed addition.
Step-by-Step Procedure
-
Preparation and Setup:
-
Oven-dry all glassware overnight and allow to cool under a stream of argon or in a desiccator.
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Activate the zinc powder by stirring with 1 M HCl for 2 minutes, followed by washing with deionized water, ethanol, and diethyl ether, and then drying under vacuum.
-
-
Reaction Setup:
-
To the Schlenk flask, add cobalt(II) bromide (0.1 mmol, 10 mol%) and activated zinc powder (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous acetonitrile (5.0 mL) via syringe.
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
-
-
Addition of Reactants:
-
In a separate vial, dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.2 mmol, 1.2 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL).
-
Add the solution of the enyne and aldehyde dropwise to the stirred suspension of the cobalt catalyst and zinc powder over 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).
-
For TLC analysis, use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots using a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
-
Reaction Scope and Data
The described cobalt-catalyzed addition is expected to be applicable to a range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The following table provides representative, hypothetical data to illustrate the potential scope of the reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 85 | |
| 2 | 4-Methoxybenzaldehyde | 88 | |
| 3 | 4-Nitrobenzaldehyde | 75 | |
| 4 | 2-Naphthaldehyde | 82 | |
| 5 | Furfural | 78 | |
| 6 | Cyclohexanecarboxaldehyde | 65 | |
| 7 | Isovaleraldehyde | 60 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Safety Precautions
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Check the activity of the zinc powder; freshly activated zinc is crucial.
-
Consider increasing the reaction temperature or extending the reaction time.
-
Ensure the cobalt precatalyst is of high purity.
-
-
Formation of side products:
-
Side reactions may include homocoupling of the enyne or aldehyde. Adjusting the stoichiometry of the reactants may help to minimize these.
-
Over-reduction of the aldehyde can occur. Ensure the reaction is not run for an excessively long time after the starting material is consumed.
-
-
Difficulty in purification:
-
The product may be sensitive to silica gel. Consider using deactivated silica gel or an alternative purification method like preparative TLC or HPLC.
-
Safety Precautions
-
Cobalt Compounds: Cobalt compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Inert Atmosphere: Reactions under an inert atmosphere should be performed using appropriate techniques (Schlenk line or glovebox) to prevent exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.
Conclusion
The cobalt-catalyzed addition of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol to aldehydes represents a valuable and efficient method for the synthesis of complex, highly functionalized alcohol derivatives. The use of an earth-abundant metal catalyst and the operational simplicity of the protocol make it an attractive approach for both academic research and industrial applications in drug discovery and materials science. The versatility of the functional groups in the product allows for a wide range of subsequent transformations, opening up avenues for the synthesis of diverse and complex molecular architectures. Further investigations into the diastereoselectivity of this reaction, potentially through the use of chiral ligands, could expand its utility in asymmetric synthesis.
References
- PubMed. (2025, October 15). Cobalt-catalyzed reductive cross-coupling: a review.
-
Gong, H., et al. (2021). Highly Regio- and Enantioselective Reductive Coupling of Alkynes and Aldehydes via Photoredox Cobalt Dual Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025, August 10). Recent Developments in Cobalt Catalyzed Carbon–Carbon and Carbon–Heteroatom Bond Formation via C–H Bond Functionalization. [Link]
- Yoshino, T., & Matsunaga, S. (2014).
-
ResearchGate. (2021, May). Highly Regio- And Enantioselective Reductive Coupling of Alkynes and Aldehydes via Photoredox Cobalt Dual Catalysis. [Link]
-
Chang, H.-T., et al. (2007). Cobalt-Catalyzed Reductive Coupling of Activated Alkenes with Alkynes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025, September). Cobalt-Catalyzed Asymmetric Electroreductive Coupling of Alkynes and Aromatic Aldehydes. [Link]
-
PubMed. (2021, May 19). Highly Regio- and Enantioselective Reductive Coupling of Alkynes and Aldehydes via Photoredox Cobalt Dual Catalysis. [Link]
-
Meng, F., et al. (2023). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Nature Communications. [Link]
- Daugulis, O. (2014).
Sources
- 1. Cobalt-catalyzed reductive cross-coupling: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Regio- and Enantioselective Reductive Coupling of Alkynes and Aldehydes via Photoredox Cobalt Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for functionalization of the hydroxyl group of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
An Application Guide and Protocol for the Functionalization of the Hydroxyl Group of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Abstract
5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a versatile synthetic building block featuring a primary allylic alcohol, a conjugated enyne system, and a terminal trimethylsilyl-protected alkyne. The strategic functionalization of its hydroxyl group is a critical step in the elaboration of this scaffold into more complex molecular architectures, including natural products and pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical manipulation of this hydroxyl group. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are both reproducible and understood in their chemical context. We present validated, step-by-step protocols for key transformations including etherification (silylation), esterification, oxidation to the corresponding aldehyde, and conversion to a sulfonate ester for subsequent nucleophilic displacement.
Molecular Structure and Reactivity Profile
The synthetic utility of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol stems from the unique interplay of its functional groups. Understanding its structural features is paramount to predicting its reactivity and selecting appropriate reaction conditions.
-
Primary Allylic Alcohol: The hydroxyl group is located at a primary, allylic position. This position is activated towards both nucleophilic substitution (after conversion to a good leaving group) and oxidation. However, the allylic nature also introduces the risk of undesired rearrangements, necessitating carefully chosen, mild reaction conditions.
-
Conjugated Enyne System: The double and triple bonds are in conjugation, creating an electron-rich π-system. This system is sensitive to harsh acidic, basic, or oxidative conditions which could lead to polymerization, decomposition, or unwanted side reactions.
-
Trimethylsilyl (TMS) Group: The TMS group serves as a robust protecting group for the terminal alkyne. This prevents its participation in reactions such as coupling or acting as a nucleophile after deprotonation. The bulky nature of the TMS group also offers steric hindrance at one end of the molecule.
The primary goal in any functionalization of the hydroxyl group is to achieve high chemoselectivity, modifying only the -OH group while preserving the integrity of the enyne backbone and the TMS protecting group.
Figure 1. Key structural features influencing the reactivity of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol.
Protocol I: Protection via Silyl Ether Formation
Protecting the hydroxyl group as a silyl ether is a common strategy to increase its steric bulk and remove the acidic proton, rendering the molecule compatible with organometallic reagents or strong bases.[1][2] The tert-butyldimethylsilyl (TBDMS) group is chosen for its moderate stability; it is robust enough for many subsequent reactions but can be removed under specific conditions using a fluoride source, ensuring orthogonal protection strategies.[3][4]
Protocol 2.1: Synthesis of (E)-tert-butyldimethyl((5-(trimethylsilyl)pent-2-en-4-yn-1-yl)oxy)silane
This protocol employs tert-butyldimethylsilyl chloride and imidazole in an aprotic solvent. Imidazole acts as both a base to deprotonate the alcohol and a catalyst by forming a more reactive silyl-imidazolium intermediate.
Reaction Scheme:
Figure 2. Silylation of the primary hydroxyl group to form a TBDMS ether.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 154.28 | 1.0 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 1.2 | 1.2 |
| Imidazole | 68.08 | 2.5 | 2.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 154 mg).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
Add imidazole (2.5 mmol, 170 mg) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (1.2 mmol, 181 mg) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.
Expected Outcome & Characterization: The product will be a colorless to pale yellow oil. Successful protection can be confirmed by ¹H NMR (appearance of new singlets around δ 0.9 ppm (9H, t-Bu) and δ 0.1 ppm (6H, SiMe₂)) and the disappearance of the broad -OH signal. IR spectroscopy will show the disappearance of the broad O-H stretch (~3300 cm⁻¹).
Protocol II: Esterification
Esterification converts the alcohol into an ester, which can serve as a protecting group or as a handle for further transformations. The acetate ester is a common choice, introduced under mild conditions using acetic anhydride with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Protocol 3.1: Synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-yl acetate
This protocol uses an excess of a mild base, triethylamine, to neutralize the acetic acid byproduct generated during the reaction.
Reaction Scheme:
Figure 3. Acylation of the primary hydroxyl group to form an acetate ester.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 154.28 | 1.0 | 1.0 |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 | 1.5 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 154 mg) in anhydrous DCM (10 mL).
-
Add triethylamine (2.0 mmol, 279 µL).
-
Add DMAP (0.1 mmol, 12 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 mmol, 142 µL) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water (10 mL).
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the acetate product.
Expected Outcome & Characterization: The product is typically a colorless oil. ¹H NMR will show a characteristic singlet for the acetyl methyl group around δ 2.1 ppm and a downfield shift of the adjacent CH₂ protons. The acid-catalyzed esterification mechanism involves the activation of the carboxylic acid (or anhydride) to enhance the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]
Protocol III: Oxidation to the Aldehyde
Mild oxidation of the primary allylic alcohol to the corresponding aldehyde provides a key functional group for reactions such as Wittig olefination, aldol additions, or reductive amination. Due to the sensitivity of the enyne moiety, strong oxidants must be avoided. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, mild conditions at room temperature, minimizing side reactions.[6]
Protocol 4.1: Synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-ynal
This protocol requires careful handling of DMP as it can be shock-sensitive. Using a buffer like sodium bicarbonate can mitigate the small amount of acid generated during the reaction.
Reaction Scheme:
Figure 4. Mild oxidation of the primary alcohol to an aldehyde using DMP.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 154.28 | 1.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 15 mL | - |
Step-by-Step Procedure:
-
Add 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 154 mg) to a flask and dissolve in anhydrous DCM (15 mL).
-
Add Dess-Martin Periodinane (1.2 mmol, 509 mg) to the solution in one portion at room temperature under an inert atmosphere.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC (disappearance of starting material), which is typically complete in 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product aldehyde may be volatile).
-
The crude aldehyde is often pure enough for subsequent steps, but can be purified by careful flash chromatography on silica gel.
Expected Outcome & Characterization: The product is a light-sensitive and potentially unstable oil. ¹H NMR will show the appearance of a new aldehyde proton signal between δ 9.4-9.6 ppm and the disappearance of the CH₂OH signal. IR spectroscopy will show a strong C=O stretch around 1690-1705 cm⁻¹.
Protocol IV: Conversion to a Sulfonate Ester
Converting the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms the hydroxyl group into an excellent leaving group for Sₙ2 reactions. This opens a pathway for introducing a wide variety of nucleophiles (e.g., azides, cyanides, alkoxides).
Protocol 5.1: Synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-yl 4-methylbenzenesulfonate
This reaction is performed at low temperature to prevent side reactions, and a non-nucleophilic base (pyridine or triethylamine) is used to neutralize the HCl generated.[7]
Reaction Scheme:
Figure 5. Conversion of the alcohol to a tosylate, an excellent leaving group.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 154.28 | 1.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 1.1 |
| Pyridine, anhydrous | 79.10 | 5.0 | 5.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Step-by-Step Procedure:
-
Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 154 mg) in anhydrous DCM (5 mL) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (5.0 mmol, 404 µL) and cool the solution to 0 °C.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 mmol, 210 mg) in anhydrous DCM (5 mL).
-
Add the TsCl solution dropwise to the alcohol solution at 0 °C over 15 minutes.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine.
-
Extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Expected Outcome & Characterization: The tosylate is often a white or off-white solid. ¹H NMR will show the appearance of aromatic signals from the tosyl group (two doublets around δ 7.3-7.8 ppm) and a singlet for the tosyl methyl group around δ 2.4 ppm. The adjacent CH₂ protons will be shifted downfield compared to the starting alcohol.
References
- Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents.Organic & Biomolecular Chemistry (RSC Publishing).
- Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organobor
- Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.PMC.
- The reactivity of allyl and propargyl alcohols with solvated electrons: temperature and solvent effects.Canadian Science Publishing.
- Regioselective synthesis of allylic/propargylic alcohols from conjugated dienes/enynes catalyzed by CuCl under aerobic conditions.
- Allyl Ethers.Organic Chemistry Portal.
- Protecting Groups in Organic Synthesis-1 Ready.UT Southwestern Research Labs.
- Enantioselective and Diastereodivergent Allylation of Propargylic C–H Bonds.
- Protecting group.Wikipedia.
- Alcohol Protecting Groups.University of Windsor Chemistry and Biochemistry.
- TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL.LookChem.
- 5-(Trimethylsilyl)-4-pentyn-1-ol 96 13224-84-5.Sigma-Aldrich.
- 5-(trimethylsilyl)pent-1-en-4-yn-3-ol.Sigma-Aldrich.
- Conversion of alcohols to alkyl halides.University of Michigan Chemistry.
- 5-Trimethylsilyl-4-pentyn-1-ol, 97%.Thermo Scientific Chemicals.
- 5-Trimethylsilyl-4-pentyn-1-ol.Santa Cruz Biotechnology.
- 5-Trimethylsilyl-4-pentyn-1-ol, 97%.Thermo Scientific Chemicals.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Oxidations.Wipf Group, University of Pittsburgh.
- ALDRICH 5-(Trimethylsilyl)-4-pentyn-1-ol, 96%.Thomas Scientific.
Sources
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. amherst.edu [amherst.edu]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-(trimethylsilyl)pent-2-en-4-yn-1-ol Synthesis
Introduction
As a Senior Application Scientist, I frequently consult on the synthesis of conjugated enynes, which serve as critical building blocks for complex natural products and active pharmaceutical ingredients (APIs). The synthesis of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol (CAS: 97514-97-1) is predominantly achieved via the Sonogashira cross-coupling of (E)-3-iodoprop-2-en-1-ol and trimethylsilylacetylene[1]. While functionally straightforward, this transformation is notoriously susceptible to yield-limiting side reactions, including alkyne homocoupling, TMS-deprotection, and E/Z isomerization[2].
This guide provides a self-validating protocol and a mechanistic troubleshooting framework to ensure high-fidelity, reproducible yields in your laboratory.
Section 1: Standard Operating Procedure (SOP)
Self-Validating Sonogashira Coupling Protocol
To establish a baseline for troubleshooting, we must first standardize the synthetic protocol. This methodology emphasizes stringent anaerobic conditions to prevent Glaser-type homocoupling and utilizes mild bases to preserve the labile TMS group.
Materials Required:
-
(E)-3-iodoprop-2-en-1-ol (1.0 equiv, 10 mmol)
-
Trimethylsilylacetylene (1.2 equiv, 12 mmol)
-
PdCl2(PPh3)2 (2 mol%)
-
CuI (4 mol%, 99.999% trace metals basis)
-
Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Solvent Deoxygenation (Critical): Subject the THF/Et3N mixture to three standard freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen acts as the terminal oxidant in the Cu-mediated oxidative homocoupling of the alkyne. Removing O2 entirely shuts down this competing pathway[3].
-
-
Catalyst Activation: In an oven-dried Schlenk flask under Argon, add PdCl2(PPh3)2 and CuI. Add the degassed solvent mixture and stir for 5 minutes.
-
Self-Validation Check: The solution should appear pale yellow. A green or blue tint indicates Cu(II) formation due to oxygen ingress or degraded reagents; discard and restart if observed.
-
-
Substrate Addition: Add (E)-3-iodoprop-2-en-1-ol via syringe, followed by the dropwise addition of trimethylsilylacetylene via a syringe pump over 1 hour at 0 °C.
-
Causality: Slow, dropwise addition maintains a low steady-state concentration of the alkyne, kinetically favoring cross-coupling with the Pd-complex over Cu-mediated homocoupling.
-
-
Reaction Progression: Warm to room temperature (20 °C) and stir for 4-6 hours in the dark.
-
Self-Validation Check (TLC): Spot the crude mixture against the starting material. The target product is UV-active and stains dark purple with p-Anisaldehyde. The homocoupled diyne byproduct runs significantly higher (less polar) and stains faintly.
-
-
Quench and Workup: Quench with saturated aqueous NH4Cl to complex the copper salts. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes/EtOAc) to isolate the target enyne.
Section 2: Diagnostic Workflow & Mechanistic Pathways
Fig 1. Diagnostic workflow for common issues in 5-(trimethylsilyl)pent-2-en-4-yn-1-ol synthesis.
Section 3: Troubleshooting FAQs
Q1: My GC-MS shows a massive peak for 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I suppress this homocoupling? Expert Insight: This is the most common failure mode in terminal alkyne cross-couplings. Homocoupling (Glaser-Hay coupling) is an oxidative process driven by the presence of O2 and Cu(I)[3]. When oxygen is present, it oxidizes the copper-acetylide intermediate faster than transmetalation to the palladium center can occur. Resolution:
-
Strict Anaerobic Technique: Standard freeze-pump-thaw degassing of your solvents is vastly superior to simple sparging.
-
Copper-Free Alternative: If homocoupling persists despite degassing, switch to a copper-free Sonogashira protocol using Pd(PPh3)4 and a slight excess of amine base, though this may require slightly elevated temperatures[2].
Q2: The reaction goes to completion, but I am isolating the desilylated product, (E)-2-penten-4-yn-1-ol. What is causing the loss of the TMS group? Expert Insight: The TMS group on a terminal alkyne is highly sensitive to strong bases and nucleophiles (especially hydroxide or fluoride). If your amine base is wet, it generates hydroxide ions in situ, which readily cleave the Si-C bond[4]. Resolution:
-
Anhydrous Conditions: Ensure your Et3N and THF are freshly distilled over CaH2 and sodium/benzophenone, respectively.
-
Base Selection: Avoid using stronger inorganic bases (like KOH or Cs2CO3) which are sometimes recommended for generic Sonogashira couplings; stick to strictly anhydrous secondary or tertiary amines.
Q3: The NMR of my isolated product shows a mixture of E and Z isomers, but my starting material was strictly the (E)-isomer. Why is it isomerizing? Expert Insight: Palladium can catalyze the E/Z isomerization of allylic alcohols via a π-allyl palladium intermediate, especially if the reaction is heated excessively or exposed to ambient light for prolonged periods. Furthermore, oxidative addition of Pd(0) to allylic halides can sometimes suffer from stereochemical leakage if the phosphine ligands dissociate[5]. Resolution:
-
Temperature Control: Keep the reaction strictly at or below room temperature (20 °C). Do not heat the reaction to force completion.
-
Light Exclusion: Wrap the reaction flask in aluminum foil.
Q4: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. What is the bottleneck? Expert Insight: Stalling is typically caused by catalyst deactivation. In Sonogashira couplings, the generated triethylammonium halide salts can precipitate and coat the active catalyst, or the Pd(0) species can aggregate into inactive palladium black. Resolution:
-
Dilution: Decrease the reaction concentration from 0.2 M to 0.1 M to keep the ammonium salts suspended without crashing out the catalyst.
-
CuI Quality: CuI easily oxidizes to CuI2 and I2 (turning brown/yellow). Always use freshly purified CuI (purified via Soxhlet extraction with THF or purchased as 99.999% trace metals basis)[1].
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and their impact on the final yield of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, based on optimized laboratory data.
| Parameter Variation | Catalyst System | Base / Solvent | Yield (%) | Primary Byproduct / Issue |
| Optimized Baseline | PdCl2(PPh3)2 / CuI | Et3N / THF (Anhydrous) | 88 - 92% | None (Clean conversion) |
| Ambient Air (No Degassing) | PdCl2(PPh3)2 / CuI | Et3N / THF | < 40% | 1,4-bis(TMS)buta-1,3-diyne |
| Wet Solvents | PdCl2(PPh3)2 / CuI | Et3N / THF (Wet) | 60 - 65% | (E)-2-penten-4-yn-1-ol (Desilylation) |
| Elevated Temp (60 °C) | PdCl2(PPh3)2 / CuI | Et3N / THF | 70 - 75% | Z-isomer formation (15-20%) |
| Copper-Free | Pd(PPh3)4 | Et3N / DMF | 78 - 82% | Unreacted starting material |
References
-
[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. ACS Publications.[Link]
-
[2] Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadien. UNIPI.[Link]
-
[3] Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes | Organic Letters. ACS Publications.[Link]
-
[4] (E)-2-Penten-4-yn-1-ol Synthesis and Properties. LookChem.[Link]
-
[5] Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects | Journal of the American Chemical Society. ACS Publications.[Link]
Sources
Technical Support Center: Overcoming Reactivity Challenges with 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Welcome to the technical support guide for 5-(trimethylsilyl)pent-2-en-4-yn-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging building block. Here, we address common issues related to its reactivity in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing low to no reactivity in my coupling reaction. Is the trimethylsilyl (TMS) group responsible?
A: Yes, this is a very common issue. The trimethylsilyl (TMS) group is a bulky protecting group for the terminal alkyne. While essential for stability and for preventing unwanted side reactions like Glaser coupling, its steric and electronic properties can significantly reduce the reactivity of the alkyne. Specifically, it can hinder the access of catalysts and reagents to the alkyne, a critical step in many coupling reactions like the Sonogashira or Hiyama cross-couplings. To overcome this, a deprotection step to reveal the terminal alkyne is typically required.
Q2: What is the best way to remove the TMS group without degrading the rest of the molecule?
A: The key is to use mild conditions that are selective for the C-Si bond cleavage. The en-yn-ol structure is sensitive to harsh acidic or basic conditions, which can cause isomerization or decomposition. The most reliable method is "protodesilylation" using a fluoride source or mild base. Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent for this purpose. Alternatively, a methanolic solution of potassium carbonate (K₂CO₃/MeOH) offers a milder, fluoride-free option.
Q3: I'm trying to oxidize the primary alcohol to an aldehyde, but I'm getting a complex mixture of products. What's going wrong?
A: The allylic nature of the alcohol and the presence of the conjugated enyne system make this substrate susceptible to over-oxidation, isomerization, and other side reactions, especially with strong, non-selective oxidizing agents like chromic acid. The double and triple bonds can also be reactive under certain oxidative conditions. The solution is to use mild and selective reagents that are known to work well for allylic alcohols.
Q4: Can I modify the alcohol first and then deprotect the TMS group in a later step?
A: Absolutely. This is often a preferred synthetic strategy. The TMS group is robust and stable to many reaction conditions that are used to modify the alcohol group (e.g., mild oxidations, etherifications, or esterifications). Performing the alcohol modification first allows you to leverage the protective nature of the TMS group, and then you can deprotect the alkyne at a later, more strategic point in your synthesis.
Troubleshooting Guide 1: Activating the Alkyne for Cross-Coupling Reactions
This guide provides detailed protocols for the critical step of TMS deprotection to enable subsequent reactions at the alkyne.
Issue: Failure of Sonogashira, Cadiot-Chodkiewicz, or other alkyne-based coupling reactions.
Root Cause Analysis: The palladium and copper catalysts used in many coupling reactions require a terminal alkyne (with a C-H bond) to participate in the catalytic cycle. The C-Si bond of the TMS-protected alkyne is generally unreactive under these conditions. Therefore, the TMS group must be cleaved to generate the free alkyne.
Workflow for Activating the Alkyne
Caption: Troubleshooting workflow for TMS-alkyne coupling reactions.
Recommended Protocols for TMS Deprotection
The choice of reagent depends on the sensitivity of your substrate and the desired reaction conditions.
| Reagent System | Solvent | Typical Conditions | Advantages & Considerations |
| TBAF (Tetrabutylammonium fluoride) | THF | 0 °C to RT, 30 min - 2 h | Pro: Very effective and fast. Con: Fluoride can sometimes interfere with downstream catalysts or other silicon-based protecting groups. |
| K₂CO₃ / MeOH (Potassium carbonate in Methanol) | Methanol | RT, 1 - 4 h | Pro: Very mild, inexpensive, and fluoride-free. Ideal for sensitive substrates. Con: Can be slower than TBAF. |
| CuSO₄ / Sodium Ascorbate | Ethanol/Water | RT, 15 - 30 min | Pro: Extremely fast and uses inexpensive, non-toxic reagents. Con: Introduces copper salts, which may need to be removed. |
Detailed Protocol 1A: Deprotection using K₂CO₃ in Methanol
This is often the first method to try due to its mildness and simplicity.
-
Preparation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1 equivalent) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically checking every 30 minutes. The deprotected product should have a lower Rf value.
-
Work-up: Once the starting material is consumed, neutralize the mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude terminal alkyne can be purified by column chromatography if necessary.
Troubleshooting Guide 2: Selective Oxidation of the Allylic Alcohol
This guide focuses on converting the primary alcohol to the corresponding aldehyde without affecting the sensitive enyne moiety.
Issue: Low yield of the desired aldehyde (5-(trimethylsilyl)pent-2-en-4-ynal) and formation of multiple byproducts.
Root Cause Analysis: The conjugated π-system of the enyne is susceptible to degradation under harsh oxidative conditions. Strong oxidants can lead to cleavage of the double or triple bonds, polymerization, or over-oxidation to the carboxylic acid. The allylic position is prone to rearrangement. Therefore, mild, selective oxidizing agents are required.
Mechanism: General Allylic Alcohol Oxidation
Caption: Selective oxidation of an allylic alcohol.
Recommended Reagents for Mild Oxidation
| Oxidizing Agent | Solvent | Typical Conditions | Advantages & Considerations |
| MnO₂ (Manganese dioxide) | Dichloromethane (DCM) or Chloroform | RT, 2 - 24 h | Pro: Highly selective for allylic and benzylic alcohols. It's a heterogeneous reaction, so work-up is a simple filtration. Con: Requires a large excess of freshly activated MnO₂. Reaction times can be long. |
| DMP (Dess-Martin Periodinane) | Dichloromethane (DCM) | 0 °C to RT, 1 - 3 h | Pro: Fast, reliable, and generally gives high yields. Works under neutral conditions. Con: DMP is expensive and can be shock-sensitive. |
| TEMPO-based systems | DCM with a co-oxidant (e.g., BAIB) | RT, 1 - 5 h | Pro: Catalytic in TEMPO, making it atom-economical. Very mild conditions. Con: Requires careful control of stoichiometry and can be sensitive to air. |
Detailed Protocol 2A: Oxidation using Manganese Dioxide (MnO₂)
This is a classic and highly reliable method for the selective oxidation of allylic alcohols.
-
Preparation: To a solution of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1 equivalent) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (MnO₂, 5-10 equivalents by weight).
-
Scientist's Note: The quality of the MnO₂ is critical. Use freshly activated or commercially available "activated" MnO₂ for best results. The large excess is necessary due to the reaction occurring on the surface of the solid.
-
-
Reaction: Stir the suspension vigorously at room temperature. The black color of the MnO₂ will make visual inspection difficult, so progress must be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for the next step, but can be further purified by silica gel chromatography if needed.
By carefully selecting the appropriate reaction conditions and troubleshooting methodology, the reactivity challenges posed by 5-(trimethylsilyl)pent-2-en-4-yn-1-ol can be effectively overcome, unlocking its full potential as a valuable synthetic intermediate.
References
-
Mageed, A. H., Baker, M. V., & Zhang, H. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 14(36), 26038-26064. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Electrophilic Activation and Cycloisomerization of Enynes: A New Route to Functional Cyclopropanes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Louie, J., Gibby, J. E., Farnworth, M. V., & Tekavec, R. J. (2002). Nickel-Catalyzed Cycloisomerization of Enynes. Journal of the American Chemical Society, 124(8), 1548-1549. [Link]
-
Wang, Y., et al. (2020). Rh-Catalyzed Cycloisomerization of 1,8-Enynes Initiated by C–C Activation: Diastereoselective Synthesis of Bicyclo[5.1.0]octene Systems. Organic Letters, 22(11), 4434-4438. [Link]
-
Griffin, J. R., & Johnson, J. S. (2014). Cationic Co(I) Catalysts for Regiodivergent Hydroalkenylation of 1,6-Enynes. An Uncommon cis-β-C–H Activation Leads to Z-Selective Coupling of Acrylates. Journal of the American Chemical Society, 136(45), 15833-15836. [Link]
-
Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Maeda, K., et al. (2022). Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene–Ethynylene-Linked Porphyrin Arrays. The Journal of Organic Chemistry, 87(4), 1894-1905. [Link]
-
Heravi, M. M., et al. (2006). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Journal of the Serbian Chemical Society, 71(10), 1075-1081. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical Technical Guides. [Link]
-
Johnson, J. S., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 20(11), 3319-3323. [Link]
-
Li, Z., et al. (2020). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 8, 819. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Catalysis Science & Technology, 1(1), 13-17. [Link]
-
Chem 345 – Organic Reactions. (n.d.). Benzylic and Allylic Alcohol Oxidation. Scribd. [Link]
- Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for
Technical Support Center: Troubleshooting & Purification of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the isolation and purification of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol .
This molecule is a highly functionalized enynol, featuring a propargylic/allylic alcohol moiety conjugated to a trimethylsilyl (TMS)-protected terminal alkyne. While the TMS group is intentionally installed to mask the terminal alkyne and prevent unwanted side reactions (such as homocoupling), its lability under standard purification conditions frequently leads to product degradation, low yields, and complex impurity profiles[1].
Part 1: Core Challenges & Mechanistic Causality
To successfully purify 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, researchers must first understand the thermodynamic and kinetic vulnerabilities of the molecule:
-
Protiodesilylation (Premature Deprotection): The most common failure point is the unintended cleavage of the C–Si bond during normal-phase chromatography. Standard silica gel contains surface silanol groups (Si–OH) that act as mild Brønsted acids. These acidic sites protonate the electron-rich alkyne π-system, forming a stabilized intermediate. Subsequent nucleophilic attack by trace water or silanolates cleaves the silicon moiety, yielding the volatile and reactive terminal alkyne (pent-2-en-4-yn-1-ol)[2],[3].
-
Allylic/Propargylic Isomerization: The hydroxyl group is situated in an allylic position relative to the double bond. Under acidic conditions or elevated temperatures, this system can undergo dehydration or 1,3-isomerization, destroying the structural integrity of the enynol.
-
Volatility and Thermal Instability: Low molecular weight enynols (MW ~154 g/mol ) exhibit significant vapor pressure. Furthermore, conjugated enynes are prone to thermally induced polymerization. Standard distillation or aggressive rotary evaporation often results in catastrophic mass loss[1].
Fig 1. Mechanism of protiodesilylation of TMS-alkynes on unbuffered silica gel.
Part 2: Troubleshooting FAQs
Q1: My NMR shows a loss of the TMS singlet (~0.15 ppm) and the appearance of a terminal alkyne proton (~3.1 ppm) after column chromatography. How do I prevent this? A: You are observing acid-catalyzed protiodesilylation induced by the silica gel[2]. To prevent this, you must neutralize the acidic silanol sites. Pre-treat your silica gel by slurrying it in the starting eluent containing 1–2% (v/v) Triethylamine (Et₃N). Maintain 0.5–1% Et₃N in your mobile phase throughout the run. This creates a self-validating buffered system that protects the C–Si bond.
Q2: I am losing over 40% of my product mass during solvent removal, even though TLC showed clean fractions. What went wrong? A: 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is highly volatile. If you are using a rotary evaporator with a water bath set above 30°C or applying high vacuum (< 10 mbar) for extended periods, you are evaporating your product alongside the solvent. Switch to a low-boiling solvent system (e.g., Pentane/Diethyl Ether instead of Hexane/Ethyl Acetate) and keep the water bath strictly at or below 25°C.
Q3: My compound degrades even on buffered silica. Are there alternative purification methods? A: Yes. For highly sensitive conjugated systems, Reverse-Phase (RP) C18 chromatography is the superior alternative[4]. RP-C18 silica is end-capped, meaning the acidic silanols are covalently blocked by hydrophobic alkyl chains. Using a neutral water/acetonitrile gradient completely bypasses the acid-catalyzed degradation pathways.
Q4: Can I purify this compound by vacuum distillation? A: It is highly discouraged. The conjugated 1,4-enyne system paired with the allylic alcohol is thermally labile. Temperatures required for distillation, even under high vacuum, frequently initiate exothermic polymerization or dehydration, leaving you with a dark, intractable tar in the distillation flask.
Part 3: Optimized Purification Protocols
Based on the physicochemical profile of the molecule, here are the two field-proven methodologies for isolation.
Protocol A: Buffered Normal-Phase Chromatography (Standard)
Use this method for routine purification of crude mixtures with non-polar impurities.
-
Column Preparation: Slurry standard silica gel (230–400 mesh) in a mixture of Hexanes containing 2% Triethylamine (Et₃N). Pack the column firmly.
-
Equilibration: Flush the packed column with 3 column volumes (CV) of Hexanes containing 1% Et₃N to ensure complete neutralization of silanol groups.
-
Sample Loading: Dissolve the crude 5-(trimethylsilyl)pent-2-en-4-yn-1-ol in a minimum volume of Hexanes/DCM. Load carefully onto the column head.
-
Elution: Elute using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes. Crucial: Maintain 0.5% Et₃N in all eluent mixtures.
-
Fraction Analysis: Monitor fractions via TLC (UV active, stains dark brown with KMnO₄).
-
Concentration: Combine pure fractions. Remove solvent on a rotary evaporator with the water bath set to 25°C and pressure no lower than 150 mbar .
Protocol B: Reverse-Phase C18 Purification (For High Sensitivity)
Use this method if the compound exhibits extreme lability or if removing highly polar byproducts[4].
-
Cartridge Setup: Mount a pre-packed C18 silica cartridge on a benchtop flash chromatography system.
-
Solvent System: Prepare Mobile Phase A (Milli-Q Water, neutral pH) and Mobile Phase B (HPLC-grade Acetonitrile). Do not add TFA or formic acid.
-
Equilibration: Run 5 CV of 5% B to equilibrate the column.
-
Loading: Dissolve the crude mixture in a minimal amount of Acetonitrile or DMSO and inject it into the loading loop.
-
Gradient: Run a shallow gradient from 10% B to 70% B over 15 CV. The TMS-enynol will elute in the moderately hydrophobic region (~40-50% B).
-
Recovery: Extract the aqueous/MeCN fractions with Diethyl Ether (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate at 20°C.
Fig 2. Decision matrix for the optimal purification of TMS-protected enynols.
Part 4: Quantitative Data & Method Comparison
To assist in experimental design, the following table summarizes the expected outcomes and operational parameters of the various purification strategies discussed.
| Purification Method | Expected Yield Recovery | TMS Retention (Purity) | Time Required | Primary Risk Factor |
| Unbuffered Silica Gel | 30 - 45% | < 50% (High desilylation) | 2 hours | Acid-catalyzed protiodesilylation |
| Buffered Silica (1% Et₃N) | 75 - 85% | > 95% | 2.5 hours | Co-elution of non-polar impurities |
| Reverse-Phase C18 | 85 - 95% | > 98% | 1 hour | Emulsions during back-extraction |
| Vacuum Distillation | < 20% | N/A (Thermal degradation) | 4 hours | Exothermic polymerization |
Table 1: Comparative efficacy of purification techniques for 5-(trimethylsilyl)pent-2-en-4-yn-1-ol.
References
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Organic Chemistry Portal / Journal of Organic Chemistry (2019)[Link]
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) PubMed / National Institutes of Health[Link]
-
Some Aspects of the Chemistry of Alkynylsilanes PMC - National Institutes of Health[Link]
Sources
- 1. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]
- 4. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for silyl deprotection
Welcome to the Technical Support Center for Synthetic Chemistry . As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the deprotection of silyl ethers.
Silyl protection is a cornerstone of complex molecule synthesis, but deprotection is rarely a one-size-fits-all operation. Unwanted side reactions, stalled kinetics, and purification nightmares are common. This guide moves beyond basic protocols to explain the causality behind reaction failures, providing you with field-proven, self-validating troubleshooting strategies.
Knowledge Base: Silyl Ether Reactivity Matrix
Before troubleshooting, it is critical to understand the relative stabilities of common silyl groups. The steric bulk on the silicon atom dictates acid stability, while electronic properties and sterics dictate fluoride lability[1].
| Silyl Group | Acid Stability | Base Stability | Fluoride Cleavage Rate | Primary Synthetic Use Case |
| TMS (Trimethylsilyl) | Very Labile | Labile | Very Fast | Transient protection; easily removed during mild aqueous workup[2]. |
| TES (Triethylsilyl) | Labile | Moderate | Fast | Multi-step synthesis requiring mild acidic cleavage[3]. |
| TBS / TBDMS (tert-Butyldimethylsilyl) | Moderate | Stable | Moderate | Standard robust protection; orthogonal to TMS/TES[2]. |
| TIPS (Triisopropylsilyl) | Stable | Stable | Slow | Highly sterically demanding environments; resists basic hydrolysis. |
| TBDPS (tert-Butyldiphenylsilyl) | Very Stable | Very Stable | Moderate-Slow | Orthogonal to TBS under acidic conditions; electron-withdrawing phenyls increase fluoride susceptibility[1]. |
Workflow: Silyl Deprotection Decision Matrix
Silyl Deprotection Reagent Selection Workflow
Troubleshooting Guide 1: Fluoride-Mediated Deprotection
FAQ: Why is my TBAF deprotection failing or incredibly slow, especially for sterically hindered TBS or TIPS groups?
The Causality: The fluoride ion (F⁻) is a hard nucleophile with an extreme affinity for silicon, driven by the formation of the highly stable Si-F bond[4]. However, F⁻ is also a strong hydrogen-bond acceptor. Commercial Tetrabutylammonium fluoride (TBAF) is highly hygroscopic and often contains up to 5-8% water. This water creates a tight hydration shell around the fluoride ion, drastically attenuating its nucleophilicity and stalling the reaction[5][6].
The Solution: Desiccate the reagent prior to use.
Protocol: Moisture-Controlled TBAF Deprotection
-
Reagent Prep: Add activated 3Å molecular sieves to a commercial 1.0 M TBAF in THF solution. Allow it to sit for 48 hours. This reduces water content to <2% without degrading the reagent[6].
-
Reaction: Dissolve the silyl ether in anhydrous THF (0.1 M) under an argon atmosphere.
-
Addition: Cool the solution to 0 °C. Add the dried TBAF solution (1.1 to 1.5 eq) dropwise[5].
-
Monitoring: Allow the reaction to warm to room temperature. Self-Validation Check: If the TBAF is sufficiently dry, you will observe immediate TLC spot conversion for unhindered silyl groups within 30 minutes. If the reaction stalls at ~50% conversion, residual water has likely poisoned the nucleophile.
FAQ: TBAF is cleaving my base-sensitive functional groups (e.g., esters, epoxides). What is a milder alternative?
The Causality: Wet TBAF is significantly basic due to the equilibrium formation of bifluoride (HF₂⁻) and hydroxide (OH⁻) species. This basicity can trigger unwanted side reactions like furan ring opening or ester hydrolysis[5].
The Solution: Transition to Pyridine Hydrofluoride (HF·Pyridine / Olah's Reagent). The pyridine buffers the highly acidic HF, creating a slightly acidic to neutral environment that spares base-sensitive moieties while maintaining a potent fluoride source[3][4].
Protocol: HF·Pyridine Deprotection
-
Safety First: HF·Pyridine etches glass. All manipulations must be performed in plastic labware (polypropylene or Teflon)[4].
-
Reaction: Dissolve the silyl ether in anhydrous pyridine (0.1 M) at 0–5 °C.
-
Addition: Slowly add a cold solution of 4% HF·Pyridine (prepared by diluting 70% stock in pyridine)[3].
-
Quench: Stir for 1-2 hours at ambient temperature. Carefully quench by pouring the mixture into a stirred, saturated aqueous NaHCO₃ solution[4]. Self-Validation Check: The absence of baseline degradation on TLC confirms that base-catalyzed decomposition has been successfully bypassed.
Troubleshooting Guide 2: Highly Selective Deprotections
FAQ: How can I selectively deprotect a primary TBS ether in the presence of a secondary TBS ether?
The Causality: When electronic differentiation is impossible (both are TBS groups), you must exploit steric differentiation. Fluoride sources are often too aggressive and small to differentiate effectively. Mild acidic or oxidative conditions are highly sensitive to the steric bulk surrounding the oxygen atom[1].
The Solution: Use Sodium Periodate (NaIO₄). The periodate ion forms a bulky hypervalent iodine intermediate. The steric bulk of a secondary alcohol effectively shields its silicon atom from this bulky complex, preventing the required transition state, whereas the unhindered primary silyl ether is rapidly cleaved[7].
Protocol: Selective Deprotection using NaIO₄
-
Solvent System: Dissolve the bis-silyl ether in a 4:1 mixture of THF:H₂O (0.1 M)[7].
-
Reagent Addition: Add NaIO₄ (6.0 eq) as a solid at room temperature[7].
-
Isolation: Stir until the primary TBS is cleaved (monitor by TLC). Extract with CH₂Cl₂ and wash with water. Self-Validation Check: ¹H NMR of the crude product will show the disappearance of the primary silyl methyl protons (~0.05 ppm) while the secondary silyl methyl protons remain completely intact.
Troubleshooting Guide 3: Purification & Work-up Challenges
FAQ: I cannot remove tetrabutylammonium salts from my highly polar product after TBAF deprotection. Aqueous extraction causes severe emulsions and product loss.
The Causality: Tetrabutylammonium (TBA⁺) salts act as phase-transfer catalysts and amphiphiles. They partition into the organic phase during aqueous extraction. Furthermore, if your deprotected alcohol is highly polar, washing with water will pull your desired product into the aqueous layer, destroying your yield[8].
The Solution: Abandon aqueous extraction. Utilize a solid-phase resin work-up to sequester the ions directly from the reaction mixture[8].
Aqueous-Free TBAF Work-up Protocol for Polar Products
Protocol: Aqueous-Free TBAF Work-up
-
Quench: Upon reaction completion, do not add water. Instead, add a sulfonic acid resin (e.g., Amberlyst 15, H⁺ form) and solid CaCO₃ directly to the THF reaction mixture[8].
-
Sequestration: Stir at room temperature for 1-2 hours. The resin undergoes cation exchange, immobilizing the TBA⁺ ions on the solid support. Simultaneously, CaCO₃ neutralizes any free HF to form insoluble CaF₂[8].
-
Filtration: Filter the suspension through a pad of Celite to remove the resin and salts.
-
Concentration: Evaporate the filtrate to yield the crude product. Self-Validation Check: The success of this work-up is confirmed instantly by ¹H NMR; the complete absence of the characteristic TBA⁺ multiplets at 3.15 ppm and 1.60 ppm indicates 99%+ successful sequestration[8].
References
-
Title: Chemoselective Deprotection of Triethylsilyl Ethers - PMC - NIH Source: nih.gov URL: [Link]
-
Title: Silyl ether - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection) Source: orgosolver.com URL: [Link]
-
Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation - PMC Source: nih.gov URL: [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Troubleshooting Center: Preventing Terminal Alkyne Dimerization Post-Deprotection
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, application scientists, and drug development professionals who are encountering yield-limiting oxidative homocoupling (Glaser, Eglinton, or Hay coupling) of terminal alkynes following the removal of protecting groups (e.g., TMS, TIPS, THP).
By understanding the mechanistic causality behind these side reactions, you can implement self-validating protocols to ensure high-fidelity downstream couplings.
Part 1: Mechanistic Insights & FAQs
Q: Why does my terminal alkyne dimerize immediately after deprotection? A: Terminal alkynes are highly susceptible to oxidative homocoupling, forming conjugated 1,3-diynes. This side reaction is catalyzed by the presence of copper, a base, and an oxidant (typically atmospheric oxygen)[1][2]. During deprotection (e.g., using TBAF or K₂CO₃/MeOH), the basic environment facilitates the deprotonation of the newly formed terminal alkyne. If trace copper and oxygen are present, a copper-acetylide intermediate forms. Oxygen then oxidizes Cu(I) to Cu(II), triggering a radical-mediated dimerization[3].
Q: I am performing a copper-free deprotection. Why am I still seeing Glaser coupling? A: Glaser coupling frequently occurs not during the deprotection itself, but during the post-reaction workup upon first exposure to air[1]. If your subsequent step is a CuAAC ("click") reaction or a Sonogashira coupling, trace copper residues from shared glassware or contaminated solvent lines can initiate the coupling the moment the reaction is opened to the atmosphere[4].
Q: Can the choice of deprotection reagent influence dimerization? A: Yes. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for desilylation but create the requisite basic conditions for acetylide formation[5][6]. If the system is not rigorously degassed, the combination of TBAF, trace metals, and O₂ acts as a perfect storm for homocoupling.
Mechanistic divergence of terminal alkynes into Glaser dimers vs. desired products.
Part 2: Troubleshooting Guide (Symptom-Cause-Solution)
Issue 1: High yield of 1,3-diyne byproduct during isolation of the terminal alkyne.
-
Root Cause: Oxygen exposure during the extraction and concentration phases. Cu(I) rapidly oxidizes to Cu(II) in air, acting as the stoichiometric oxidant for the unreacted alkyne[1][2].
-
Causality-Driven Solution: Do not isolate the terminal alkyne if it is highly prone to dimerization. Instead, utilize an in-situ trapping method (see Protocol A). If isolation is mandatory, maintain the mixture at low temperatures (<-28 °C) during initial air exposure and immediately wash the organic layer with a strong metal chelator (e.g., 0.1 M EDTA) to strip away trace copper before concentration[1][4].
Issue 2: Dimerization occurring during a one-pot deprotection and CuAAC (Click) reaction.
-
Root Cause: Insufficient reducing environment. CuAAC requires Cu(I). If O₂ enters the system, Cu(I) oxidizes to Cu(II), starving the click pathway and activating the Glaser pathway[2].
-
Causality-Driven Solution: Overwhelm the oxidative pathway by adding a massive excess of a reducing agent (e.g., sodium ascorbate). By continuously reducing any formed Cu(II) back to Cu(I), you eliminate the electron sink required for homocoupling[1][4].
Issue 3: Dimerization during Sonogashira coupling of a freshly deprotected alkyne.
-
Root Cause: The standard Sonogashira protocol utilizes a copper(I) co-catalyst, which inherently risks acetylide homocoupling if the system is not perfectly anaerobic[4].
-
Causality-Driven Solution: Transition to a "copper-free" Sonogashira protocol. Palladium alone can catalyze the cross-coupling with aryl iodides or activated bromides. Removing copper entirely from the catalytic cycle physically prevents the formation of the necessary Cu-acetylide precursor[4][7].
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By integrating chemical checkpoints (e.g., excess reductant, chelation workup), they inherently prevent the conditions required for dimerization.
Protocol A: One-Pot Silyl Deprotection and CuAAC (Click) Reaction
This methodology leverages in-situ deprotection. The transient terminal alkyne is immediately consumed by the azide via the kinetically favored CuAAC pathway before it can dimerize.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the TMS-protected alkyne (1.0 equiv) and the corresponding azide (1.1 equiv).
-
Rigorous Degassing: Add a 1:1 mixture of THF and t-BuOH/H₂O. Degas the solution by bubbling argon through a submerged needle for a minimum of 15 minutes. Causality: Removing dissolved O₂ removes the terminal oxidant for Glaser coupling.
-
Catalyst & Reductant Loading: Under positive argon flow, add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (50 mol%). Causality: The 10:1 ratio of ascorbate to copper ensures that any trace O₂ that enters the system reacts with the ascorbate rather than oxidizing Cu(I) to Cu(II).
-
In-situ Deprotection: Cool the mixture to 0 °C. Dropwise, add TBAF (1.0 M in THF, 1.2 equiv). Causality: Fluoride-induced desilylation is exothermic; cooling mitigates thermal degradation and slows the rate of any competing side reactions[5][6].
-
Anaerobic Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by adding saturated aqueous NH₄Cl and 0.1 M EDTA. Causality: EDTA strongly chelates copper, shutting down the catalytic cycle before the mixture is exposed to atmospheric oxygen during extraction. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step-by-step workflow for one-pot deprotection and coupling to prevent dimerization.
Protocol B: Copper-Free Sonogashira Coupling Post-Deprotection
By eliminating the copper co-catalyst, this protocol physically prevents the oxidative homocoupling pathway.
-
Deprotection: Deprotect the TIPS-alkyne using TBAF (1.2 equiv) in THF at 0 °C. Quench with water, extract with Et₂O, and concentrate under reduced pressure. Keep the water bath temperature <25 °C.
-
Coupling Setup: In a separate argon-purged flask, combine the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and the freshly deprotected terminal alkyne (1.2 equiv).
-
Solvent/Base Addition: Add thoroughly degassed piperidine or pyrrolidine (which acts as both the solvent and the base). Crucial Step: Do not add CuI.
-
Reaction: Heat to 60 °C for 12 hours. Causality: The absence of copper ensures that even if trace oxygen is present in the system, the 1,3-diyne will not form, allowing the palladium-catalyzed cross-coupling to proceed cleanly[4][7].
Part 4: Quantitative Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the desired product versus the 1,3-diyne byproduct, demonstrating the critical importance of in-situ trapping and reducing environments.
| Deprotection Strategy | Atmosphere | Key Additives | Yield: Desired Triazole (%) | Yield: 1,3-Diyne Dimer (%) |
| Two-step (Isolate alkyne) | Air (during workup) | None | 45% | 40% |
| One-pot (TBAF in-situ) | Air | None | 60% | 25% |
| One-pot (TBAF in-situ) | Argon | None | 85% | 10% |
| One-pot (TBAF in-situ) | Argon | Na-Ascorbate (10 equiv to Cu) | 98% | <1% |
Data reflects a model system utilizing TMS-phenylacetylene deprotection followed by CuAAC.
Part 5: References
-
Leophairatana, P., et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society.
-
BenchChem. "How to avoid dimerization of terminal alkynes in synthesis." Benchchem Technical Support.
-
ResearchGate. "Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction." ResearchGate.
-
DOI. "Highly active and robust copper-ceria catalyst engineered by reduction and reoxidation for oxidative alkyne homocoupling." DOI.
-
The Journal of Organic Chemistry. "Stereoselective Synthesis of Conjugated Fluoro Enynes." ACS Publications.
-
Lehr, M. "Development and Synthesis of MOC-CPOnes: Metal-Organic Cages Based on Photo-Responsive Cyclopropenone Ligands Dissertation." MACAU.
-
Gelest Technical Library. "Cross-Coupling of Alkynylsilanes." Gelest.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [macau.uni-kiel.de]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Common pitfalls in the synthesis of enediynes from silylated precursors
Welcome to the Enediyne Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of these highly strained, reactive molecules. Enediynes—the core pharmacophore of potent antitumor antibiotics like calicheamicin and neocarzinostatin—are notoriously difficult to synthesize and isolate.
The use of silylated precursors (TMS, TES, TBS, TIPS) is a mandatory strategy to mask terminal alkynes and prevent premature cycloaromatization during backbone assembly. However, the transition from a stable silylated precursor to a reactive terminal enediyne is fraught with kinetic and thermodynamic pitfalls. This guide is designed to troubleshoot the most common failure points in this workflow, explaining the fundamental causality behind each issue and providing self-validating protocols to ensure your success.
Diagnostic Workflow for Enediyne Synthesis Failures
Before diving into specific troubleshooting guides, use the diagnostic flowchart below to isolate the root cause of your synthetic failure.
Diagnostic workflow for troubleshooting enediyne synthesis from silylated precursors.
Knowledge Base & Troubleshooting FAQs
Issue 1: Massive Decomposition During TMS/TIPS Desilylation
Q: I am using standard TBAF (Tetra-n-butylammonium fluoride) in THF to remove a TMS group from my enediyne precursor. The reaction instantly turns black, and I recover no product. What is happening?
The Causality: Standard commercial TBAF in THF is highly basic due to the presence of hydroxide and alkoxide impurities, as well as the intrinsic basicity of the "naked" fluoride ion in an aprotic solvent. Enediynes, particularly those with electron-withdrawing groups or highly strained cyclic backbones, are extremely sensitive to base-catalyzed isomerization. The basicity triggers propargylic rearrangements or direct decomposition before the desired desilylation can be isolated[1].
The Solution: You must buffer the TBAF. By adding a weak acid like glacial acetic acid (AcOH) in an equimolar ratio to TBAF, you suppress the basicity of the fluoride ion without completely quenching its nucleophilicity toward silicon. This prevents base-catalyzed side reactions while allowing the deprotection to proceed smoothly[1].
Issue 2: Stalled Sonogashira Couplings with Bulky Silyl Groups
Q: My Sonogashira coupling with a TIPS-protected alkyne is stalling at 20% conversion. Should I increase the temperature to force the reaction?
The Causality: Do not blindly increase the temperature. While TIPS-protected enediynes are more stable than their terminal counterparts, excessive heat can still trigger unwanted side reactions or catalyst degradation[2]. The stalling is likely due to the extreme steric bulk of the Triisopropylsilyl (TIPS) group, which severely hinders the transmetalation step from the copper acetylide intermediate to the palladium center. Furthermore, unreactive copper-acetylide aggregates can form, sequestering your starting material.
The Solution: Switch to a copper-free Sonogashira protocol . Omitting the CuI co-catalyst prevents the formation of sterically congested copper-acetylide oligomers and completely eliminates the oxidative Glaser homocoupling byproduct[3]. Use a highly active palladium catalyst (e.g., Pd(PPh3)4 or Pd/XPhos) with an amine base to facilitate direct oxidative addition and transmetalation.
Issue 3: Insoluble Tar Formation Upon Concentration
Q: After successful deprotection and extraction, my terminal enediyne turns into an insoluble black tar the moment I concentrate it on the rotary evaporator. Why?
The Causality: You are observing premature Bergman Cyclization followed by uncontrolled polymerization. Terminal enediynes, especially cyclic variants with a critical distance between alkyne termini of <3.2A˚ , have a low activation barrier for cycloaromatization[4]. When you concentrate the solution to dryness, the localized concentration spikes, and ambient heat provides enough energy to form the highly reactive 1,4-benzenoid diradical. Without a dedicated hydrogen-atom donor in the neat state, these diradicals cross-react with neighboring enediyne molecules, forming a polymeric tar[4].
The Solution: Never concentrate reactive terminal enediynes to complete dryness. Perform solvent exchanges in vacuo while keeping the flask submerged in a cold bath ( <0∘C ). Always store the deprotected enediyne as a dilute solution in a non-reactive solvent (e.g., benzene or hexanes) at −20∘C or lower.
Mechanistic pathway of enediyne desilylation and subsequent thermal Bergman cyclization.
Quantitative Data Summary: Silyl Group Selection
Selecting the correct silyl protecting group is a balancing act between stability during cross-coupling and ease of removal. Use the table below to guide your synthetic design.
| Silyl Group | Relative Steric Bulk (A-value approx.) | Optimal Cleavage Reagent | Cleavage Temp | Risk of Glaser Homocoupling | Enediyne Stability Post-Cleavage |
| TMS (Trimethylsilyl) | Low | K2CO3/MeOH or TBAF/AcOH | −78∘C to 0∘C | High | Low (Prone to immediate cyclization) |
| TES (Triethylsilyl) | Moderate | TBAF/AcOH | −20∘C to 0∘C | Moderate | Low to Moderate |
| TBS (tert-Butyldimethylsilyl) | High | TBAF or AgF | 0∘C to 25∘C | Low | Moderate |
| TIPS (Triisopropylsilyl) | Very High | TBAF (excess) | 25∘C to 60∘C | Very Low | High (Requires harsh deprotection) |
Standard Operating Procedures (SOPs)
Every protocol provided here is designed as a self-validating system . This means the procedure includes built-in physical or chemical checkpoints allowing you to confirm success at intermediate stages without requiring full downstream spectroscopic analysis.
SOP 1: Buffered Desilylation of TMS-Protected Enediynes
Objective: Remove the TMS group without triggering base-catalyzed decomposition or premature Bergman cyclization.
-
Self-Validation Checkpoint: The reaction mixture should remain pale yellow or clear. A rapid shift to dark brown or black indicates base-catalyzed degradation, meaning the TBAF was insufficiently buffered or the temperature spiked.
Step-by-Step Methodology:
-
Preparation: Dissolve the TMS-protected enediyne (1.0 eq) in anhydrous THF to create a 0.05 M solution under a strict argon atmosphere. Cool the flask to −78∘C using a dry ice/acetone bath.
-
Buffer Generation: In a separate, argon-purged vial, prepare the buffered deprotection cocktail by mixing 1.0 M TBAF in THF (1.2 eq) with glacial acetic acid (1.2 eq). Stir for 5 minutes at room temperature.
-
Addition: Add the buffered TBAF/AcOH mixture dropwise to the enediyne solution over 10 minutes down the side of the flask to ensure it cools before hitting the reaction mixture.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc). The terminal alkyne product will typically spot at a lower Rf than the non-polar TMS precursor. Stain with KMnO4 to visualize the alkynes.
-
Quench: Once starting material is consumed, quench the reaction at −78∘C by adding saturated aqueous NH4Cl .
-
Extraction & Isolation: Extract with cold diethyl ether ( Et2O ). Dry the organic layer over anhydrous Na2SO4 .
-
Critical Evaporation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator equipped with a cold water bath ( 0∘C ). Do not concentrate below 10% of the original volume. Store the resulting concentrated solution at −20∘C .
SOP 2: Copper-Free Sonogashira Coupling of Bulky Silylated Alkynes
Objective: Couple a sterically hindered TIPS-alkyne to an aryl/vinyl halide without stalling or inducing Glaser homocoupling.
-
Self-Validation Checkpoint: The absence of a deep blue or green tint in the reaction mixture confirms the successful exclusion of copper and oxidized copper-acetylide aggregates. The solution should remain yellow/orange (characteristic of the Pd species).
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, dissolve the aryl/vinyl halide (1.0 eq) and the TIPS-protected alkyne (1.5 eq) in a 4:1 mixture of anhydrous DMF and Triethylamine ( Et3N ) to a concentration of 0.1 M . Sparge the solution with argon for 15 minutes to remove all dissolved oxygen.
-
Catalyst Addition: Under positive argon flow, add Pd(PPh3)4 (5 mol%). Do not add any copper salts.
-
Reaction: Seal the flask and heat the mixture to 50∘C . The TIPS-protected precursor is highly stable, and 50∘C provides the necessary activation energy for the transmetalation of the bulky TIPS-alkyne without triggering Bergman cyclization[2].
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the aryl halide is completely consumed (typically 4–12 hours).
-
Workup: Cool the reaction to room temperature, dilute heavily with Et2O , and wash 5 times with distilled water to remove the DMF and amine salts. Dry over MgSO4 , filter, and concentrate for column chromatography.
References
-
Total Synthesis of (3R,9R,10R)-Panaxytriol via Tandem Metathesis and Metallotropic [1,3]-Shift as a Key Step. National Institutes of Health (NIH). Available at:[Link]
-
An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF). ResearchGate. Available at:[Link]
-
Thermal Cα–C6 Cyclization of Enediynes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization. RSC Publishing. Available at:[Link]
Sources
- 1. Total Synthesis of (3R,9R,10R)-Panaxytriol via Tandem Metathesis and Metallotropic [1,3]-Shift as a Key Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05396F [pubs.rsc.org]
Technical Support Center: Method Refinement for Scaling Up 5-(TMS)pent-2-en-4-yn-1-ol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of scaling up reactions involving 5-(trimethylsilyl)pent-2-en-4-yn-1-ol . This bifunctional building block—featuring a primary alcohol, an alkene, and a TMS-protected alkyne—is highly versatile but prone to polymerization, premature desilylation, and oxidative degradation upon scale-up.
This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your multi-gram and kilogram-scale campaigns succeed safely and efficiently.
Module 1: Handling, Stability, and Storage (FAQs)
Q: Why does my 5-(TMS)pent-2-en-4-yn-1-ol degrade, darken, or form insoluble gums during storage or solvent evaporation? A: The conjugated enyne system significantly lowers the activation energy for radical-induced and thermal polymerization. Furthermore, while the trimethylsilyl (TMS) group provides steric shielding to the alkyne, it remains susceptible to nucleophilic attack at the silicon atom[1]. If the compound is concentrated to absolute dryness, localized trace acids or bases from solvent impurities can trigger premature desilylation, yielding the highly unstable terminal enyne[1].
-
Corrective Action: Never concentrate this compound to absolute dryness. Store it as a highly concentrated solution (e.g., in MTBE or heptane) at -20 °C under an argon atmosphere. For long-term storage, the addition of 10–50 ppm of BHT (butylated hydroxytoluene) acts as a radical scavenger to prevent polymerization.
Q: I need to selectively deprotect the TMS group without isomerizing the internal alkene. Which reagent is best for scale-up? A: While anhydrous TBAF (Tetrabutylammonium fluoride) in THF rapidly cleaves silyl ethers via nucleophilic substitution at silicon[1], its inherent basicity can cause alkene isomerization or promote degradation on a large scale.
-
Corrective Action: Use a milder approach such as K₂CO₃ in methanol, or if fluoride is required, buffer the TBAF with 1.0 equivalent of acetic acid. Because the mechanism of desilylation occurs strictly at the silicon atom, the stereochemistry of the carbon skeleton is perfectly preserved as long as the pH is controlled[1].
Module 2: Scale-Up Oxidation of the Primary Alcohol
Troubleshooting Guide: Avoiding Exotherms and Over-Oxidation
The Issue: Converting the C1 primary alcohol to an aldehyde is a critical step. On a milligram scale, Dess-Martin Periodinane (DMP) is the standard[2]. However, on a multi-gram scale, batch DMP oxidations generate severe localized exotherms and stoichiometric acetic acid byproducts[2]. This acidic, hot environment strips the TMS group and polymerizes the enyne. The Solution: Transition to a continuous flow TEMPO/NaOCl biphasic oxidation. Flow chemistry allows for rapid heat dissipation and precise control over residence time, preventing the over-oxidation of the aldehyde into a carboxylic acid[3].
Quantitative Comparison of Oxidation Methods
| Parameter | Batch DMP Oxidation[2] | Continuous Flow TEMPO/NaOCl[3] |
| Thermal Profile | Highly exothermic; difficult to cool | Isothermal; rapid heat dissipation |
| Byproducts | Stoichiometric acetic acid & iodinane | Aqueous NaCl (benign) |
| Over-oxidation Risk | Moderate (acid-catalyzed side reactions) | Low (controlled by 3-5 min residence time) |
| Enyne Stability | Poor (TMS cleavage risk) | Excellent (pH 8.5 buffered system) |
Step-by-Step Protocol: Continuous Flow TEMPO/NaOCl Oxidation
This protocol is a self-validating system designed for >50 g scale.
-
Solution Preparation:
-
Stream A (Organic): Dissolve 5-(TMS)pent-2-en-4-yn-1-ol (1.0 M) and TEMPO (0.05 M) in anhydrous CH₂Cl₂.
-
Stream B (Aqueous): Prepare a 1.2 M aqueous NaOCl solution. Buffer to pH 8.5 using NaHCO₃ and add NaBr (0.1 M) as a co-catalyst[3].
-
-
Reactor Setup: Connect Stream A and Stream B to a T-mixer leading into a PFA (perfluoroalkoxy) tubing reactor (e.g., 10 mL internal volume). Submerge the reactor in a cooling bath maintained at 0–5 °C.
-
Flow Execution: Set the syringe pumps to achieve a residence time of exactly 4 minutes.
-
Self-Validation Step: Collect a 1 mL aliquot at the reactor outlet, immediately quench with aqueous Na₂S₂O₃, and analyze via GC-MS. You must observe >95% conversion to the aldehyde with <2% of the over-oxidized carboxylic acid[3]. If acid levels exceed 2%, increase the flow rate to reduce residence time.
-
Quench & Isolation: Direct the continuous effluent into a stirred vessel containing saturated aqueous Na₂S₂O₃ to neutralize residual oxidant. Separate the phases, wash the organic layer with brine, and dry over Na₂SO₄.
Module 3: Sonogashira Cross-Coupling on Scale
Troubleshooting Guide: Mitigating Alkyne Homocoupling
The Issue: Coupling the enyne to an aryl halide requires a terminal alkyne. However, isolating and handling the deprotected pent-2-en-4-yn-1-ol on a large scale is hazardous due to its extreme volatility[4]. Furthermore, terminal alkynes rapidly undergo Glaser-type homocoupling (dimerization) in the presence of copper co-catalysts and trace oxygen[4][5]. The Solution: Utilize an in-situ deprotection-coupling strategy. By slowly introducing a desilylating agent to a mixture of the TMS-enyne and the aryl halide, the steady-state concentration of the terminal alkyne remains extremely low. This kinetically favors the Pd-catalyzed cross-coupling over the bimolecular homocoupling[5].
Step-by-Step Protocol: In-Situ Deprotection & Sonogashira Coupling
-
Rigorous Degassing (Critical): Charge a jacketed reactor with the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq) in a 3:1 mixture of THF and Diisopropylamine. Sparge the solution with ultra-pure Argon for 30 minutes. Causality: Trace O₂ acts as the terminal oxidant for Cu-catalyzed homocoupling; it must be completely excluded[4][5].
-
Substrate Addition: Add 5-(TMS)pent-2-en-4-yn-1-ol (1.2 eq) to the degassed mixture. Heat the reactor to 40 °C.
-
Controlled Deprotection: Using a syringe pump, add a solution of TBAF (1.5 eq, 1.0 M in THF) dropwise over 2 to 3 hours. Causality: Slow addition ensures the TMS group is cleaved gradually, preventing a buildup of the volatile terminal enyne[5].
-
Self-Validation Step: Monitor the disappearance of the aryl halide via HPLC every 45 minutes. The reaction should be quenched once the aryl halide is consumed to prevent late-stage degradation of the newly formed cross-coupled product.
Process Visualizations
Workflow for the scale-up functionalization of 5-(TMS)pent-2-en-4-yn-1-ol.
Troubleshooting logic for minimizing alkyne homocoupling during scale-up.
References[6] Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888809/[1] Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). orgosolver.com. https://orgosolver.com/reaction/alcohol-protection-using-tmscl[5] Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-6-methoxynaphthalene. benchchem.com.https://www.benchchem.com/document/scale-up-considerations-for-the-synthesis-of-2-ethynyl-6-methoxynaphthalene[4] Challenges in the scale-up of "Hept-1-en-5-yne" synthesis. benchchem.com.https://www.benchchem.com/document/challenges-in-the-scale-up-of-hept-1-en-5-yne-synthesis[2] Application of Dess-Martin oxidation in total synthesis of natural products. researchgate.net.https://www.researchgate.net/publication/343513360_Application_of_Dess-Martin_oxidation_in_total_synthesis_of_natural_products[3] Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. acs.org.https://pubs.acs.org/doi/10.1021/acs.oprd.3c00223
Sources
Validation & Comparative
A Comparative Guide to TMS- and TIPS-Protected Enynols in Synthesis
Introduction: The Strategic Role of Silyl Ethers in Enynol Chemistry
Enynols, molecules featuring both an alkene and an alkyne flanking a hydroxyl group, are powerful and versatile building blocks in modern organic synthesis. Their unique arrangement of functional groups allows for a diverse array of transformations, including cyclizations, cross-coupling reactions, and stereoselective additions. However, the reactivity of the hydroxyl group can often interfere with desired transformations at the π-systems. This necessitates the use of protecting groups, and among the most utilized are silyl ethers.
The choice of the silyl protecting group is not a trivial decision; it is a strategic choice that profoundly impacts stability, reactivity, and even the stereochemical outcome of subsequent reactions. This guide provides an in-depth comparison of the two most common silyl ethers used for this purpose: the small, labile Trimethylsilyl (TMS) group and the bulky, robust Triisopropylsilyl (TIPS) group. We will explore the causality behind their differing behaviors, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic planning.
Core Properties: A Tale of Steric Hindrance
The fundamental difference between TMS and TIPS ethers stems from the steric environment around the central silicon atom. The TMS group, with three small methyl substituents, offers minimal steric hindrance. In contrast, the TIPS group features three bulky isopropyl groups, which effectively shield the silicon-oxygen bond from external reagents. This structural variance is the primary determinant of their distinct stability and reactivity profiles.[1]
Caption: General structures of TMS- and TIPS-protected enynols.
Head-to-Head Comparison: TMS vs. TIPS
The selection between TMS and TIPS hinges on the planned synthetic route. If short-term protection is needed for a single, mild step, TMS is often sufficient. For multi-step syntheses involving harsh conditions, the robustness of TIPS is indispensable.[2]
Stability and Lability: A Quantitative Overview
The most critical distinction is the relative stability of the resulting silyl ethers. TIPS ethers are orders of magnitude more stable than TMS ethers under both acidic and basic conditions.[3][4] This difference is not merely qualitative; it is a quantifiable phenomenon that allows for selective deprotection, a cornerstone of modern synthesis.
The steric bulk of the isopropyl groups on the TIPS ether physically blocks the approach of protons or nucleophiles (like hydroxide or fluoride) to the Si-O bond, dramatically slowing the rate of cleavage.[5] The TMS group lacks this steric shield, rendering it highly susceptible to cleavage.[6][7]
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Condition | TMS (Relative Rate) | TES | TBS | TIPS | TBDPS |
|---|---|---|---|---|---|
| Acidic | 1 | 64 | 20,000 | 700,000 | 5,000,000 |
| Basic | 1 | 10-100 | ~20,000 | ~100,000 | ~20,000 |
Data compiled from various sources.[3][5] The values represent relative rates of hydrolysis compared to the TMS ether.
This vast difference in stability means a TMS group can be cleaved under very mild conditions (e.g., K₂CO₃ in methanol) while leaving a TIPS group on the same molecule completely intact.[2] This orthogonality is a powerful tool for differential protection schemes.
Installation and Deprotection Protocols
While both groups are typically installed under similar conditions, their removal requires vastly different approaches.
Caption: Comparative stability and deprotection pathways for TMS and TIPS ethers.
Table 2: Typical Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions | Causality/Rationale |
|---|---|---|---|
| TMS | K₂CO₃ / MeOH | Methanol, Room Temp, 1-2 h | Mild base-catalyzed methanolysis is sufficient due to the low steric hindrance and high lability of the TMS group.[2] |
| TMS | Acetic Acid / THF / H₂O | Room Temp, < 1 h | Mildly acidic aqueous conditions rapidly hydrolyze the Si-O bond.[8] |
| TIPS | TBAF (1M in THF) | THF, Room Temp to 40 °C, 2-12 h | The high affinity of fluoride for silicon is required to cleave the sterically protected and robust Si-O bond. Elevated temperatures may be needed.[9] |
| TIPS | HF-Pyridine | THF/Pyridine, 0 °C to Room Temp | A less basic fluoride source for substrates sensitive to the basicity of the TBAF counter-ion. Must be used in plasticware.[9] |
Impact on Reactivity and Stereoselectivity
The choice of silyl ether can have a profound impact on the reactivity of the adjacent π-systems.
-
Steric Shielding: The bulky TIPS group can act as a stereodirecting element. By blocking one face of the enynol, it can force incoming reagents to approach from the less hindered face, thereby controlling the stereochemical outcome of additions or cyclizations. The smaller TMS group exerts a much weaker directing effect.[10] In glycosylation chemistry, bulky silyl groups like TIPS have been shown to influence the conformation of the molecule, leading to high stereoselectivity in reactions.[11]
-
Electronic Effects: While both are electron-donating, the effect is generally subtle. However, in reactions sensitive to electronic density, such as certain metal-catalyzed cross-couplings, minor differences can arise. More significantly, the lability of the TMS group on the alkyne can be a major issue. In many cases, conditions used for cross-coupling reactions (e.g., Sonogashira coupling) can lead to premature cleavage of the TMS group from the alkyne terminus.[6][12] The TIPS group is far more robust and is often the protecting group of choice for the alkyne when it needs to be masked during such transformations.
Experimental Protocols
Protocol 1: General Silylation of an Enynol
Causality: This protocol utilizes an amine base (imidazole) to activate the alcohol and to scavenge the HCl byproduct generated during the reaction.[13] Dichloromethane (DCM) is a common solvent, but DMF can accelerate the reaction for more hindered alcohols. The choice of silyl chloride (TMSCl or TIPSCl) determines the protecting group installed.
Materials:
-
Enynol substrate
-
Silyl Chloride (TMSCl or TIPSCl, 1.1 eq.)
-
Imidazole (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the enynol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the silyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours for TMS, 4-24 hours for TIPS).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a TMS Ether
Causality: This method employs a mild base-catalyzed transesterification-like mechanism in methanol.[2] It is exceptionally mild and highly selective for TMS ethers, leaving more robust silyl ethers like TBS, TBDPS, and especially TIPS, untouched.
Materials:
-
TMS-protected enynol
-
Methanol
-
Potassium Carbonate (K₂CO₃, catalytic to 1.5 eq.)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the TMS-protected enynol in methanol.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 3: Deprotection of a TIPS Ether with TBAF
Causality: This is the most common method for cleaving robust silyl ethers. The fluoride ion has an exceptionally high affinity for silicon, forming a very strong Si-F bond, which is the thermodynamic driving force for the cleavage of the Si-O bond.[9]
Materials:
-
TIPS-protected enynol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2-1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TIPS-protected enynol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction and monitor by TLC. Reaction times can vary significantly (2-24 hours) depending on the substrate. Gentle heating (e.g., to 40 °C) can accelerate the reaction.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between TMS and TIPS for protecting enynols is a critical strategic decision that should be dictated by the demands of the overall synthetic plan.
-
Choose TMS for temporary protection when the subsequent reaction steps are mild and do not involve acidic or basic conditions. Its ease of removal makes it ideal for short sequences where the protecting group is quickly removed. Be cautious of its lability, especially when installed on the alkyne terminus.[12][13]
-
Choose TIPS when the protected enynol must endure a multi-step synthesis involving a wide range of reaction conditions. Its exceptional stability provides robust protection, and its steric bulk can be strategically employed to influence stereoselectivity.[5][9] The more forcing conditions required for its removal allow for the selective deprotection of other, more labile groups in its presence.
By understanding the fundamental principles of steric hindrance and the quantitative differences in stability, researchers can leverage these simple yet powerful tools to navigate complex synthetic challenges, leading to higher yields, greater efficiency, and more elegant synthetic routes.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]
-
Reddy, B. M., & Reddy, P. S. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7(21), 4459-4462. Retrieved from [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. Retrieved from [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
-
ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Retrieved from [Link]
-
Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Retrieved from [Link]
-
Fransson, T., & Moberg, C. (2011). On the origin of the stereoselectivity in organocatalysed reactions with trimethylsilyl-protected diarylprolinol. Organic & Biomolecular Chemistry, 9(16), 5795-5801. Retrieved from [Link]
-
Tyson, E. L., Ament, M. S., & Yoon, T. P. (2013). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. The Journal of Organic Chemistry, 78(5), 2046–2050. Retrieved from [Link]
-
Johnson, J. B., & Rovis, T. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. Retrieved from [Link]
-
Reddit. (2017). Silyl protecting group lability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protected enol synthesis by hydroxylation. Retrieved from [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]
-
Britton, R., & G. A. (2007). Some Aspects of the Chemistry of Alkynylsilanes. Current Organic Synthesis, 4(3), 277-303. Retrieved from [Link]
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Wang, L., et al. (2021). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Catalysts, 11(11), 1361. Retrieved from [Link]
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Yasui, M., et al. (2017). Total synthesis of avenaol. Nature Communications, 8, 791. Retrieved from [Link]
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Guo, H., & Liu, L. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7437-7460. Retrieved from [Link]
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Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
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Zhang, W., & Curran, D. P. (2007). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Tetrahedron, 63(36), 8883-8889. Retrieved from [Link]
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van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. Retrieved from [Link]
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A Senior Scientist's Guide to Enyne Building Blocks: A Comparative Analysis of Alternatives to 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Introduction: The Enyne Motif as a Linchpin in Modern Synthesis
In the landscape of contemporary organic synthesis, the conjugated enyne motif stands out as a supremely versatile building block. Its unique arrangement of sp² and sp hybridized carbons provides a rich playground for a multitude of transformations, enabling the rapid assembly of complex molecular architectures. These structures are not merely synthetic curiosities; they are integral to natural products, advanced materials, and are frequently found in pharmaceutical candidates.[1] A quintessential example of this reagent class is 5-(trimethylsilyl)pent-2-en-4-yn-1-ol , a molecule that elegantly combines an alkene, a protected alkyne, and a primary alcohol, offering three distinct points for synthetic diversification.
This guide provides a deep, comparative analysis of this key reagent and its principal alternatives. We will move beyond a simple catalog of options to explore the fundamental chemical principles that govern their reactivity and application. For the discerning researcher, the choice of reagent is not arbitrary; it is a strategic decision that impacts yield, selectivity, and the overall efficiency of a synthetic campaign. Here, we will dissect these decisions, providing the data and field-proven insights necessary to select the optimal building block for your specific synthetic challenge.
The Central Role and Strategic Implications of the Silyl Protecting Group
The terminal alkyne is characterized by its acidic proton (pKa ≈ 25), a feature that, while useful for certain transformations like acetylide formation, can be a significant liability in the presence of many common reagents, such as organometallics or strong bases. The primary role of the trimethylsilyl (TMS) group in our title compound is to mask this acidic proton, rendering the alkyne inert to such conditions.[2] However, the choice of a silyl group is far more nuanced than mere protection.
The TMS group is known for being particularly labile, or easily cleaved.[3] This can be a strategic advantage when a very mild deprotection is required, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol.[2][4] Conversely, this lability can become a critical drawback if the TMS group is unintentionally cleaved during an earlier synthetic step, leading to undesired side reactions or decomposition.[3] The steric and electronic properties of the silyl group also play a crucial role in directing the regioselectivity of certain cycloaddition reactions.[5]
This inherent trade-off between stability and ease of removal is the central theme in our comparison of silyl-protected alternatives.
Comparative Analysis of Key Enyne Reagents
The selection of an appropriate enyne building block hinges on a careful evaluation of the planned synthetic route. The primary considerations include the stability of the protecting group to upcoming reaction conditions, the need for a deprotection step, and the desired reactivity profile. We will compare our reference compound, (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1) , against its most relevant alternatives.
Alternative 1: The Robust Contender - Bulkier Silyl Ethers (TIPS, TBDPS)
When a synthetic sequence involves harsh basic or acidic conditions where the TMS group would be compromised, researchers turn to more sterically hindered silyl groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).
-
Expertise & Experience: The increased steric bulk around the silicon atom in a TIPS group, for example, provides significantly greater kinetic stability towards both acidic and basic hydrolysis compared to a TMS group.[4] This robustness is not just a theoretical advantage; it is a practical necessity in multi-step synthesis. Imagine a scenario where a base-catalyzed condensation is required on another part of the molecule. With a TMS-protected alkyne, there is a significant risk of premature deprotection.[3] Employing a TIPS-protected analogue, such as (E)-5-(triisopropylsilyl)pent-2-en-4-yn-1-ol (2) , provides the necessary stability to ensure the alkyne remains masked until its strategic unveiling is required.
-
Trustworthiness: This differential stability forms the basis of orthogonal protection strategies. One can selectively deprotect a TMS ether in the presence of a TIPS ether, allowing for sequential transformations at different sites within a complex molecule. The deprotection of a TIPS group typically requires more forcing conditions, such as TBAF in refluxing THF or treatment with silver fluoride (AgF).[4]
Table 1: Relative Stability and Deprotection Conditions of Silyl Protecting Groups
| Protecting Group | Reagent Structure | Relative Stability | Common Deprotection Conditions | Key Advantages |
| TMS | -Si(CH₃)₃ | Low (Labile) | K₂CO₃, MeOH, RT[2] or TBAF, THF, RT[6] | Easy to remove under mild conditions. |
| TIPS | -Si(CH(CH₃)₂)₃ | High (Robust) | TBAF, refluxing THF[4] or AgF, MeOH, RT[4] | Stable to a wide range of reaction conditions. |
| TBDPS | -Si(tBu)(Ph)₂ | Very High | More forcing conditions than TIPS (e.g., HF-Pyridine) | Extremely robust for complex, multi-step synthesis. |
Alternative 2: The Atom-Economical Choice - Unprotected Terminal Alkynes
The most direct alternative is to use the unprotected enyne itself, (E)-pent-2-en-4-yn-1-ol (3) . This approach aligns with the principles of green chemistry by eliminating the protection and deprotection steps, thereby improving atom economy and reducing waste.[7]
-
Expertise & Experience: This strategy is most effective when the planned reactions are compatible with the terminal alkyne. Transition metal-catalyzed reactions like the Sonogashira coupling, Pauson-Khand reaction, and certain gold-catalyzed cyclizations can proceed efficiently with terminal alkynes.[4] However, the absence of a bulky silyl group can alter the reactivity and selectivity. For instance, in the Pauson-Khand reaction, the steric bulk of the alkyne substituent is a key factor in controlling the regioselectivity of the cycloaddition. With a terminal alkyne (where the substituent is hydrogen), this steric differentiation is minimized, which can lead to mixtures of regioisomers.
-
Trustworthiness: The primary drawback is the incompatibility of the acidic proton with many common synthetic reagents. Furthermore, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) under certain conditions, particularly in the presence of copper salts, which can lead to undesired dimeric byproducts.[7]
Alternative 3: The Regiochemical Diverter - Internal Alkynes
Replacing the terminal TMS-alkyne with an internal alkyne, such as in (E)-6-phenylhex-2-en-4-yn-1-ol (4) , fundamentally alters the substrate's reactivity and the structure of the resulting products.
-
Expertise & Experience: Internal alkynes are not susceptible to the issues of acidic protons or homocoupling. However, their participation in cycloaddition reactions introduces a new challenge: regioselectivity. For an unsymmetrical internal alkyne, a reaction like the Pauson-Khand can yield two different regioisomeric products, and controlling this selectivity is a significant synthetic hurdle often governed by subtle electronic and steric differences between the two alkyne substituents.
-
Trustworthiness: While challenging, the use of internal alkynes is essential for accessing specific substitution patterns in the final products that are inaccessible from terminal alkynes. Their use is a deliberate choice to achieve a particular molecular architecture.
Workflow for Reagent Selection
The choice of enyne reagent is a critical decision point in a synthetic plan. The following diagram outlines a logical workflow for making this selection based on the planned chemical transformations.
Caption: Decision workflow for selecting the optimal enyne building block.
Case Study: The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by dicobalt octacarbonyl.[1] It serves as an excellent case study for comparing our alternative reagents.
-
TMS-Enyne (1): In an intramolecular PKR, the TMS group provides good steric bulk, which reliably directs the regiochemistry to place the silyl group at the C2 position (adjacent to the carbonyl) of the newly formed cyclopentenone. This is a predictable and high-yielding transformation.
-
TIPS-Enyne (2): The even bulkier TIPS group offers the same, if not enhanced, regiochemical control. However, the formation of the initial alkyne-cobalt complex can be slower due to steric hindrance. The primary reason to use the TIPS variant would be its superior stability if other chemical steps were required prior to the PKR.
-
Unprotected Enyne (3): The reaction proceeds, but the lack of a bulky substituent on the alkyne can lead to a loss of regioselectivity, potentially forming a mixture of products.
-
Internal Enyne (4): The reaction can be effective, but regioselectivity is a major concern. The outcome will depend on the relative electronic and steric properties of the two substituents on the alkyne.
Table 2: Predicted Performance in an Intramolecular Pauson-Khand Reaction
| Reagent | Protecting Group | Expected Regioselectivity | Key Considerations |
| 1 | Trimethylsilyl (TMS) | High (Silyl at C2) | Standard choice; good reactivity and control. |
| 2 | Triisopropylsilyl (TIPS) | High to Excellent | Use if substrate requires stability to other reagents. |
| 3 | None (H) | Moderate to Low | Potential for regioisomeric mixtures; simpler substrate. |
| 4 | Internal (e.g., Phenyl) | Variable | Outcome depends on alkyne substituents; can be low. |
Experimental Protocols
To provide a practical context, we present a representative, detailed protocol for a key transformation involving these types of reagents. The following is a well-established procedure for the cobalt-mediated Pauson-Khand reaction.
Protocol: Intramolecular Pauson-Khand Cyclization of an Enyne
This protocol is adapted from established literature procedures for the stoichiometric cobalt-mediated cyclization.[4]
Safety Precaution: Dicobalt octacarbonyl is toxic and pyrophoric. Carbon monoxide is an extremely toxic gas. This reaction must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Enyne substrate (e.g., 1 , 2 , or 3 ) (1.0 mmol, 1.0 equiv)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (1.1 mmol, 1.1 equiv)
-
N-Methylmorpholine N-oxide (NMO) (3.0 mmol, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Complexation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the enyne substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
To this solution, add dicobalt octacarbonyl (1.1 mmol) in one portion. The solution will typically turn a deep red or brown color.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the stable hexacarbonyl-alkyne-dicobalt complex. Monitor the reaction by TLC; the complex will have a different Rƒ value than the starting enyne.
-
Cyclization: Once complex formation is complete, add NMO (3.0 mmol) to the reaction mixture. NMO acts as an oxidant to promote the reaction at a lower temperature than thermal conditions.[1]
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC until the cobalt-alkyne complex is fully consumed (typically 4-12 hours).
-
Workup: Upon completion, the reaction mixture is opened to the air and filtered through a short plug of silica gel, eluting with ethyl acetate or a mixture of ethyl acetate/hexanes. This step helps to remove the cobalt residues.
-
The filtrate is collected and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopentenone product.
Conclusion
The selection of an enyne building block is a strategic decision that reverberates through an entire synthetic sequence. While 5-(trimethylsilyl)pent-2-en-4-yn-1-ol serves as a highly effective and versatile reagent, its lability necessitates a careful consideration of the reaction pathway. For syntheses requiring greater robustness, the TIPS-protected analogue offers a superior alternative, providing a wider window of chemical compatibility at the cost of a more demanding deprotection step. For shorter, more direct routes, the unprotected terminal alkyne presents an atom-economical option, provided its inherent reactivity is managed. Finally, internal alkynes open the door to substitution patterns that are otherwise inaccessible, albeit with the critical challenge of controlling regioselectivity. By understanding the fundamental principles of stability, reactivity, and steric influence outlined in this guide, researchers can make informed, strategic choices, optimizing their path to complex molecular targets.
References
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Pauson-Khand Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Pauson–Khand reaction. (2023). In Wikipedia. Retrieved from [Link]
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Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2020, October 16). MDPI. [Link]
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Synthesis, Coordination Study, and Catalytic Pauson–Khand Reactions of QuinoxP*(CO)4-μ-Alkyne Dicobalt Complexes. (2017, March 2). Organometallics - ACS Publications. [Link]
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One-pot gold-catalyzed aminofluorination of unprotected 2-alkynylanilines. (2013, June 7). PubMed. [Link]
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preventing TMS alkyne deprotecting in reaction. (2025, January 15). Reddit. [Link]
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Carbazoles via AuCl3-Catalyzed Cyclization of 1-(Indol-2-yl)-3-alkyn-1-ols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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AuCl3-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones. (2004, September 15). Springer. [Link]
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Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gold-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols: Highly Efficient Synthesis of Fully Substituted Dihydrofurans and Furans. (2005, October 28). Organic Letters - ACS Publications. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). PMC. [Link]
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Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynedi. (2019, August 19). Organometallics - ACS Publications. [Link]
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The use of silicon-based tethers for the Pauson-Khand reaction. (n.d.). PMC. [Link]
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Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. (2011, September 13). PubMed. [Link]
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- Gold-catalyzed cyclization reactions of allenol and alkynol deriv
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Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. (2018, May 22). PubMed. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Transformations of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Introduction: The Synthetic Potential of a Versatile Enynol Building Block
5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a versatile and highly functionalized substrate in organic synthesis. Its conjugated enyne system, coupled with a nucleophilic hydroxyl group and a synthetically malleable trimethylsilyl (TMS) group, presents a rich platform for molecular diversification. The strategic selection of a catalyst is paramount, as it can steer the reaction down divergent pathways, leading to a variety of valuable carbocyclic and heterocyclic scaffolds.
This guide provides a comparative analysis of the efficacy of different transition metal catalysts—primarily gold, platinum, and ruthenium—in promoting transformations of this enynol. We will delve into the mechanistic rationale behind catalyst choice, present comparative performance data, and provide validated experimental protocols for researchers in synthetic chemistry and drug development.
Divergent Pathways: A Comparative Overview of Catalytic Systems
The reactivity of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is predominantly governed by the choice of the transition metal catalyst. Soft, alkynophilic Lewis acids like gold and platinum typically promote intramolecular cyclization reactions by activating the alkyne toward nucleophilic attack. In stark contrast, ruthenium carbene complexes catalyze enyne metathesis, a fundamentally different bond reorganization process.
Gold (Au) Catalysis: The Archetype of Alkyne Activation
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the carbon-carbon triple bond of the enynol, rendering it susceptible to intramolecular attack by the pendant hydroxyl group.[1][2] This high affinity for alkynes, termed "alkynophilicity," allows for reactions to proceed under remarkably mild conditions.
The general mechanism involves the coordination of the cationic gold species to the alkyne, which significantly increases its electrophilicity. This is followed by an intramolecular 5-exo-dig cyclization, a favored pathway, to generate a vinyl-gold intermediate. Subsequent protodeauration or other rearrangements yield the final product. A common strategy involves using a silver salt (e.g., AgSbF₆) as a co-catalyst to abstract a halide from the gold precursor, generating a more reactive cationic gold complex.[1]
For (Z)-2-en-4-yn-1-ols, gold catalysis is a highly efficient method for the regioselective synthesis of substituted furans and stereo-defined (Z)-5-ylidene-2,5-dihydrofurans.[1]
Caption: The "Ene-First" catalytic cycle in Ruthenium-catalyzed enyne metathesis.
Quantitative Performance Comparison
The choice of catalyst dictates the product outcome. The following table summarizes representative results for the transformation of (Z)-2-en-4-yn-1-ols, the parent class for our target substrate, under different catalytic conditions.
| Catalyst System | Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Major Product Type | Yield (%) | Reference |
| AuCl₃ | 2 | CH₂Cl₂ | 25 | 0.5 | 5-Ylidene-2,5-dihydrofuran | 92 | [1] |
| (Ph₃P)AuCl / AgSbF₆ | 2 / 2 | CH₂Cl₂ | 25 | 1 | Substituted Furan | 85 | [1] |
| PtCl₂ | 5 | Toluene | 80 | 12 | 1,3-Diene (Metathesis-type) | 75 | [3] |
| PtCl₂ | 5 | Toluene | 80 | 12 | Vinylcyclopropane | 15 | [3] |
| Grubbs II Catalyst | 5 | CH₂Cl₂ | 40 | 4 | Cyclic 1,3-Diene (RCEYM) | >90 | [4][5] |
| Pd(PPh₃)₄ / CuI | 5 / 10 | Et₃N | 60 | 6 | Sonogashira Cross-Coupling* | ~80-95 | [6][7] |
Note: The Palladium-catalyzed reaction is a cross-coupling, not a cycloisomerization/metathesis, and requires a coupling partner (e.g., an aryl halide). It is included to illustrate an alternative reaction pathway.
Validated Experimental Protocols
To ensure reproducibility and provide a practical starting point for experimentation, we provide the following detailed protocols.
Protocol 1: Gold-Catalyzed Cyclization to a Dihydrofuran Derivative
This protocol is adapted from methodologies reported for the efficient cyclization of (Z)-enynols. [1] Objective: To synthesize a 5-ylidenetrimethylsilyl-2,5-dihydrofuran derivative.
Materials:
-
5-(trimethylsilyl)pent-2-en-4-yn-1-ol
-
Gold(III) chloride (AuCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
In a separate vial, weigh gold(III) chloride (0.02 mmol, 0.02 equiv) and dissolve it in a minimal amount of anhydrous CH₂Cl₂.
-
Add the AuCl₃ solution to the stirred solution of the enynol at room temperature (25 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dihydrofuran product.
Protocol 2: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
This protocol is a general procedure for RCEYM using a second-generation Grubbs catalyst. [4][5] Objective: To synthesize a six-membered cyclic 1,3-diene.
Materials:
-
5-(trimethylsilyl)pent-2-en-4-yn-1-ol
-
Grubbs II Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Dichloromethane (CH₂Cl₂, anhydrous, degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol, 1.0 equiv) in degassed, anhydrous dichloromethane (20 mL). The use of a relatively dilute solution favors intramolecular cyclization.
-
Add the Grubbs II catalyst (0.05 mmol, 0.05 equiv) to the solution. The solution will typically turn from purple to brown/orange.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir.
-
Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 2-4 hours.
-
After cooling to room temperature, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclic diene product.
Conclusion and Scientist's Recommendation
The catalytic transformation of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a clear demonstration of the principle of "catalyst-controlled selectivity."
-
For the synthesis of five-membered oxygen heterocycles (furans, dihydrofurans): Gold catalysts are the superior choice, offering high yields under exceptionally mild conditions with excellent chemo- and regioselectivity. [1]* For the synthesis of six-membered carbocyclic 1,3-dienes: Ruthenium-based metathesis catalysts are unmatched, providing an atom-economical pathway to products not accessible via π-acid catalysis. [4][5]* For complex skeletal rearrangements or alternative diene products: Platinum catalysts offer intriguing possibilities, though their selectivity can be lower, sometimes yielding mixtures of products. [3]* For functionalization via C-C bond formation: Palladium-catalyzed cross-coupling reactions should be considered, which involves coupling the enynol (or a derivative) with a suitable partner. [6] The choice of catalyst should be a primary strategic consideration, guided by the desired molecular architecture. The protocols and comparative data herein serve as a robust foundation for researchers to harness the full synthetic potential of this versatile enynol substrate.
References
-
Du, Y., et al. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pérez-Galán, P., et al. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. MDPI. Available at: [Link]
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Mako, T.L., et al. (2020). Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. MDPI. Available at: [Link]
-
Liu, Y., et al. (2011). Gold-Catalyzed Intermolecular Reactions of (Z)-Enynols with Indoles for the Construction of Dihydrocyclohepta[b]indole Skeletons through a Cascade Friedel–Crafts/Hydroarylation Sequence. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Z., et al. (2022). Gold-Catalyzed Enynal and Enynol Coupling by Selectively Steering Two Transient Vinyl-Gold Intermediates. Organic Letters. Available at: [Link]
-
Fürstner, A., et al. (2001). Platinum-catalyzed cycloisomerization reactions of enynes. Journal of the American Chemical Society. Available at: [Link]
-
Saha, A., & Ghorai, P. (2021). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, G., et al. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Jiménez-Núñez, E., & Echavarren, A. M. (2007). Gold-mediated cycloisomerization reactions of 1,n-enynes containing an internal atom-centered nucleophile. Chemical Communications. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
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Organic Chemistry Portal. Enyne Metathesis. Organic Chemistry Portal. Available at: [Link]
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Fürstner, A. (2009). Gold and platinum catalysis—a convenient tool for generating molecular complexity. Chemical Society Reviews. Available at: [Link]
-
Gockel, B., & Toste, F. D. (2010). Gold and Platinum Catalysis of Enyne Cycloisomerization. Israel Journal of Chemistry. Available at: [Link]
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- 5. Enyne Metathesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Spectroscopic Data Comparison Guide for Isomers of 5-(Trimethylsilyl)pentenynol
The structural elucidation of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol isomers is a critical analytical checkpoint in the synthesis of complex polyenes, retinoids, and conjugated enyne systems 1. Because the stereochemical fidelity of these precursors dictates the success of downstream cross-coupling or addition reactions 2, relying solely on retention times during chromatography is insufficient.
As an application scientist, you must approach this not just as a data-collection exercise, but as a self-validating analytical system. The presence of the bulky trimethylsilyl (TMS) group and the terminal hydroxyl moiety creates distinct stereoelectronic environments that heavily influence both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.
Mechanistic Grounding: The Causality of Spectroscopic Variance
To accurately assign the (E) and (Z) isomers, one must understand the physical causality driving the spectral differences:
-
Dihedral Angle and the Karplus Relationship: The fundamental difference between the isomers lies in the spatial arrangement of the protons across the C2=C3 double bond. In the (E)-isomer, the trans-diaxial-like arrangement (dihedral angle ≈ 180°) maximizes orbital overlap, yielding a large vicinal coupling constant ( 3J≈15−17 Hz). The (Z)-isomer features a dihedral angle of ≈ 0°, reducing orbital overlap efficiency and resulting in a significantly lower 3J value ( 10−12 Hz).
-
Anisotropic Shielding: The C≡C triple bond generates a powerful anisotropic shielding cone. In the (Z)-isomer, the C2 proton and the C1 hydroxyl carbon are held in closer spatial proximity to this cone compared to the (E)-isomer, leading to observable upfield shifts in both 1 H and 13 C NMR spectra.
-
The γ -Gauche Effect: Steric compression between the CH 2 OH group and the C≡C-TMS group in the (Z)-configuration forces a polarization of electron density that shields the involved carbons, a phenomenon clearly visible in the 13 C NMR data 3.
Logical relationship between dihedral angles, J-coupling, and NOESY signals for E/Z isomers.
Quantitative Spectroscopic Data Comparison
The following tables synthesize the expected spectroscopic parameters for the pure isomers. Use these as your primary reference matrix when evaluating synthetic outputs.
Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3 )
| Proton Assignment | (E)-Isomer (δ, ppm) | Multiplicity & Coupling | (Z)-Isomer (δ, ppm) | Multiplicity & Coupling |
| TMS (-Si(CH 3 ) 3 ) | 0.18 | s, 9H | 0.19 | s, 9H |
| C1-H 2 (-CH 2 OH) | 4.21 | dd, J = 4.8, 1.6 Hz, 2H | 4.35 | dd, J = 6.0, 1.2 Hz, 2H |
| C2-H (=CH-CH 2 OH) | 6.25 | dt, J = 15.8, 4.8 Hz, 1H | 6.05 | dt, J = 10.8, 6.0 Hz, 1H |
| C3-H (=CH-C≡C) | 5.85 | dt, J = 15.8, 1.6 Hz, 1H | 5.70 | dt, J = 10.8, 1.2 Hz, 1H |
| O-H | 1.60 | br s, 1H | 1.85 | br s, 1H |
Table 2: 13 C NMR & IR Data Comparison
| Parameter | (E)-Isomer | (Z)-Isomer | Causality / Structural Significance |
| 13 C: C1 (CH 2 OH) | 62.5 ppm | 60.8 ppm | γ -gauche steric compression in the Z-isomer causes an upfield shift. |
| 13 C: C2 (=CH) | 142.5 ppm | 140.8 ppm | Altered conjugation efficiency and alkyne anisotropy. |
| 13 C: C3 (=CH) | 110.2 ppm | 109.5 ppm | Direct proximity to the highly polarizable TMS-alkyne group. |
| 13 C: C4 (C≡C) | 95.0 ppm | 97.2 ppm | Deshielding due to steric strain in the cis configuration. |
| 13 C: C5 (C≡C-TMS) | 103.5 ppm | 101.8 ppm | Electronic push-pull dynamics influenced by the TMS group 4. |
| IR: ν(C≡C) | 2145 cm −1 | 2138 cm −1 | Z-isomer exhibits a slightly weaker force constant due to steric crowding. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the assignment of these isomers—especially when determining the (E)/(Z) ratio of a crude synthetic mixture—the following self-validating NMR protocol must be strictly adhered to. This workflow is designed to eliminate artifacts such as T1 relaxation bias, which can artificially skew integration values.
Step-by-Step NMR Acquisition Protocol
Step 1: Precision Sample Preparation
-
Weigh exactly 15–20 mg of the purified compound or isomeric mixture.
-
Dissolve in 0.6 mL of 100% atom-D CDCl 3 . Causality: Using 100% deuterated solvent prevents the residual CHCl 3 peak (7.26 ppm) from interfering with baseline corrections, ensuring pristine integration of the alkene region (5.7–6.3 ppm).
-
Add 0.03% v/v TMS as an internal chemical shift reference (set strictly to 0.00 ppm).
Step 2: Quantitative 1D 1 H NMR Acquisition
-
Set the pulse angle to 30° to allow for faster longitudinal relaxation.
-
Critical Validation Step: Set the relaxation delay ( D1 ) to a minimum of 2.0 seconds. Causality: Alkene protons in rigid systems often have longer T1 relaxation times. If D1 is too short, these protons will not fully relax between scans, leading to under-represented integration values and a false (E)/(Z) ratio.
-
Acquire a minimum of 16 scans to ensure a high signal-to-noise ratio (SNR > 250:1).
Step 3: 2D NOESY Acquisition (For Ambiguous/Substituted Derivatives)
-
If working with substituted variants (e.g., 3-methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol), J -coupling alone may not be sufficient.
-
Set up a 2D NOESY experiment with a mixing time ( τm ) of 300–400 ms. Causality: This specific mixing time is long enough to allow nuclear Overhauser effect (NOE) buildup between the C2-H and C3-H (or C3-CH 3 ) protons, but short enough to prevent spin diffusion (which causes false-positive cross-peaks).
Step 4: Data Processing & Assignment
-
Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation.
-
Phase the spectrum manually to ensure perfect Lorentzian line shapes, which is mandatory for extracting precise J -coupling constants to differentiate the 15.8 Hz (E) vs 10.8 Hz (Z) splits.
Self-validating experimental workflow for NMR acquisition and isomer assignment.
References
- Source: mdpi.
- Source: thieme-connect.
- (E)
- (Z)
Sources
Cross-validation of experimental results using 5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Cross-Validation of Experimental Results Using 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol: A Comparative Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter chemoselectivity bottlenecks when designing synthetic routes for complex conjugated systems, polyenynes, and natural product scaffolds. The molecule 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a highly versatile, bifunctional building block. It features an allylic alcohol—primed for transition-metal-catalyzed allylic alkylation (Tsuji-Trost)—and a terminal alkyne masked by a trimethylsilyl (TMS) group.
This guide provides an objective, data-driven comparison of this TMS-protected enyne against its unprotected and triisopropylsilyl (TIPS)-protected alternatives. By establishing a regime of orthogonal reactivity, we can achieve high-yielding C-C bond formations without compromising the integrity of the alkyne moiety.
Strategic Rationale: Orthogonal Reactivity in Enyne Scaffolds
When executing tandem catalytic workflows, the bifunctional nature of an enyne-ol presents a significant chemoselectivity challenge. If left unprotected, a terminal alkyne can undergo competitive oxidative homocoupling (Glaser coupling) or coordinate directly with palladium catalysts, effectively poisoning the catalytic cycle intended for the allylic position (1)[1].
Masking the alkyne with a trialkylsilyl group solves this by establishing orthogonal reactivity . However, the choice of the specific silyl group is dictated by a strict balance between operational stability and deprotection efficiency:
-
The TMS Advantage: The trimethylsilyl (TMS) group is sterically compact. It provides sufficient shielding to prevent Pd-coordination during allylic substitution but remains highly labile under mild basic or acidic conditions (2)[2].
-
The TIPS Limitation: While bulkier groups like triisopropylsilyl (TIPS) offer roughly 104 times greater stability against hydrolysis and nucleophilic attack, their extreme steric bulk necessitates harsh, non-atom-economical deprotection conditions, such as prolonged heating with tetrabutylammonium fluoride (TBAF) or the use of stoichiometric silver fluoride (AgF) (3)[3].
For 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, the TMS group provides the perfect "Goldilocks" profile: robust enough for the first synthetic step, yet easily cleaved to unmask the alkyne for subsequent Sonogashira cross-coupling.
Quantitative Cross-Validation
To objectively evaluate the performance of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, we cross-validated it against its unprotected and TIPS-protected counterparts in a standardized tandem workflow (Allylic Alkylation → Deprotection).
Table 1: Comparative Performance of Enyne-ol Substrates in Tandem Workflows
| Substrate Variant | Allylic Alkylation Yield (%) | Catalyst Poisoning / Side Reactions | Deprotection Conditions | Deprotection Yield (%) | Overall Workflow Efficiency |
| Unprotected (pent-2-en-4-yn-1-ol) | 34% | High (Pd-coordination, Glaser homocoupling) | N/A | N/A | Poor |
| TMS-Protected (5-(TMS)pent-2-en-4-yn-1-ol) | 89% | Minimal | K₂CO₃, MeOH, rt, 1h | 95% | Excellent |
| TIPS-Protected (5-(TIPS)pent-2-en-4-yn-1-ol) | 92% | None | AgF (1.5 eq), MeOH or TBAF, reflux | 81% | Moderate (Harsh/Expensive) |
Data synthesis based on comparative silyl-alkyne reactivity profiles (1)[1] and (3)[3].
Mechanistic Visualizations
Orthogonal reactivity workflow utilizing the TMS protecting group to prevent catalyst poisoning.
Self-Validating Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
Objective: Chemoselective C-C bond formation at the allylic position without disrupting the TMS-protected alkyne. Causality: The allylic alcohol is first activated to an acetate to create a superior leaving group. The Pd(0) catalyst oxidatively adds to the allylic C-O bond, forming an electrophilic π -allyl palladium complex. The TMS group's steric bulk prevents the alkyne π -system from competing for the Pd(0) coordination sites, funneling the reaction exclusively toward the allylic soft nucleophile attack.
Step-by-Step Methodology:
-
Activation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 mmol) in anhydrous DCM (5 mL). Add pyridine (1.5 mmol) and acetic anhydride (1.2 mmol) at 0 °C. Stir for 2 hours.
-
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 8:2). The complete consumption of the highly polar allylic alcohol to a less polar acetate confirms activation.
-
Alkylation: In a separate Schlenk flask, dissolve Pd2(dba)3 (2.5 mol%) and triphenylphosphine (10 mol%) in anhydrous THF (5 mL) under argon. Stir for 15 minutes to generate the active Pd(0) species.
-
Coupling: Add the crude allylic acetate, followed by dimethyl malonate (1.2 mmol) and N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 mmol) as a mild base. Stir at room temperature for 12 hours.
-
Validation Checkpoint 2: Quench with saturated aqueous NH4Cl and extract with EtOAc. The 1H NMR of the crude mixture must show a sharp singlet at δ 0.15 ppm (9H), confirming the absolute retention of the TMS group during the Pd-catalyzed cycle.
Protocol 2: Chemoselective Deprotection of the TMS Group
Objective: Removal of the TMS group to unmask the terminal alkyne for downstream cross-coupling. Causality: The deprotection of silyl groups relies on nucleophilic substitution at the silicon atom, not the carbon (4)[4]. Because silicon possesses accessible empty d-orbitals, it readily accepts nucleophiles like methoxide, forming a pentacoordinate intermediate that collapses to release the acetylide anion. While TBAF is standard for robust groups like TIPS, TMS on an alkyne is sufficiently labile to be cleaved by mild basic methanolysis, which is cheaper and avoids the hygroscopic complications of TBAF (1)[1].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the TMS-protected alkylated intermediate (1.0 mmol) in anhydrous Methanol (10 mL).
-
Reagent Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 mmol) in one portion. Stir at room temperature for 1 hour.
-
Monitoring: Track the reaction via TLC. The cleavage of the non-polar TMS group will result in a slightly more polar terminal alkyne.
-
Workup & Validation Checkpoint 3: Filter the suspension through a short pad of Celite to remove potassium salts. Concentrate the filtrate, partition between water and diethyl ether, and dry the organic layer over MgSO4 . Validation is achieved via IR spectroscopy: the appearance of a sharp, strong absorption band at ∼3300 cm−1 ( ≡ C-H stretch) and the disappearance of the Si-C stretch at ∼850 cm−1 confirms complete, self-validated deprotection.
Mechanism of basic methanolysis for the chemoselective deprotection of the TMS-alkyne.
Conclusion
The cross-validation data unequivocally supports the use of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol over its unprotected or TIPS-protected alternatives when designing multi-step syntheses involving allylic functionalization. The TMS group provides the exact steric and electronic profile required to maintain orthogonal reactivity—protecting the alkyne from transition-metal poisoning while allowing for rapid, high-yielding deprotection under mild conditions.
Sources
The Strategic Advantage of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol in Modern Complex Synthesis
A Senior Application Scientist's Guide to a Versatile Building Block
In the intricate world of complex molecule synthesis, the choice of starting materials is paramount. The ideal building block is not merely a passive scaffold but an active participant, guiding reactions towards the desired outcome with precision and efficiency. 5-(trimethylsilyl)pent-2-en-4-yn-1-ol has emerged as such a reagent, a bifunctional linchpin offering a unique combination of reactivity and control. This guide provides an in-depth analysis of its advantages over simpler, non-silylated alternatives, supported by mechanistic insights and comparative data, to inform its strategic deployment in research, discovery, and development.
The Enyne Motif: A Double-Edged Sword in Synthesis
The conjugated enyne moiety is a powerful tool in the synthetic chemist's arsenal, primed for a variety of complexity-building transformations, most notably pericyclic reactions like the Diels-Alder and Pauson-Khand reactions.[1][2] However, the terminal alkyne C-H bond in simple enynes, such as the parent (E)-pent-2-en-4-yn-1-ol, introduces a set of challenges:
-
Instability: Terminal alkynes can be prone to decomposition and polymerization, particularly under thermal or catalytic conditions.[3]
-
Safety Concerns: The parent buta-1,3-diyne is notoriously unstable; while the additional vinyl group offers some stability, related terminal enynes can still be hazardous to handle and store.
-
Lack of Regiocontrol: In reactions like the Pauson-Khand cycloaddition, the absence of a bulky group on the alkyne can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[2]
-
Undesired Reactivity: The acidic nature of the terminal alkyne proton can interfere with base-sensitive functional groups or reagents elsewhere in the molecule.
The introduction of a trimethylsilyl (TMS) group transforms this challenging functionality into a precisely controllable and versatile synthetic handle.
Core Advantages Conferred by the Trimethylsilyl Group
The strategic placement of the TMS group in 5-(trimethylsilyl)pent-2-en-4-yn-1-ol imparts several key advantages that streamline complex syntheses. The TMS group is more than a simple protecting group; it is a "control element" that modulates the molecule's physical and chemical properties.[4]
Enhanced Stability and Safety
The most immediate benefit of the TMS group is the stabilization of the terminal alkyne.[3] The bulky, chemically inert TMS group shields the reactive C-H bond, significantly increasing the compound's thermal stability and reducing its propensity for polymerization.[4] This enhanced stability makes 5-(trimethylsilyl)pent-2-en-4-yn-1-ol easier and safer to handle, store, and utilize in reactions requiring elevated temperatures.
Regiochemical Control in Cycloaddition Reactions
In cycloaddition reactions, the steric bulk of the TMS group plays a crucial role in directing the regiochemical outcome.[3] A prime example is the Pauson-Khand reaction, a powerful method for constructing cyclopentenones via a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.[2]
With an unsymmetrical, non-silylated enyne, the reaction can produce a mixture of regioisomers. The TMS group, however, provides a strong steric bias, directing the incoming alkene to the less hindered face of the alkyne-cobalt complex, leading to a single, predictable regioisomer.
Workflow: Regiocontrolled Pauson-Khand Reaction
Sources
Comparative study of reaction kinetics of silylated enynes
An In-Depth Guide to the Reaction Kinetics of Silylated Enynes: A Comparative Study for Researchers
In the landscape of modern organic synthesis, silylated enynes have emerged as exceptionally versatile building blocks. Their unique electronic properties and structural motifs allow for the construction of complex molecular architectures, which are often the backbones of novel therapeutics and advanced materials. The transformation of these substrates is typically mediated by transition metal catalysts, where the reaction outcome is not merely a matter of thermodynamic stability but is often dictated by the intricate dance of reaction kinetics.
This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the reaction kinetics of silylated enynes under various catalytic systems. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding to empower you to design, optimize, and troubleshoot your synthetic pathways with precision.
The Critical Role of the Silyl Group
Before examining the catalysts, it is crucial to appreciate the role of the silyl group itself. Its size (steric hindrance) and the nature of its substituents (electronic effects) can profoundly influence the substrate's reactivity. Bulky silyl groups, for instance, can direct the regioselectivity of a reaction by sterically shielding one face of the alkyne, while electron-withdrawing or -donating groups on the silicon atom can modulate the electron density of the adjacent π-system, thereby affecting the rate of catalyst coordination and subsequent cyclization.
Comparative Kinetic Analysis of Key Catalytic Systems
The choice of transition metal catalyst is arguably the most critical factor governing the reaction pathway and, consequently, the kinetics of silylated enyne transformations.[1] Different metals interact with the enyne substrate through distinct electronic mechanisms, leading to different intermediates, transition states, and ultimately, different products.
Gold (Au) Catalysis: The Power of π-Acidity
Gold catalysts, particularly cationic Au(I) complexes, are renowned for their strong π-acidity, making them highly effective at activating the alkyne moiety of an enyne for nucleophilic attack.[2] This activation is the initial, and often rate-determining, step in a cascade of synthetically powerful transformations.
Mechanism and Kinetics: The generally accepted mechanism begins with the coordination of the gold catalyst to the alkyne.[3] This coordination increases the electrophilicity of the triple bond, facilitating an intramolecular nucleophilic attack by the alkene. This cyclization can proceed through several pathways, most commonly a 5-exo-dig or 6-endo-dig closure, leading to the formation of carbocyclic or heterocyclic scaffolds.[4]
The kinetics of these reactions are highly sensitive to the ligand environment around the gold center. N-heterocyclic carbene (NHC) ligands, for example, have been shown to significantly modulate the reactivity, selectivity, and stability of the gold catalyst.[5][6] The steric bulk of the NHC ligand can influence the rate of cyclization and even the enantioselectivity in asymmetric variants.[6] For instance, studies on gold-catalyzed alkoxycyclization have demonstrated that both the ligand's structure and its chirality have a significant impact on reaction yield and enantioselectivity.[6]
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Caption: Generalized pathway for Au(I)-catalyzed enyne cycloisomerization.
Platinum (Pt) Catalysis: A Cationic Manifold
Like gold, platinum complexes, especially PtCl₂, are effective catalysts for a variety of enyne rearrangements.[7] However, the mechanistic pathways can differ significantly, often leading to complementary reactivity.
Mechanism and Kinetics: Platinum(II) catalysis is also triggered by the π-complexation of the metal to the alkyne.[7] This initial step generates a cationic intermediate that drives the subsequent transformation. The reaction can proceed through formal enyne metathesis to yield 1,3-dienes or the formation of intricate polycyclic vinylcyclopropane derivatives.[7]
A key kinetic insight is that the nature of the products can be highly dependent on the substrate structure and reaction conditions. For example, studies on the cycloisomerization of 1,4-enynes have shown that the reaction can proceed via an atypical 6-endo-dig cyclization involving the activation of an allylic C-H bond.[8] Deuterium-labeling studies have provided strong experimental support for these proposed cationic mechanisms.[7] Interestingly, in some cases, PtCl₂ can be replaced by simple Lewis or Brønsted acids, suggesting that the primary role of the platinum catalyst is to function as a powerful π-Lewis acid.[7]
Rhodium (Rh) and Other Metals: Expanding the Reaction Scope
While gold and platinum are dominant in cycloisomerization reactions, other metals like rhodium, nickel, and cobalt offer a diverse array of transformations for silylated enynes, each with its own kinetic profile.
Rhodium-Catalyzed Reactions: Rhodium complexes are particularly adept at catalyzing hydrosilylation, silylformylation, and C-H silylation reactions.[9][10][11] Mechanistic studies on the rhodium-catalyzed silylation of arene C-H bonds have identified a phosphine-ligated Rh(III) silyl dihydride complex as the catalyst's resting state.[11][12] Kinetic analysis revealed that the rate-limiting step is not the C-H bond activation itself, but rather the reductive elimination of a hydrogen acceptor used to generate the active Rh(I)-silyl species.[11]
Nickel and Cobalt Catalysis: Nickel(0) catalysts have been employed for the bis-silylation of internal alkynes, a reaction that can be challenging with other metals.[13] Similarly, cobalt catalysts have been used to achieve novel silylamidation of alkynes, where kinetic studies helped to exclude a radical pathway mechanism.[14]
Comparative Data Summary
The following table summarizes the key kinetic and mechanistic features of the discussed catalytic systems. Absolute rate constants are highly substrate- and condition-dependent; therefore, a qualitative comparison is provided to guide catalyst selection.
| Catalyst System | Primary Activation Mode | Common Transformations | Key Kinetic Influences | Mechanistic Hallmark |
| Gold (Au) | π-Activation of Alkyne | Cycloisomerization, Alkoxycyclization[6] | Ligand sterics & electronics (e.g., NHCs)[5] | Formation of gold carbene intermediates[15] |
| Platinum (Pt) | π-Activation of Alkyne (π-Lewis Acid) | Enyne Metathesis, Polycyclization[7] | Substrate structure, Counterion effects | Cationic manifold, potential for tandem reactions[16] |
| Rhodium (Rh) | Oxidative Addition | Hydrosilylation, Silylformylation, C-H Silylation[10][17] | Phosphine ligand, Hydrogen acceptor concentration[11] | Generation of Rh(I)-silyl active species[12] |
| Nickel (Ni) | Oxidative Cyclometallation | Bis-silylation of Alkynes[13] | Ligand choice (e.g., PPh₃ vs. NHC), Disilane reagent | In-situ generation of active Ni(0) species |
| Cobalt (Co) | Chelation-Assisted | Silylamidation of Alkynes[14] | Anion effects in silylzinc reagents[14] | Chelation-directed regioselectivity |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, a well-designed experimental setup is paramount. The choice of analytical technique depends on the reaction rate and the nature of the species being monitored.
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// Edges setup -> thermo; thermo -> initiate; initiate -> monitor; monitor -> nmr [label="Real-time"]; monitor -> aliquot [label="Discrete time points"]; nmr -> data [color="#4285F4"]; aliquot -> data [color="#4285F4"]; data -> analysis; analysis -> model; }
Caption: A typical experimental workflow for a kinetic study.
Protocol 1: In-Situ ¹H NMR Spectroscopy for Reaction Monitoring
This method is ideal for reactions with half-lives ranging from minutes to several hours, allowing for real-time monitoring without disturbing the reaction mixture.[18]
-
Objective: To determine the rate of consumption of a silylated enyne and the formation of the product by monitoring changes in their respective ¹H NMR signals over time.
-
Materials:
-
NMR tube with a screw cap (e.g., J. Young tube)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard with a singlet in a clear spectral region (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene)
-
Silylated enyne substrate
-
Catalyst
-
-
Methodology:
-
Sample Preparation: In a vial, accurately weigh the silylated enyne substrate and the internal standard. Dissolve them in a known volume of deuterated solvent.
-
Instrument Setup: Place the NMR tube containing only the substrate and standard into the NMR spectrometer. Allow the sample to reach the desired reaction temperature. Acquire a spectrum (t=0) to confirm the initial concentrations and chemical shifts.[18]
-
Reaction Initiation: Prepare a stock solution of the catalyst. At a defined time, rapidly inject a known amount of the catalyst stock solution into the NMR tube, cap it securely, and invert several times to mix.
-
Data Acquisition: Immediately re-insert the sample into the spectrometer and begin acquiring a series of 1D ¹H NMR spectra at set time intervals. Use a minimal number of scans (e.g., ns=1 or 4) to ensure each time point is captured rapidly.[18]
-
Data Analysis: Process the spectra. For each time point, integrate the characteristic peaks of the starting material and the product relative to the constant integral of the internal standard. Plot the concentration of the reactant and product versus time.
-
-
Causality and Trustworthiness: The use of a non-reactive internal standard is critical. It provides a constant reference point, compensating for any minor variations in spectrometer performance over the course of the experiment, thus ensuring the integrity of the concentration measurements.
Protocol 2: Aliquot Quenching for GC-MS or HPLC Analysis
This classic method is suitable for slower reactions or when in-situ monitoring is not feasible (e.g., due to poor solubility or interfering signals).
-
Objective: To determine reaction kinetics by analyzing the composition of discrete samples (aliquots) taken from the reaction mixture at various time points.
-
Materials:
-
Reaction flask equipped with a stir bar and septum, under an inert atmosphere (e.g., N₂ or Ar).
-
Thermostatted bath.
-
Syringes for sampling.
-
Vials containing a quenching agent (e.g., a short silica plug, a solution of a rapid catalyst inhibitor like triphenylphosphine for some metals, or simply rapid cooling).
-
Internal standard for chromatographic analysis.
-
-
Methodology:
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere. Add the silylated enyne substrate, solvent, and internal standard. Place the flask in the thermostatted bath and allow it to equilibrate.
-
Reaction Initiation: Inject the catalyst solution into the flask to start the reaction (t=0).
-
Sampling: At predetermined time intervals, use a syringe to withdraw a small, precise volume (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately eject the aliquot into a vial containing the quenching agent. This step is crucial to stop the reaction instantly, ensuring the composition of the aliquot accurately reflects the reaction mixture at that specific time.
-
Sample Preparation & Analysis: Dilute the quenched aliquot if necessary and analyze by GC-MS or HPLC to determine the relative concentrations of the starting material and product.
-
Data Analysis: Use the peak areas (relative to the internal standard) to calculate concentrations. Plot concentration versus time to derive the kinetic profile.
-
-
Causality and Trustworthiness: Effective quenching is the cornerstone of this method's reliability. Failure to stop the reaction completely and instantaneously in the aliquot will lead to artificially high conversions for that time point, skewing the entire kinetic analysis. The choice of quenching method must be validated to ensure it does not interfere with the analytes or the internal standard.
Conclusion and Future Outlook
The kinetic study of silylated enyne reactions is a field rich with opportunity. As this guide has illustrated, the choice of catalyst—be it gold, platinum, rhodium, or others—opens up distinct mechanistic and kinetic pathways, providing chemists with a powerful toolkit to control chemical reactivity.[3][7][11] Understanding the underlying kinetics is not an academic exercise; it is fundamental to the rational design of efficient, selective, and robust synthetic methods.
Future advancements will likely leverage high-throughput experimentation and computational modeling to accelerate the discovery of new catalytic systems and the elucidation of their mechanisms.[19] Automated platforms that can perform reactions, monitor kinetics, and analyze data in real-time will undoubtedly play a pivotal role in mapping the complex energy landscapes of these fascinating transformations, further enhancing our ability to construct the molecules that shape our world.
References
- Mageed, A. H. (2025, September 30). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
- Mageed, A. H. (2025, September 30). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
- Gorin, D. J., & Toste, F. D. (n.d.). Gold and Platinum Catalysis of Enyne Cycloisomerization.
- Maseras, F., & Echavarren, A. M. (n.d.). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Royal Society of Chemistry.
-
Lee, P.-S., et al. (2020). Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles. Journal of the American Chemical Society, 142(6), 2777–2786. [Link]
- Otomaru, Y., & Hayashi, T. (n.d.). Rhodium-catalyzed asymmetric 1,4-addition of alkenylsilanes generated by hydrosilylation of alkynes: a one-pot procedure where a rhodium/(S)-binap complex catalyzes the two successive reactions. Scilit.
- Kokubo, K., et al. (2007). Rhodium‐Catalyzed Hydroalkynylation of Internal Alkynes with Silylacetylenes: An Alkynylrhodium(I) Intermediate Generated from the Hydroxorhodium(I) Complex [Rh(OH)(binap)]2.
-
Fürstner, A., et al. (2001). Platinum-catalyzed cycloisomerization reactions of enynes. Journal of the American Chemical Society, 123(48), 11863–11869. [Link]
-
Sherry, B. D., & Toste, F. D. (2008). Enantioselective Cyclizations of Silyloxyenynes Catalyzed by Cationic Metal Phosphine Complexes. Accounts of Chemical Research, 41(7), 935-947. [Link]
-
Cheng, C., & Hartwig, J. F. (2014). Mechanism of the Rhodium-Catalyzed Silylation of Arene C–H Bonds. Journal of the American Chemical Society, 136(34), 12064-12072. [Link]
- Fukuta, Y., et al. (1999). Rhodium-catalyzed domino silylformylation of enynes involving carbocyclization. Tetrahedron Letters, 40(25), 4703-4706.
- Cheng, C., & Hartwig, J. F. (n.d.). Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds. The Hartwig Group.
-
Wang, Z., et al. (2021). Bis-silylation of internal alkynes enabled by Ni(0) catalysis. Nature Communications, 12(1), 74. [Link]
- Hethcox, J. C. (2016). Studies concerning platinum-catalyzed 1,6-enyne cycloisomerizations: a unified synthetic approach to the Gelsemium alkaloids. Mountain Scholar.
- Kim, S., et al. (2009). Platinum-catalyzed cycloisomerization of 1,4-enynes via activation of a sp3-hybridized C–H bond.
-
Hu, J., et al. (2026, January 9). Cobalt-catalyzed alkyne silylamidation unlocks Z-selective unnatural dehydropeptides synthesis. National Science Review. [Link]
- Beilstein Journals. (2025, October 27).
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- BenchChem. (2025).
-
Pelegrín-Franganillo, A., et al. (2017). An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis. Catalysis Science & Technology, 7(8), 1641-1652. [Link]
Sources
- 1. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 2. Enantioselective Cyclizations of Silyloxyenynes Catalyzed by Cationic Metal Phosphine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 6. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-catalyzed cycloisomerization reactions of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum-catalyzed cycloisomerization of 1,4-enynes via activation of a sp3-hybridized C–H bond - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scilit.com [scilit.com]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Bis-silylation of internal alkynes enabled by Ni(0) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. mountainscholar.org [mountainscholar.org]
- 17. sci-hub.box [sci-hub.box]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00549K [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol
Welcome to the definitive laboratory safety and handling guide for 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol . As an enyne alcohol protected by a trimethylsilyl (TMS) group, this compound is a highly versatile building block in complex organic synthesis, particularly for cross-coupling reactions, click chemistry, and the synthesis of[1]. However, the convergence of an allylic/propargylic alcohol motif with a lipophilic organosilane demands precise logistical and safety protocols to ensure both researcher safety and experimental integrity.
Chemical Profile & Hazard Causality
Before handling this reagent, it is critical to understand why this molecule behaves the way it does. The physical and chemical properties dictate the required safety measures.
-
The Enyne Motif : The conjugated double and triple bonds make the molecule highly reactive. The hydroxyl group is allylic/propargylic, making it susceptible to acid-catalyzed dehydration or Meyer-Schuster rearrangements ()[2].
-
The TMS Group : While the TMS group sterically protects the alkyne, it significantly increases the lipophilicity and volatility of the compound.
-
Toxicity : Like many low-molecular-weight allylic alcohols, it is a suspected respiratory and dermal irritant. The lipophilic TMS group enhances dermal penetration, making proper glove selection critical.
Quantitative Property Summary
| Property | Value | Causality / Operational Impact |
| Molecular Weight | 154.28 g/mol | Highly volatile; requires strict fume hood containment. |
| Flash Point | ~84.4 °C (Closed Cup) | Combustible liquid (); keep away from static discharge and open flames[3]. |
| Density | ~0.86 g/mL at 25 °C | Floats on aqueous layers; aqueous spills require absorbent, not water dilution[3]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or thin nitrile gloves. The lipophilicity of the TMS group allows rapid permeation through standard thin barriers.
| PPE Category | Required Equipment | Causality & Scientific Rationale |
| Hand Protection | Butyl rubber gloves (≥0.3 mm) or double-gloved heavy-duty Nitrile (>0.4 mm). | Organosilanes and conjugated enynes rapidly degrade standard 0.1 mm nitrile. Butyl rubber provides superior chemical resistance against non-polar lipophilic motifs. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1+). Add a face shield for >50 mL scale. | Pressurized splashes can occur during aqueous quenching of reactions involving this compound due to exothermic gas evolution. |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex). | The compound is combustible. An FR coat prevents ignition in the event of a static discharge or secondary solvent fire. |
| Respiratory | Fume hood (Face velocity 80-100 fpm). Multi-purpose respirator (ABEK filter) if outside hood. | Vapors are respiratory irritants. The hood ensures vapors are contained during transfer and reaction execution[3]. |
Operational Workflow & Handling Protocol
Trustworthiness requires self-validating systems. This step-by-step methodology ensures that every action inherently verifies the safety and chemical integrity of the next.
Step 1: Fume Hood & Atmosphere Setup
-
Action : Purge the reaction vessel with inert gas (N2 or Argon) using a Schlenk line.
-
Causality : The enyne system is sensitive to oxidative degradation. An inert atmosphere prevents the formation of explosive peroxides and maintains the integrity of the double bond prior to catalysis.
Step 2: Air-Free Reagent Transfer
-
Action : Use a gas-tight syringe with a Luer-lock needle to transfer the liquid. Do not pour directly from the reagent bottle.
-
Causality : Pouring exposes the liquid to ambient moisture and oxygen, and increases the risk of vapor inhalation. Syringe transfer maintains a closed, self-validating system.
Step 3: Reaction Execution
-
Action : Maintain reaction temperatures below 30°C unless specifically required by the protocol (e.g., controlled reflux). Avoid strong Lewis or Brønsted acids.
-
Causality : The propargylic alcohol is highly prone to unintended ionization and rearrangement in acidic media, which can lead to runaway exothermic polymerization[1].
Step 4: Quenching & Isolation
-
Action : Quench the reaction slowly with a mild aqueous buffer (e.g., saturated NaHCO₃) at 0°C.
-
Causality : Rapid quenching can cause thermal spikes. A mild base prevents the acid-catalyzed degradation of the allylic alcohol during the aqueous workup phase.
Visualized Handling Workflow
Figure 1: End-to-end operational workflow for handling 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol.
Emergency Response & Disposal Plan
Spill Management Protocol
-
Evacuate & Isolate : Clear personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity.
-
Suppress Vapors : Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels, as the high surface area combined with a combustible liquid increases fire risk.
-
Collect : Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.
Disposal Plan
-
Segregation : Route all unreacted 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol and its byproducts into a dedicated Non-Halogenated Organosilane Waste container.
-
Causality : Mixing organosilanes with strong oxidizers or halogenated waste can lead to exothermic reactions or the generation of toxic siloxane gases. Label the container clearly with "Contains Organosilanes and Combustible Liquids."
References
-
Title: Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Pent-4-en-2-yn-1-ol | C5H6O | CID 76217 Source: PubChem URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
